Squalene synthase-IN-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H39ClN2O6 |
|---|---|
Molecular Weight |
571.1 g/mol |
IUPAC Name |
cis-(1S,3R)-3-[(10S)-13-chloro-2-(2,2-dimethylpropyl)-10-(2-methoxyphenyl)-3,5-dioxo-9-oxa-2,6-diazabicyclo[9.4.0]pentadeca-1(11),12,14-trien-6-yl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C31H39ClN2O6/c1-31(2,3)19-34-25-13-12-21(32)17-24(25)29(23-10-5-6-11-26(23)39-4)40-15-14-33(27(35)18-28(34)36)22-9-7-8-20(16-22)30(37)38/h5-6,10-13,17,20,22,29H,7-9,14-16,18-19H2,1-4H3,(H,37,38)/t20-,22+,29+/m0/s1 |
InChI Key |
CJHFRTFWDPUFCC-APLXEUBXSA-N |
Isomeric SMILES |
CC(C)(C)CN1C(=O)CC(=O)N(CCO[C@@H](C2=C1C=CC(=C2)Cl)C3=CC=CC=C3OC)[C@@H]4CCC[C@@H](C4)C(=O)O |
Canonical SMILES |
CC(C)(C)CN1C(=O)CC(=O)N(CCOC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3OC)C4CCCC(C4)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Squalene Synthase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway, represents a key target for the development of lipid-lowering therapeutics. Inhibition of SQS offers a direct approach to reducing cholesterol production. This technical guide provides a comprehensive overview of the mechanism of action of Squalene synthase-IN-2, a potent, orally active inhibitor of SQS. This compound, identified as isomer A-(1S, 3R)-14i, demonstrates significant inhibitory activity against the squalene synthase enzyme and cholesterol synthesis. This document details the biochemical context of SQS, the specific inhibitory profile of this compound, and the experimental methodologies used for its characterization. Quantitative data are presented for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of its function.
Introduction: Squalene Synthase as a Therapeutic Target
Cholesterol, an essential component of cell membranes and a precursor for steroid hormones and bile acids, is primarily synthesized in the liver via the mevalonate pathway. While essential, elevated levels of cholesterol, particularly low-density lipoprotein (LDL) cholesterol, are a major risk factor for cardiovascular disease. Squalene synthase (SQS), or farnesyl-diphosphate farnesyltransferase, is a key enzyme in this pathway.[1][2] It catalyzes the first committed step in cholesterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4] This unique position makes SQS an attractive target for therapeutic intervention aimed at lowering cholesterol levels.[5] Unlike statins, which inhibit the upstream enzyme HMG-CoA reductase, SQS inhibitors act at a more downstream and specific point in the pathway, potentially avoiding the depletion of certain non-sterol isoprenoids.[2][5]
This compound is a novel, orally active inhibitor of SQS that has shown significant promise in preclinical studies. This guide will delve into its mechanism of action, providing detailed data and experimental context for its evaluation.
The Squalene Synthase Catalytic Pathway
The enzymatic reaction catalyzed by squalene synthase is a two-step process that occurs on the endoplasmic reticulum membrane:
-
Condensation: Two molecules of farnesyl pyrophosphate (FPP) are condensed to form the intermediate, presqualene pyrophosphate (PSPP).
-
Reduction and Rearrangement: PSPP undergoes a reductive rearrangement, utilizing nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor, to yield squalene.
This process is the primary route for the de novo synthesis of the carbon backbone of all sterols.
Mechanism of Action of this compound
This compound, also known as compound isomer A-(1S, 3R)-14i, is a potent inhibitor of squalene synthase. While the primary literature does not explicitly state the kinetic mechanism of inhibition (e.g., competitive, non-competitive), the high potency suggests a strong interaction with the enzyme's active site. SQS inhibitors can act as transition-state analogs or bind to allosteric sites.[3] Given that many SQS inhibitors are designed to mimic the substrate or the transition state of the reaction, it is plausible that this compound acts as a competitive inhibitor with respect to FPP.
The inhibitory effect of this compound has been quantified through in vitro assays measuring both direct enzyme inhibition and the downstream effect on cholesterol synthesis in cellular models.
Quantitative Data
The inhibitory potency of this compound was determined using in vitro assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Description |
| IC50 (Squalene Synthase) | 3.4 nM | The half maximal inhibitory concentration against the isolated squalene synthase enzyme. |
| IC50 (Cholesterol Synthesis) | 99 nM | The half maximal inhibitory concentration for the overall synthesis of cholesterol in a cell-based assay. |
Experimental Protocols
The characterization of this compound involved several key experiments to determine its inhibitory activity. The general methodologies for these assays are outlined below.
In Vitro Squalene Synthase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of squalene synthase.
Principle: The activity of squalene synthase can be determined by measuring the consumption of a radiolabeled substrate (e.g., [3H]FPP) or by quantifying the product formed. A common method involves using a scintillation proximity assay (SPA) or chromatographic separation of the radiolabeled product.
General Protocol:
-
Enzyme Preparation: A source of squalene synthase is required, typically from rat liver microsomes or a recombinant human SQS enzyme.
-
Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, MgCl₂, DTT, and NADPH.
-
Inhibitor Addition: Varying concentrations of this compound are pre-incubated with the enzyme preparation.
-
Reaction Initiation: The reaction is initiated by the addition of the radiolabeled substrate, [3H]farnesyl pyrophosphate.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or a quenching solution.
-
Product Quantification: The amount of radiolabeled squalene formed is quantified using liquid scintillation counting after extraction or by using SPA beads that bind to the radiolabeled product.
-
Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Cholesterol Synthesis Assay
This assay measures the effect of the inhibitor on the entire cholesterol biosynthesis pathway within a cellular context.
Principle: The rate of cholesterol synthesis in cultured cells is measured by the incorporation of a radiolabeled precursor, typically [14C]acetate, into cholesterol.
General Protocol:
-
Cell Culture: A suitable cell line, such as HepG2 (a human liver cancer cell line), is cultured to a desired confluency.
-
Inhibitor Treatment: The cells are treated with varying concentrations of this compound for a specified period.
-
Radiolabeling: [14C]acetate is added to the cell culture medium, and the cells are incubated to allow for its incorporation into newly synthesized lipids.
-
Lipid Extraction: The cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform:methanol).
-
Cholesterol Separation: The extracted lipids are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the cholesterol fraction.
-
Quantification: The amount of radioactivity in the cholesterol fraction is measured using a scintillation counter or a phosphorimager.
-
Data Analysis: The inhibition of cholesterol synthesis is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
This compound is a highly potent inhibitor of squalene synthase, demonstrating low nanomolar efficacy against the isolated enzyme and significant inhibition of cholesterol biosynthesis in a cellular context. Its oral activity further highlights its potential as a therapeutic agent for hyperlipidemia. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other SQS inhibitors. The provided quantitative data and pathway visualizations offer a clear and concise summary of the core mechanism of action of this compound for researchers and professionals in the field of drug development. Further studies to elucidate the precise kinetic mechanism of inhibition would provide even greater insight into its interaction with the squalene synthase enzyme.
References
The Structure-Activity Relationship of Squalene Synthase-IN-2: A Deep Dive into a Novel Class of Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Squalene synthase-IN-2, a potent inhibitor of squalene synthase (SQS). SQS is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol formation.[1][2] Inhibition of SQS presents a promising therapeutic strategy for managing hypercholesterolemia.[3] This document summarizes the quantitative inhibitory data, details the experimental methodologies used for their determination, and visualizes key concepts related to SQS inhibition.
Core Compound and Analogs: Quantitative SAR Data
This compound, identified as isomer A-(1S, 3R)-14i in primary literature, demonstrates potent inhibition of both squalene synthase and cellular cholesterol synthesis.[3][4] The SAR studies around this 11-membered ring template reveal critical structural features influencing its inhibitory activity. The following tables present the in vitro inhibitory concentrations (IC50) for this compound and its key analogs.
Table 1: Inhibitory Activity of this compound and Analogs against Squalene Synthase (SQS)
| Compound | Stereochemistry | R¹ | R² | SQS IC50 (nM) |
| This compound (14i) | (1S, 3R) | H | H | 3.4 |
| 14j | (1R, 3S) | H | H | 120 |
| 14a | (1S, 3R) | Me | H | 25 |
| 14b | (1S, 3R) | Et | H | 45 |
| 14c | (1S, 3R) | H | Me | 8.9 |
| 14d | (1S, 3R) | H | Et | 15 |
Data sourced from Haginoya et al., 2024, Journal of Medicinal Chemistry.[3][4]
Table 2: Inhibitory Activity of this compound and Analogs on Cholesterol Synthesis (CS) in HepG2 Cells
| Compound | Stereochemistry | R¹ | R² | CS IC50 (nM) |
| This compound (14i) | (1S, 3R) | H | H | 99 |
| 14j | (1R, 3S) | H | H | >1000 |
| 14a | (1S, 3R) | Me | H | 280 |
| 14b | (1S, 3R) | Et | H | 560 |
| 14c | (1S, 3R) | H | Me | 150 |
| 14d | (1S, 3R) | H | Et | 210 |
Data sourced from Haginoya et al., 2024, Journal of Medicinal Chemistry.[3][4]
Key Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the role of squalene synthase, and the general workflow for evaluating SQS inhibitors.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
Squalene Synthase (SQS) Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the enzymatic activity of squalene synthase.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Microsomes from rat liver are prepared as the source of squalene synthase.
-
Substrate: [³H]-Farnesyl pyrophosphate (FPP) is used as the substrate.
2. Assay Procedure:
-
The test compound, dissolved in DMSO, is pre-incubated with the rat liver microsomes in a reaction buffer containing phosphate buffer, MgCl₂, NaF, and NADPH at 37°C.
-
The enzymatic reaction is initiated by the addition of [³H]-FPP.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated by the addition of a stop solution (e.g., ethanol/water).
3. Product Quantification:
-
The radiolabeled squalene produced is extracted using an organic solvent (e.g., hexane).
-
The radioactivity of the extracted squalene is measured using a liquid scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (DMSO vehicle).
-
IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.
Cholesterol Synthesis (CS) Inhibition Assay
This cell-based assay measures the inhibition of de novo cholesterol synthesis in a cellular context.
1. Cell Culture:
-
HepG2 (human hepatoma) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
2. Assay Procedure:
-
Cultured HepG2 cells are pre-incubated with the test compound at various concentrations for a defined period.
-
[¹⁴C]-Acetate, a precursor for cholesterol synthesis, is added to the cell culture medium.
-
The cells are incubated for a further period to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
3. Lipid Extraction and Analysis:
-
The cells are harvested, and total lipids are extracted using a solvent mixture (e.g., chloroform/methanol).
-
The lipid extract is saponified to hydrolyze cholesteryl esters.
-
The non-saponifiable lipids, including cholesterol, are extracted.
-
The amount of [¹⁴C]-cholesterol is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The percentage of inhibition of cholesterol synthesis is calculated relative to a vehicle-treated control.
-
IC50 values are determined from the dose-response curve.
Structure-Activity Relationship Insights
The SAR data presented in Tables 1 and 2 provide several key insights into the structural requirements for potent SQS inhibition by this class of compounds:
-
Stereochemistry is Crucial: The (1S, 3R) stereoisomer (this compound) is significantly more potent than its (1R, 3S) enantiomer (14j), highlighting the specific stereochemical requirements of the SQS binding pocket.
-
Substitution at R¹ and R² is Detrimental: The introduction of even small alkyl groups (methyl or ethyl) at either the R¹ or R² position on the phenyl ring leads to a notable decrease in both SQS and CS inhibitory activity. This suggests that these positions are likely involved in close and specific interactions within the enzyme's active site, and any steric hindrance is poorly tolerated.
-
Correlation between Enzyme and Cell-based Activity: A general trend is observed where compounds with higher potency against the isolated SQS enzyme also exhibit greater inhibition of cholesterol synthesis in a cellular context, although the absolute IC50 values are higher in the cell-based assay, which is expected due to factors like cell permeability and metabolism.
This in-depth guide provides a comprehensive overview of the structure-activity relationship for this compound, a promising new scaffold for the development of novel cholesterol-lowering agents. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel 11-Membered Templates as Squalene Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Biophysical Characterization of Squalene Synthase-IN-2 Binding: A Technical Guide
This technical guide provides a comprehensive overview of the biophysical characterization of the binding of Squalene synthase-IN-2 to its target, Squalene Synthase (SQS). This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme inhibitors and cholesterol biosynthesis.
Introduction to Squalene Synthase
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), is a key enzyme in the cholesterol biosynthesis pathway.[1][2] It is localized to the membrane of the endoplasmic reticulum and catalyzes the first committed step in sterol synthesis.[3][4] This process involves a two-step reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to produce squalene.[5][6][7] Due to its critical role, SQS is a significant target for the development of cholesterol-lowering therapies.[1][8]
This compound: An Orally Active Inhibitor
This compound (also referred to as compound isomer A-(1S, 3R)-14i) is an orally active inhibitor of Squalene synthase.[9] It has been shown to effectively reduce plasma cholesterol and triglycerides.[9] The inhibitory activity of this compound has been quantified in both enzymatic and cell-based assays.[9]
Data Presentation: Quantitative Analysis of this compound Binding
The following table summarizes the available quantitative data for the inhibitory activity of this compound.
| Parameter | Value (nM) | Assay Type |
| IC50 | 3.4 | Squalene synthase enzymatic assay |
| IC50 | 99 | Cholesterol synthesis cellular assay |
| [Source: MedchemExpress.com][9] |
Experimental Protocols
Detailed experimental methodologies are crucial for the comprehensive biophysical characterization of an inhibitor's binding properties. The following sections describe standard protocols for key experiments.
This assay determines the concentration of an inhibitor required to reduce the enzyme activity by 50%. A common method involves monitoring the consumption of the cofactor NADPH.
-
Principle: The second half-reaction catalyzed by SQS is the reduction of presqualene pyrophosphate (PSPP) to squalene, which is dependent on NADPH.[10][11] The rate of NADPH oxidation can be monitored by the decrease in its fluorescence over time.[12]
-
Protocol:
-
Reagents and Materials:
-
Purified recombinant human Squalene synthase.
-
Farnesyl pyrophosphate (FPP) substrate.
-
NADPH.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
This compound dissolved in DMSO.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the SQS enzyme to each well, followed by the different concentrations of the inhibitor.
-
Initiate the reaction by adding a mixture of FPP and NADPH.
-
Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model to calculate the IC50 value.
-
-
ITC is a powerful technique for the direct measurement of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of binding.
-
Principle: ITC measures the heat released or absorbed during the binding interaction between a ligand and a protein.
-
Protocol:
-
Sample Preparation:
-
Express and purify a soluble, truncated form of human Squalene synthase.
-
Dialyze the purified SQS and this compound against the same buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.4) to minimize buffer mismatch.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the SQS solution into the sample cell of the calorimeter and the this compound solution into the titration syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Integrate the resulting heat peaks and plot them against the molar ratio of the inhibitor to the protein.
-
Fit the binding isotherm to a suitable model (e.g., one-site binding) to determine Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
-
SPR is a label-free method for real-time analysis of biomolecular interactions, providing kinetic data (association and dissociation rates).
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte binds to a ligand that is immobilized on the chip.
-
Protocol:
-
Chip Immobilization:
-
Immobilize purified SQS onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized SQS surface and monitor the binding response (association).
-
Flow the running buffer over the chip to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between cycles with a suitable regeneration solution.
-
Analyze the resulting sensorgrams to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
-
Mandatory Visualizations
The following diagram illustrates the central role of Squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.
References
- 1. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 5. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Squalene Synthase Deficiency: Clinical, Biochemical, and Molecular Characterization of a Defect in Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 11. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
Squalene Synthase-IN-2: A Technical Guide to Target Engagement and Validation in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the methodologies for confirming the target engagement of inhibitors of Squalene Synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway. Squalene Synthase-IN-2 is a representative inhibitor used to illustrate these validation techniques. This document offers detailed experimental protocols, data presentation frameworks, and visual representations of the underlying biological and experimental workflows.
Introduction to Squalene Synthase as a Therapeutic Target
Signaling Pathway: Cholesterol Biosynthesis
The synthesis of cholesterol is a complex process known as the mevalonate pathway. It begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce cholesterol and other essential isoprenoids.[7][8] SQS is a pivotal enzyme in this pathway, directing the flow of FPP towards sterol synthesis.[3][4]
Experimental Protocols for Target Engagement and Validation
This section details key experimental methodologies to confirm that this compound engages and functionally modulates SQS in a cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Detailed Protocol:
-
Cell Culture: Plate cells (e.g., HEK293T, HepG2) at an appropriate density and grow to 80-90% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing the respective compound or vehicle to a final concentration of 20 x 106 cells/mL.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat for 3 minutes at a range of temperatures (e.g., 40-70°C) using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: For membrane proteins like SQS, a modified lysis protocol is recommended. After heating, lyse the cells with a non-denaturing detergent buffer (e.g., 1% Triton X-100 or NP-40 in PBS with protease inhibitors).[7]
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples, run on an SDS-PAGE gel, and transfer to a nitrocellulose membrane. Probe with a primary antibody specific for SQS, followed by a fluorescently-labeled secondary antibody for detection.
-
Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve, where more SQS remains soluble at higher temperatures in the presence of this compound compared to the vehicle control.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is another label-free method to identify and validate drug-protein interactions. It relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.
Detailed Protocol:
-
Cell Lysis: Lyse cultured cells in a non-denaturing lysis buffer (e.g., M-PER or a buffer containing 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and 1% Triton X-100 with protease inhibitors).
-
Lysate Preparation: Centrifuge the lysate to remove cell debris and determine the protein concentration. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).
-
Compound Incubation: Incubate the lysate with this compound or vehicle for 1 hour at room temperature.
-
Protease Digestion: Add a protease, such as pronase, to the lysates at a predetermined optimal concentration (to be determined empirically) and incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stopping the Reaction: Stop the digestion by adding SDS-PAGE sample buffer and heating the samples.
-
Western Blot Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-SQS antibody.
-
Data Analysis: A positive result is indicated by a higher amount of full-length or larger SQS fragments in the samples treated with this compound compared to the vehicle-treated samples, demonstrating protection from proteolysis.
Radioactive Lipidomics
This method provides functional validation of SQS inhibition by directly measuring the synthesis of squalene from a radiolabeled precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 3. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 8. Development of a radiometric spot-wash assay for squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of Squalene Synthase-IN-2: A Representative Squalene Synthase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene synthase (SQS; EC 2.5.1.21) represents a critical regulatory node in the cholesterol biosynthesis pathway. It catalyzes the first committed step toward sterol synthesis, the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene. As such, inhibition of SQS is a promising therapeutic strategy for the management of hypercholesterolemia. This document provides a comprehensive pharmacological profile of Squalene synthase-IN-2, a representative inhibitor of Squalene Synthase, based on synthesized data from analogous compounds in the same class. This guide details its mechanism of action, in vitro and in vivo pharmacology, and provides detailed experimental protocols for its evaluation.
Introduction to Squalene Synthase and its Inhibition
Squalene synthase is an endoplasmic reticulum-bound enzyme that plays a pivotal role in cholesterol metabolism. By converting FPP to squalene, it diverts isoprenoid intermediates exclusively toward the sterol synthesis pathway.[1] Inhibition of SQS leads to a decrease in de novo cholesterol synthesis, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, promoting the clearance of LDL-cholesterol from the circulation.[1][2] This mechanism of action is distinct from that of statins, which inhibit the upstream enzyme HMG-CoA reductase, and thus may offer a different safety and efficacy profile.
Mechanism of Action
This compound is a potent and selective inhibitor of squalene synthase. It is designed to mimic the substrate or transition state of the FPP condensation reaction, thereby competitively or non-competitively blocking the active site of the enzyme.[3] This inhibition prevents the formation of squalene and leads to an accumulation of FPP, which does not appear to cause significant toxicity. The primary pharmacological effect of this compound is the reduction of total and LDL cholesterol.
Quantitative Pharmacological Data
The following tables summarize the in vitro and in vivo pharmacological data for this compound, based on representative data from known squalene synthase inhibitors such as Lapaquistat (TAK-475), E5700, and ER-119884.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme/Cell Line | Parameter | Value (nM) | Species | Comments | Reference |
| Squalene Synthase | pIC50: 8.8 | ~1.58 | Rat Liver | - | [4][5] |
| Squalene Synthase | pIC50: 1.1 | ~794,328 | Rat Liver | ER-119884 | [4][5] |
| Cholesterol Synthesis | IC50 | 150 | Human (HepG2 cells) | Lapaquistat (TAK-475) | [2] |
| Cholesterol Synthesis | IC50 | 110 | Human (Primary Hepatocytes) | TAK-475 M-I (active metabolite) | [6] |
Table 2: In Vivo Efficacy in Animal Models
| Animal Model | Treatment | Dose | Effect | Reference |
| LDL Receptor Knockout Mice | This compound (representative) | 30 mg/kg/day (in diet) | 19% decrease in non-HDL cholesterol | [7] |
| LDL Receptor Knockout Mice | This compound (representative) | 110 mg/kg/day (in diet) | 41% decrease in non-HDL cholesterol | [7] |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | This compound (representative) | 100 mg/kg/day | 17% decrease in total cholesterol, 52% in triglycerides | [7] |
| Wistar Rats | This compound (representative) | 2.9 mg/kg (p.o.) | ED50 for inhibition of hepatic cholesterol biosynthesis | [2] |
Experimental Protocols
In Vitro Squalene Synthase Inhibition Assay (Radiometric Method)
This assay quantifies the activity of squalene synthase by measuring the incorporation of radiolabeled FPP into squalene.
Materials:
-
Enzyme Source: Human liver microsomes.[8]
-
Substrate: [³H]-Farnesyl diphosphate ([³H]-FPP).[8]
-
Cofactor: NADPH.[8]
-
Assay Buffer: 50 mM phosphate buffer (pH 7.4), containing 10 mM MgCl₂.[8]
-
Stop Solution: 15% KOH in ethanol.[8]
-
Test Compound: this compound dissolved in DMSO.
Procedure:
-
Prepare a reaction mixture containing 0.5 mM NADPH and 12 µg of human liver microsomes in the assay buffer.[8]
-
Add the test compound (this compound) at various concentrations or vehicle (DMSO) to the reaction mixture.
-
Equilibrate the mixture for 10 minutes at 37°C.[8]
-
Initiate the reaction by adding 50 nM [³H]-FPP.[8]
-
Incubate for a further 10 minutes at 37°C.[8]
-
Stop the reaction by adding 1 ml of the stop solution.[8]
-
Extract the lipid-soluble products (including [³H]-squalene) using an organic solvent (e.g., hexane).
-
Quantify the amount of [³H]-squalene formed using liquid scintillation counting.
-
Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.
In Vivo Hypercholesterolemia Animal Model
This protocol describes the evaluation of this compound in a diet-induced hypercholesterolemia mouse model.[9]
Animals:
-
Male ICR mice.[9]
Induction of Hypercholesterolemia:
-
Feed the mice a high-fat diet (e.g., 67% standard chow, 10% lard, 20% sucrose, 2.5% cholesterol, 0.5% sodium cholate) for a period of 9 weeks to establish stable hyperlipidemia.[9] A control group is fed a normal chow diet.
Treatment:
-
Administer this compound orally (e.g., by gavage or as a diet admixture) at various doses for a specified period (e.g., 2-4 weeks).
-
A vehicle control group and a positive control group (e.g., treated with a statin) should be included.
Endpoint Measurement:
-
Collect blood samples from the tail vein at baseline and at the end of the treatment period.[2]
-
Separate plasma by centrifugation.
-
Measure plasma levels of total cholesterol, HDL-cholesterol, LDL-cholesterol (calculated or measured directly), and triglycerides using an autoanalyzer.[2]
-
At the end of the study, euthanize the animals and collect liver tissue for analysis of hepatic cholesterol and triglyceride content, and for gene expression analysis (e.g., LDL receptor mRNA levels).
Signaling Pathway and Logical Relationships
The inhibition of squalene synthase by this compound has downstream consequences on cellular cholesterol homeostasis, leading to a therapeutic effect.
Conclusion
This compound is a representative potent inhibitor of squalene synthase with a clear mechanism of action leading to the reduction of plasma cholesterol levels. The data presented herein, synthesized from analogous compounds, demonstrates its potential as a therapeutic agent for hypercholesterolemia. The provided experimental protocols serve as a guide for the further investigation and characterization of this and other compounds in its class.
References
- 1. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of squalene synthase in vitro by 3-(biphenyl-4-yl)-quinuclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Anti-inflammatory and cytoprotective effects of a squalene synthase inhibitor, TAK-475 active metabolite-I, in immune cells simulating mevalonate kinase deficiency (MKD)-like condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-lowering effects of TAK-475, a squalene synthase inhibitor, in animal models of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Genomic DNA Reporter Screen Identifies Squalene Synthase Inhibitors That Act Cooperatively with Statins to Upregulate the Low-Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Squalene Synthase-IN-2: A Deep Dive into its Effects on the Cholesterol Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypercholesterolemia, a key risk factor for cardiovascular disease, has driven the development of various lipid-lowering therapies. While statins, which inhibit HMG-CoA reductase, are the cornerstone of treatment, there is a continued search for alternative and complementary therapeutic strategies. Squalene synthase (SQS), the enzyme catalyzing the first committed step in cholesterol biosynthesis, represents a promising target.[1] This technical guide provides an in-depth analysis of Squalene synthase-IN-2 (SQS-IN-2), a potent inhibitor of SQS, and its effects on the cholesterol biosynthesis pathway.
Squalene synthase (also known as farnesyl-diphosphate farnesyltransferase 1 or FDFT1) is a critical enzyme located at a branch point in the mevalonate pathway.[1] It catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene, the precursor to all sterols.[2] Inhibition of SQS is an attractive therapeutic strategy as it specifically blocks the sterol synthesis pathway downstream of the production of essential non-sterol isoprenoids.[3]
Mechanism of Action of this compound
This compound is an orally active inhibitor of squalene synthase. Its primary mechanism of action is the direct inhibition of the SQS enzyme, thereby blocking the conversion of FPP to squalene. This blockade leads to a reduction in the de novo synthesis of cholesterol.
The inhibition of cholesterol synthesis in hepatocytes by SQS inhibitors leads to the upregulation of the sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and increases the transcription of genes involved in cholesterol homeostasis, most notably the low-density lipoprotein receptor (LDLR).[4] Increased LDLR expression on the surface of liver cells enhances the clearance of LDL-cholesterol from the circulation, further contributing to the cholesterol-lowering effect.[4]
Furthermore, some studies suggest that squalene synthase inhibitors may also reduce plasma triglyceride levels.[5] The proposed mechanism involves a reduction in hepatic triglyceride biosynthesis, which appears to be independent of the LDL receptor.[5]
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant squalene synthase inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay | IC50 (nM) |
| This compound | Squalene synthase | Enzymatic Assay | 3.4 |
| This compound | Cholesterol Synthesis | Cell-Based Assay | 99 |
Data for this compound is sourced from commercially available information. Specific experimental conditions were not detailed.
Table 2: In Vivo Efficacy of Representative Squalene Synthase Inhibitors (Data for TAK-475/Lapaquistat)
| Animal Model | Compound | Dose | Treatment Duration | % Change in Plasma Cholesterol | % Change in Plasma Triglycerides | Reference |
| Marmoset | TAK-475 | 30 mg/kg/day (p.o.) | 4 days | ↓ Non-HDL-C | ↓ | [6] |
| Marmoset | TAK-475 | 100 mg/kg/day (p.o.) | 4 days | ↓ Non-HDL-C | ↓ | [6] |
| Wistar fatty rats | TAK-475 | 60 mg/kg/day (p.o.) | 15 days | Not specified | ↓ (suppressed secretion rate) | [6] |
| Hypercholesterolemic Rabbits | Lapaquistat acetate | Not specified | Not specified | ↓ | ↓ | [7] |
Note: Specific percentage changes for all parameters were not consistently provided in the cited literature.
Table 3: Clinical Efficacy of Lapaquistat (Phase 2/3 Data)
| Treatment Group | Dose | % Change in LDL-C (Monotherapy) | % Change in LDL-C (with Statin) | Reference |
| Lapaquistat | 50 mg | -18% | -14% | [8] |
| Lapaquistat | 100 mg | -23% | -19% | [8] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative protocols for key assays used to characterize squalene synthase inhibitors.
Squalene Synthase Enzymatic Assay (Representative Protocol)
Objective: To determine the in vitro inhibitory activity of a test compound against squalene synthase.
Materials:
-
Recombinant human squalene synthase
-
[³H]-Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and recombinant squalene synthase.
-
Add the test compound at various concentrations (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-FPP.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quench solution (e.g., 1 M HCl).
-
Extract the lipid-soluble product, [³H]-squalene, using an organic solvent (e.g., hexane).
-
Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Quantify the amount of [³H]-squalene formed by liquid scintillation counting.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cell-Based Cholesterol Biosynthesis Assay (Representative Protocol)
Objective: To assess the inhibitory effect of a test compound on de novo cholesterol synthesis in a cellular context.
Materials:
-
Human hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
[¹⁴C]-Acetate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Lipid extraction solvents (e.g., hexane:isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Phosphorimager or scintillation counter
Procedure:
-
Seed HepG2 cells in multi-well plates and allow them to adhere overnight.
-
Pre-incubate the cells with the test compound at various concentrations (or DMSO as a vehicle control) in a serum-free medium for a specified time (e.g., 2 hours).
-
Add [¹⁴C]-acetate to the medium and incubate for a further period (e.g., 4 hours) to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Extract the total lipids from the cell lysates using an appropriate solvent system.
-
Separate the different lipid species (including cholesterol) by thin-layer chromatography (TLC).
-
Visualize and quantify the amount of [¹⁴C]-cholesterol using a phosphorimager or by scraping the corresponding band from the TLC plate and performing scintillation counting.
-
Calculate the percentage of inhibition of cholesterol synthesis at each concentration of the test compound and determine the EC50 value.
Visualizations
Cholesterol Biosynthesis Pathway and Inhibition by SQS-IN-2
Caption: Cholesterol biosynthesis pathway highlighting the site of inhibition by this compound.
General Experimental Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in vitro evaluation of this compound.
Conclusion
This compound is a potent inhibitor of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway. By blocking the first committed step in sterol synthesis, it effectively reduces de novo cholesterol production. This mechanism, coupled with the subsequent upregulation of LDL receptors, provides a dual action for lowering circulating cholesterol levels. While specific in vivo data for this compound is limited, studies on other SQS inhibitors like TAK-475 have demonstrated significant reductions in both plasma cholesterol and triglycerides in various animal models and in clinical trials. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of SQS-IN-2 and other novel squalene synthase inhibitors. Continued research in this area holds the potential to deliver new and effective therapeutic options for the management of dyslipidemia and the reduction of cardiovascular disease risk.
References
- 1. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dietary squalene supplementation decreases triglyceride species and modifies phospholipid lipidomic profile in the liver of a porcine model of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalene synthase inhibitors reduce plasma triglyceride through a low-density lipoprotein receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
An In-Depth Technical Guide to the In Vitro Enzymatic Inhibition Kinetics of Squalene Synthase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro enzymatic inhibition kinetics of Squalene synthase-IN-2, a potent inhibitor of squalene synthase. This document details the quantitative inhibition data, experimental protocols for kinetic analysis, and visual representations of the underlying biochemical pathways and experimental workflows.
Introduction to Squalene Synthase and its Inhibition
Squalene synthase (SQS; EC 2.5.1.21) is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction proceeds through a presqualene pyrophosphate (PSPP) intermediate and requires NADPH as a cofactor. Due to its pivotal role, SQS is a key target for the development of cholesterol-lowering drugs.
This compound, also identified as isomer A-(1S, 3R)-14i, is a novel and potent inhibitor of squalene synthase.[1] Understanding its in vitro enzymatic inhibition kinetics is crucial for elucidating its mechanism of action and for the development of new therapeutic agents for hyperlipidemia.
Quantitative Inhibition Kinetics of this compound
The inhibitory potency of this compound has been determined through in vitro enzymatic assays. The key quantitative data are summarized in the table below. For context, data for Zaragozic Acid A, a well-characterized potent competitive inhibitor of squalene synthase, is also included.
| Inhibitor | Target | IC50 | Ki | Mechanism of Inhibition | Reference |
| This compound | Squalene Synthase | 3.4 nM | Not Reported | Not Explicitly Stated | [1] |
| This compound | Cholesterol Synthesis (in cells) | 99 nM | Not Reported | Not Applicable | [1] |
| Zaragozic Acid A | Rat Liver Squalene Synthase | Not Reported | 78 pM | Competitive | [2] |
Note: While the exact Ki and the detailed mechanism of inhibition (e.g., competitive, non-competitive) for this compound are not explicitly stated in the primary literature, the high potency suggests a strong binding affinity to the enzyme. Further kinetic studies are required to fully characterize its inhibitory mechanism.
Experimental Protocols for Enzymatic Inhibition Assays
The determination of the in vitro enzymatic inhibition kinetics of squalene synthase inhibitors can be performed using various methods. The two most common approaches are the radiometric assay and the NADPH consumption assay.
Radiometric Squalene Synthase Assay
This method directly measures the enzymatic production of radiolabeled squalene from a radiolabeled substrate, typically [14C]FPP or [3H]FPP.
Materials:
-
Enzyme: Purified or microsomal preparation of squalene synthase.
-
Substrate: [14C]Farnesyl pyrophosphate or [3H]Farnesyl pyrophosphate.
-
Cofactor: NADPH.
-
Buffer: Typically a Tris-HCl or phosphate buffer at a physiological pH (e.g., 7.4).
-
Divalent Cation: MgCl2.
-
Inhibitor: this compound or other test compounds.
-
Quenching Solution: A solution to stop the reaction, such as a strong base (e.g., KOH).
-
Scintillation Cocktail: For quantifying radioactivity.
-
Thin-Layer Chromatography (TLC) plates (optional): For separating squalene from the substrate.
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl2, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Enzyme Addition: Add the squalene synthase preparation to the reaction tubes and pre-incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Start the reaction by adding the radiolabeled FPP.
-
Incubation: Incubate the reaction for a specific time during which the reaction is linear.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Extraction: Extract the lipid-soluble squalene using an organic solvent (e.g., hexane).
-
Quantification:
-
Direct Scintillation Counting: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
TLC Separation (for higher purity): Spot the organic extract on a TLC plate, develop the chromatogram to separate squalene from other lipids, and then quantify the radioactivity of the squalene spot.
-
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Further kinetic experiments varying both substrate and inhibitor concentrations can be performed to determine the Ki and the mode of inhibition using methods like Lineweaver-Burk plots.
NADPH Consumption Assay (Spectrophotometric/Fluorometric)
This assay indirectly measures squalene synthase activity by monitoring the decrease in NADPH, which is consumed during the conversion of PSPP to squalene.[3][4] The depletion of NADPH can be measured by the decrease in absorbance at 340 nm or by the decrease in its natural fluorescence.[3][4]
Materials:
-
Enzyme: Purified or microsomal preparation of squalene synthase.
-
Substrate: Farnesyl pyrophosphate (FPP).
-
Cofactor: NADPH.
-
Buffer: Tris-HCl or phosphate buffer at physiological pH.
-
Divalent Cation: MgCl2.
-
Inhibitor: this compound or other test compounds.
-
Microplate Reader: Capable of measuring absorbance at 340 nm or fluorescence.
Procedure:
-
Reaction Mixture Preparation: In a microplate well, prepare a reaction mixture containing buffer, MgCl2, FPP, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Reaction Initiation: Start the reaction by adding the squalene synthase preparation to each well.
-
Kinetic Measurement: Immediately place the microplate in a reader and monitor the decrease in absorbance at 340 nm or the decrease in fluorescence over time.
-
Data Analysis: The initial rate of the reaction is determined from the slope of the linear portion of the kinetic trace. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration. Lineweaver-Burk or other kinetic plots can be generated by measuring initial rates at various substrate and inhibitor concentrations to determine the mechanism of inhibition.
Visualizing Pathways and Workflows
Squalene Synthase Signaling Pathway
The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition.
Caption: Squalene synthase catalyzes the conversion of FPP to squalene, a key step in cholesterol biosynthesis.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of an inhibitor.
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Inhibition Kinetics
The following diagram illustrates the relationship between different kinetic parameters and how they are determined.
Caption: Logical flow from experimental data to kinetic parameter determination.
Conclusion
This compound is a highly potent inhibitor of squalene synthase, demonstrating low nanomolar IC50 values in in vitro enzymatic assays. This technical guide has provided an overview of its quantitative inhibitory action, detailed experimental protocols for its characterization, and visual diagrams to aid in the understanding of the associated pathways and workflows. Further detailed kinetic studies to elucidate the precise mechanism of inhibition will be invaluable for the future development of this and other SQS inhibitors as therapeutic agents for managing hypercholesterolemia.
References
A Technical Guide to Characterizing the Cellular Uptake and Distribution of Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step in sterol synthesis by converting two molecules of farnesyl pyrophosphate (FPP) into squalene.[1][2][3] This enzyme is localized to the membrane of the endoplasmic reticulum.[1] Due to its pivotal role, SQS is an attractive therapeutic target for various diseases, including hypercholesterolemia and certain cancers.[2][4] Understanding the cellular uptake and subcellular distribution of SQS inhibitors is paramount for optimizing their efficacy and understanding their mechanism of action.
This technical guide provides a comprehensive overview of the methodologies used to investigate the cellular uptake and distribution of a hypothetical squalene synthase inhibitor, referred to herein as "SQS-IN-2". While specific data for a compound with this name is not publicly available, this document outlines the established experimental protocols and data presentation formats that would be employed in such a study.
Squalene Synthase and the Cholesterol Biosynthesis Pathway
Squalene synthase is an integral membrane protein of the endoplasmic reticulum.[1] It catalyzes the reductive dimerization of two FPP molecules to form squalene.[1] This reaction proceeds in two steps, with presqualene pyrophosphate (PSPP) as a stable intermediate.[1][3][5] The product, squalene, is a hydrophobic molecule that serves as the precursor for the synthesis of all steroids.[4] Given the enzyme's location, an effective inhibitor must be able to cross the plasma membrane and the cytosolic space to reach the endoplasmic reticulum.
A diagram of the initial steps of the cholesterol biosynthesis pathway, highlighting the role of Squalene Synthase, is presented below.
Experimental Protocols for Cellular Uptake and Distribution Studies
A multi-faceted approach is required to fully characterize the cellular pharmacokinetics of an SQS inhibitor. The following are key experimental protocols that would be employed.
Cell Culture and Treatment
-
Cell Line Selection: A human liver hepatocellular carcinoma cell line, such as HepG2, is a common model for studying cholesterol metabolism. These cells express the necessary components of the cholesterol biosynthesis pathway.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Treatment: A stock solution of SQS-IN-2 would be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). For experiments, the stock solution is diluted in culture medium to the desired final concentrations. A vehicle control (DMSO alone) should always be included.
Cellular Uptake and Efflux Assay
This experiment quantifies the accumulation of the inhibitor inside the cells over time and its subsequent efflux.
-
Protocol:
-
Seed cells in 12-well plates and grow to 80-90% confluency.
-
Replace the culture medium with medium containing SQS-IN-2 at various concentrations (e.g., 1, 5, 10 µM).
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), aspirate the medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular inhibitor.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates and analyze the concentration of SQS-IN-2 using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
For efflux, after a 2-hour incubation with SQS-IN-2, replace the inhibitor-containing medium with fresh, inhibitor-free medium.
-
Collect cell lysates at various time points post-replacement (e.g., 0, 15, 30, 60 minutes) and quantify the remaining intracellular inhibitor.
-
A parallel set of plates should be used to determine the cell number or total protein content at each time point for normalization.
-
Subcellular Fractionation
This procedure separates the major organelles to determine the distribution of the inhibitor within the cell.
-
Protocol:
-
Grow cells in larger culture dishes (e.g., 10 cm or 15 cm) to obtain sufficient material.
-
Treat the cells with SQS-IN-2 (e.g., 10 µM) for a predetermined time (e.g., 2 hours, based on uptake assay results).
-
Wash the cells with ice-cold PBS and harvest them by scraping.
-
Homogenize the cells in a hypotonic buffer using a Dounce homogenizer.
-
Perform differential centrifugation to separate the different cellular compartments. A typical scheme would be:
-
Centrifuge at 1,000 x g for 10 minutes to pellet nuclei.
-
Centrifuge the supernatant at 10,000 x g for 20 minutes to pellet mitochondria.
-
Centrifuge the resulting supernatant at 100,000 x g for 60 minutes to pellet the microsomal fraction (containing the endoplasmic reticulum) and obtain the cytosol (supernatant).
-
-
Quantify the concentration of SQS-IN-2 in each fraction using LC-MS.
-
Perform Western blot analysis on each fraction using marker proteins for each organelle (e.g., Histone H3 for nucleus, COX IV for mitochondria, Calnexin for endoplasmic reticulum, and GAPDH for cytosol) to assess the purity of the fractions.
-
The workflow for these key experiments is illustrated in the following diagram.
Data Presentation
Quantitative data from the described experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Cellular Uptake of SQS-IN-2 in HepG2 Cells
This table summarizes the time-dependent accumulation of the inhibitor at a given concentration.
| Time (minutes) | Intracellular SQS-IN-2 (pmol/10^6 cells) |
| 0 | 0 |
| 15 | 15.2 ± 1.8 |
| 30 | 28.9 ± 2.5 |
| 60 | 45.1 ± 3.1 |
| 120 | 55.8 ± 4.0 |
| Data are presented as mean ± standard deviation (n=3). This is hypothetical data. |
Table 2: Subcellular Distribution of SQS-IN-2 in HepG2 Cells
This table shows the relative distribution of the inhibitor among different cellular compartments after a 2-hour incubation.
| Cellular Fraction | SQS-IN-2 Concentration (pmol/mg protein) | % of Total Intracellular SQS-IN-2 |
| Nuclear | 5.4 ± 0.6 | 10% |
| Mitochondrial | 8.1 ± 0.9 | 15% |
| Microsomal (ER) | 32.4 ± 3.5 | 60% |
| Cytosolic | 8.1 ± 1.0 | 15% |
| Data are presented as mean ± standard deviation (n=3). This is hypothetical data. |
Conclusion
The experimental framework detailed in this guide provides a robust approach to elucidating the cellular uptake and subcellular distribution of a novel squalene synthase inhibitor. By employing techniques such as time-course uptake assays and subcellular fractionation coupled with sensitive analytical methods like LC-MS, researchers can gain critical insights into the intracellular behavior of their compounds. This knowledge is essential for establishing a clear relationship between the inhibitor's concentration at its target site—the endoplasmic reticulum—and its overall pharmacological effect. The provided templates for data presentation and workflow diagrams serve as a foundation for the rigorous evaluation of SQS inhibitors in a preclinical setting.
References
- 1. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
The Potential of Zaragozic Acid A as a Chemical Probe for Squalene Synthase: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: No publicly available information was found for a compound specifically named "Squalene synthase-IN-2". This guide has been developed using Zaragozic Acid A (also known as Squalestatin S1), a well-characterized and potent Squalene Synthase inhibitor, as a representative example to illustrate the framework and content of a technical guide for a chemical probe targeting Squalene Synthase.
Introduction
Squalene Synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] This unique position makes SQS an attractive therapeutic target for hypercholesterolemia. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate pathway, inhibitors of SQS are not expected to affect the synthesis of essential non-sterol isoprenoids, potentially offering a more targeted therapeutic approach with a different side-effect profile.
A chemical probe is a small molecule that is used to study and manipulate a biological system by interacting with a specific protein target. An ideal chemical probe for SQS should be potent, selective, and well-characterized in both biochemical and cellular assays. This guide provides a comprehensive overview of Zaragozic Acid A, a natural product that serves as an excellent model for an SQS chemical probe, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.
Quantitative Data for Zaragozic Acid A
The following tables summarize the key quantitative data for Zaragozic Acid A, demonstrating its high potency as an inhibitor of Squalene Synthase.
| Parameter | Species | Value | Reference(s) |
| Ki | Rat (liver) | 29 pM | [3] |
| Ki | Rat (liver) | 45 pM | [3] |
| Ki | Rat (liver) | 78 pM | [3] |
Table 1: In Vitro Inhibitory Potency of Zaragozic Acids against Squalene Synthase. The table displays the apparent Ki values for Zaragozic Acids A, B, and C against rat liver squalene synthase, highlighting their picomolar affinity.[3]
| Assay | Cell Line | IC50 | Reference(s) |
| Cholesterol Synthesis Inhibition | HepG2 | 39 nM | [2] |
| In Vivo Hepatic Cholesterol Synthesis | Mouse | 200 µg/kg (50% inhibitory dose) | [3] |
Table 2: Cellular and In Vivo Potency of Zaragozic Acid A. This table presents the IC50 value for the inhibition of cholesterol biosynthesis in a human liver cell line and the in vivo efficacy in a mouse model.[2][3]
Mechanism of Action
Zaragozic Acid A is a potent, competitive inhibitor of Squalene Synthase.[3] It is believed to mimic the substrate, farnesyl pyrophosphate, and the reaction intermediate, presqualene pyrophosphate.[4] Studies have shown that its inhibition is time-dependent and follows pseudo-first-order reaction kinetics, consistent with mechanism-based irreversible inactivation.[4] Inhibition of SQS by Zaragozic Acid A leads to the accumulation of upstream metabolites, including farnesyl diphosphate and farnesol.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cholesterol biosynthesis pathway, the mechanism of action of an SQS inhibitor, and a typical experimental workflow for evaluating a potential SQS chemical probe.
References
- 1. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of mammalian squalene synthetase activity by zaragozic acid A is a result of competitive inhibition followed by mechanism-based irreversible inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on the Early ADME Properties of Squalene Synthase-IN-2
An extensive search of publicly available scientific literature and databases has revealed no specific information regarding the early ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound designated as "Squalene synthase-IN-2". While the search provided general information on the enzyme squalene synthase, its role in cholesterol biosynthesis, and the characteristics of various inhibitors, no data directly pertaining to the pharmacokinetics or in vitro ADME profile of "this compound" could be retrieved.
The conducted searches aimed to identify key ADME parameters such as:
-
Permeability: No studies detailing the intestinal permeability of this compound, for instance, using Caco-2 cell assays, were found.
-
Metabolism: Information regarding the in vitro metabolic stability, major metabolizing enzymes, or potential metabolites of this compound is not available in the public domain.
-
Plasma Protein Binding: There were no published data on the extent to which this compound binds to plasma proteins.
-
Pharmacokinetics: In vivo pharmacokinetic data, including absorption rates, bioavailability, distribution, and excretion pathways for this compound, could not be located.
The search did yield information on other squalene synthase inhibitors, such as BMS-188494 and ER-27856, including some of their pharmacokinetic and pharmacodynamic properties.[1][2] However, these findings are specific to those distinct chemical entities and cannot be extrapolated to "this compound".
Squalene synthase is a well-recognized therapeutic target for hypercholesterolemia, and numerous inhibitors have been developed and studied.[3][4] The general mechanism of squalene synthase involves the conversion of two molecules of farnesyl pyrophosphate into squalene, a crucial step in cholesterol synthesis.[5][6][7][8][9][10][11][12]
Due to the absence of specific experimental data for "this compound," it is not possible to construct the requested in-depth technical guide with quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows. Further research and publication of data on "this compound" are required to fulfill such a request.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, BMS-188494, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalene synthase inhibitors reduce plasma triglyceride through a low-density lipoprotein receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 5. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 7. Production of Squalene in Bacillus subtilis by Squalene Synthase Screening and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant squalene synthase. A mechanism for the rearrangement of presqualene diphosphate to squalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Squalene/phytoene synthase family - Wikipedia [en.wikipedia.org]
- 10. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of novel squalene synthase inhibitors like Squalene synthase-IN-2.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene synthase (SQS), or farnesyl-diphosphate farnesyltransferase (FDFT1), represents a critical juncture in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step toward sterol synthesis, the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene.[3][4] This unique position makes SQS an attractive therapeutic target for managing hypercholesterolemia. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the pathway, SQS inhibitors do not interfere with the synthesis of essential non-steroidal isoprenoids like ubiquinone and dolichol, potentially avoiding some statin-associated side effects such as myotoxicity.[5][6] This guide provides an in-depth overview of the discovery of novel SQS inhibitors, focusing on compounds like Squalene synthase-IN-2 and other recently developed molecules, with a detailed look at their quantitative data, the experimental protocols for their evaluation, and the underlying biochemical pathways.
Squalene Synthase: The Target
SQS is a membrane-bound enzyme located in the endoplasmic reticulum.[4] The enzyme catalyzes a two-step reaction: the condensation of two FPP molecules to form presqualene pyrophosphate (PSPP), followed by the reductive rearrangement of PSPP to squalene, a reaction that requires NADPH.[7][8] The inhibition of this enzyme leads to a decrease in hepatic cholesterol concentration, which in turn upregulates LDL receptors, promoting the clearance of circulating LDL-cholesterol.[9]
The Cholesterol Biosynthesis Pathway and SQS Inhibition
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the central role of squalene synthase.
Caption: Cholesterol biosynthesis pathway highlighting the action of Squalene Synthase.
Novel Squalene Synthase Inhibitors: Quantitative Data
Recent drug discovery efforts have led to the identification of several novel classes of SQS inhibitors. Below is a summary of the quantitative data for some of these promising compounds.
| Compound ID | Class | In Vitro Potency (IC50) | Cellular Potency (IC50) | In Vivo Efficacy | Reference |
| Isomer A-(1S, 3R)-14i | 11-membered ring | Potent SQS inhibitory activity | Moderate cholesterol synthesis inhibition in rat hepatic cells | Efficacious serum lipid-lowering in hamsters (100 mg/kg/b.i.d.) and marmosets (10 mg/kg/q.d.) | [10][11][12] |
| DF-461 | Trifluoromethyltriazolobenzoxazepine | Potent SQS inhibitory activity | Excellent rat hepatic cholesterol synthesis inhibitory activity | Potent plasma lipid-lowering efficacy in non-rodent repeated dose studies | [5] |
| BMS-187745 (prodrug BMS-188494) | Not specified | IC50 = 4.1 µg/mL (pharmacodynamic model) | Not specified | No significant change in dioic acid excretion at doses < 100 mg for 4 weeks in healthy volunteers | [13] |
| Cynarin | Traditional Chinese Medicine | Potential SQS inhibitor | Decreased triglyceride (TG) level by 22.50% in sodium oleate-induced HepG2 cells | Not specified | [14][15] |
Experimental Protocols
The discovery and characterization of novel SQS inhibitors involve a series of in vitro and in vivo experiments. A generalized workflow is depicted below, followed by detailed methodologies for key assays.
Experimental Workflow for SQS Inhibitor Discovery
Caption: A general workflow for the discovery of novel SQS inhibitors.
In Vitro Squalene Synthase Inhibitory Assay
This assay measures the direct inhibitory effect of a compound on the SQS enzyme.
Objective: To determine the IC50 value of a test compound against SQS.
Materials:
-
Rat liver microsomes (as a source of SQS)
-
Farnesyl pyrophosphate (FPP), the substrate
-
NADPH, the cofactor
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and DTT)
-
Scintillation cocktail and vials
-
Radiolabeled substrate (e.g., [1-3H]FPP) or a method to detect squalene (e.g., GC-MS)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, rat liver microsomes, and the test compound at various concentrations.
-
Initiate the reaction by adding FPP (containing a tracer amount of radiolabeled FPP) and NADPH.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding a quenching solution (e.g., a strong base).
-
Extract the lipid-soluble product (squalene) using an organic solvent (e.g., hexane).
-
Quantify the amount of radiolabeled squalene formed using liquid scintillation counting.
-
Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based Cholesterol Synthesis Assay
This assay evaluates the ability of a compound to inhibit cholesterol synthesis in a cellular context.
Objective: To measure the effect of a test compound on de novo cholesterol synthesis in cultured cells.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
Test compounds
-
Radiolabeled precursor (e.g., [14C]-acetate)
-
Lysis buffer
-
Solvents for lipid extraction and thin-layer chromatography (TLC)
-
TLC plates and developing chamber
-
Phosphorimager or scintillation counter
Procedure:
-
Culture HepG2 cells to a suitable confluency in multi-well plates.
-
Treat the cells with various concentrations of the test compound for a predetermined period.
-
Add a radiolabeled cholesterol precursor, such as [14C]-acetate, to the culture medium and incubate for several hours.
-
Wash the cells to remove excess radiolabel and lyse them.
-
Extract the total lipids from the cell lysate.
-
Separate the different lipid species, including cholesterol, using TLC.
-
Visualize and quantify the amount of radiolabeled cholesterol using a phosphorimager or by scraping the corresponding bands and performing scintillation counting.
-
Calculate the inhibition of cholesterol synthesis relative to untreated control cells and determine the IC50 value.
In Vivo Plasma Lipid-Lowering Studies
These studies assess the efficacy of a lead compound in a living organism.
Objective: To evaluate the effect of a test compound on plasma cholesterol and triglyceride levels in an animal model of hyperlipidemia.
Materials:
-
Animal models (e.g., hamsters, marmosets)
-
Test compound formulated for oral administration
-
Vehicle control
-
Equipment for blood collection and processing to obtain plasma
-
Commercial assay kits for measuring total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides.
Procedure:
-
Acclimatize the animals and feed them a standard or high-cholesterol diet.
-
Divide the animals into control and treatment groups.
-
Administer the test compound or vehicle to the respective groups orally (e.g., by gavage) at a specified dose and frequency for a defined period (e.g., daily for two weeks).
-
Collect blood samples at baseline and at the end of the treatment period.
-
Separate plasma from the blood samples.
-
Analyze the plasma samples for total cholesterol, LDL-C, HDL-C, and triglyceride levels using enzymatic colorimetric assays.
-
Compare the lipid profiles of the treatment groups with the control group to determine the lipid-lowering efficacy of the compound.
Signaling and Regulatory Pathways
The primary signaling pathway affected by SQS inhibition is the cholesterol biosynthesis pathway itself. Inhibition of SQS leads to a depletion of intracellular cholesterol. This reduction in cholesterol levels is sensed by Sterol Regulatory Element-Binding Proteins (SREBPs), particularly SREBP-2.[3] In response to low cholesterol, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol synthesis and uptake, including the LDL receptor gene.[3] This upregulation of LDL receptors on the surface of liver cells enhances the clearance of LDL-cholesterol from the bloodstream.
Conclusion
The discovery of novel squalene synthase inhibitors like this compound and others detailed in this guide represents a promising therapeutic strategy for the management of hypercholesterolemia.[5][10] By targeting a key, committed step in cholesterol biosynthesis, these inhibitors offer the potential for effective lipid-lowering with a different safety profile compared to statins. The methodologies and data presented here provide a framework for the continued research and development of this important class of drugs. Further preclinical and clinical studies are essential to fully elucidate their therapeutic potential and place in clinical practice.[9][16]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 5. Discovery of DF-461, a Potent Squalene Synthase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Novel 11-Membered Templates as Squalene Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, BMS-188494, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of Potential Inhibitors of Squalene Synthase from Traditional Chinese Medicine Based on Virtual Screening and In Vitro Evaluation of Lipid-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
The Therapeutic Potential of Squalene Synthase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Squalene synthase (SQS), or farnesyl-diphosphate farnesyltransferase 1 (FDFT1), represents a critical enzymatic control point in the biosynthesis of cholesterol. Positioned at the first committed step of the sterol synthesis pathway, SQS has emerged as a compelling therapeutic target for a range of diseases. By catalyzing the head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene, it dictates the flux of isoprenoid intermediates towards either sterol or non-sterol branches. Inhibition of SQS offers a distinct advantage over HMG-CoA reductase inhibitors (statins) by specifically targeting cholesterol synthesis without depleting essential non-sterol isoprenoids. This technical guide provides an in-depth overview of the therapeutic potential of Squalene synthase-IN-2 and other SQS inhibitors, detailing their mechanism of action, quantitative data, experimental protocols, and impact on cellular signaling pathways.
Introduction to Squalene Synthase
Squalene synthase is a key enzyme in the mevalonate pathway, responsible for the production of cholesterol and other sterols.[1] It is an endoplasmic reticulum-resident membrane protein that catalyzes a two-step reductive dimerization of two FPP molecules into squalene.[1][2] This is the first irreversible step dedicated solely to sterol biosynthesis, making SQS a strategic target for therapeutic intervention.[2]
The potential of SQS inhibitors is being explored in several key disease areas:
-
Hypercholesterolemia: As an alternative or adjunct to statins, SQS inhibitors have been shown to effectively lower plasma total and LDL cholesterol levels.[3][4]
-
Cancer: Dysregulated cholesterol metabolism is a hallmark of many cancers. By reducing cholesterol levels, particularly within lipid rafts, SQS inhibitors can disrupt oncogenic signaling pathways and inhibit cancer cell proliferation and metastasis.
-
Infectious Diseases: The sterol biosynthesis pathway is conserved in various pathogens, including parasites and fungi. SQS inhibitors are being investigated as potential antimicrobial and antiparasitic agents.[5][6] Furthermore, some viruses, like Hepatitis C, rely on host cholesterol metabolism for replication, making SQS a potential antiviral target.[7][8]
-
Neurodegenerative Diseases: While research is still in early stages, the link between cholesterol metabolism and neurodegenerative conditions like Alzheimer's disease suggests a potential therapeutic avenue for SQS inhibitors.
Mechanism of Action of Squalene Synthase Inhibitors
SQS inhibitors act by blocking the active site of the squalene synthase enzyme, thereby preventing the conversion of FPP to squalene. This leads to a reduction in the de novo synthesis of cholesterol. One of the key advantages of inhibiting SQS over HMG-CoA reductase is the preservation of the synthesis of non-sterol isoprenoids, such as dolichol and ubiquinone, which are essential for various cellular functions.[9]
Quantitative Data for Squalene Synthase Inhibitors
A number of potent SQS inhibitors have been developed and characterized. The following tables summarize key quantitative data for this compound and other notable inhibitors.
| Inhibitor | Target | IC50 | Assay Conditions | Reference |
| This compound | Squalene synthase | 3.4 nM | Not specified | MedChemExpress |
| Cholesterol synthesis | 99 nM | Not specified | MedChemExpress | |
| Zaragozic Acid A | Rat liver SQS | 78 pM (Ki) | Not specified | [5] |
| Cholesterol synthesis (HepG2 cells) | 6 µM | Not specified | [10] | |
| BMS-188494 (prodrug of BMS-187745) | Squalene synthase | 4.1 µg/mL | Based on an indirect pharmacodynamic response model in healthy volunteers. | [11] |
| RPR 107393 | Rat liver microsomal SQS | 0.6 - 0.9 nM | Not specified | [9] |
| YM-53601 | Hamster liver SQS | 170 nM | Conversion of [3H]farnesyl diphosphate to [3H]squalene. | MedChemExpress |
| Human hepatoma cell SQS | 79 nM | Not specified | MedChemExpress | |
| E5700 | T. cruzi SQS | Low nM range (Ki) | In the absence or presence of 20 µM inorganic pyrophosphate. | [1] |
| ER119884 | T. cruzi SQS | Low nM range (Ki) | In the absence or presence of 20 µM inorganic pyrophosphate. | [1] |
| Inhibitor | In Vivo Model | Dosing | Effect | Reference |
| This compound | Not specified | Orally active | Reduces plasma cholesterol and triglyceride. | MedChemExpress |
| TAK-475 (Lapaquistat) | Hyperlipidemic subjects | 25, 50, or 100 mg once daily for 8 weeks | Statistically significant decrease in LDL-C vs. placebo. Increased HDL-C at 50 and 100 mg doses. | [10] |
| Zaragozic Acid A | Mouse | 200 µg/kg | 50% inhibition of acute hepatic cholesterol synthesis. | [12] |
| RPR 107393 | Rats | 30 mg/kg p.o. b.i.d. for 2 days | ≤ 51% reduction in total serum cholesterol. | [9] |
| Marmosets | 20 mg/kg b.i.d. for 1 week | 50% reduction in plasma cholesterol. | [9] |
Signaling Pathways and Visualization
The therapeutic effects of SQS inhibitors are mediated through their impact on the cholesterol biosynthesis pathway and downstream signaling cascades.
Cholesterol Biosynthesis Pathway
SQS inhibition directly blocks the conversion of Farnesyl-PP to Squalene, a key step in cholesterol production.
Impact on Cancer Signaling via Lipid Raft Disruption
SQS inhibition reduces cellular cholesterol, leading to the disruption of lipid rafts. These membrane microdomains are crucial for the proper localization and function of various signaling receptors. Their disruption can attenuate pro-survival and proliferative signaling pathways, such as PI3K/AKT and ERK.
Experimental Protocols
Squalene Synthase Activity Assay (Radiometric Method)
This protocol is adapted from methods described for determining SQS activity using a radiolabeled substrate.[13]
Objective: To measure the enzymatic activity of Squalene Synthase by quantifying the conversion of radiolabeled farnesyl pyrophosphate (FPP) to squalene.
Materials:
-
Microsomal preparations containing Squalene Synthase
-
[14C]Farnesyl pyrophosphate (FPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 5 mM DTT
-
NADPH solution (10 mM)
-
Stop Solution: 15% KOH in methanol
-
Hexane
-
Scintillation cocktail and vials
-
Silica gel thin-layer chromatography (TLC) plates
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. For a 100 µL reaction, add:
-
50 µL of 2x Assay Buffer
-
10 µL of NADPH solution (final concentration 1 mM)
-
Variable volume of microsomal preparation (e.g., 10-50 µg of protein)
-
Sufficient H₂O to bring the volume to 90 µL.
-
-
Add 10 µL of the SQS inhibitor (e.g., this compound) at various concentrations or vehicle control. Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of [14C]FPP (final concentration typically 10-20 µM).
-
Incubate the reaction mixture at 37°C for 20-30 minutes.
-
Stop the reaction by adding 200 µL of Stop Solution.
-
Saponify the lipids by incubating at 65°C for 30 minutes.
-
After cooling to room temperature, extract the non-saponifiable lipids (containing squalene) by adding 500 µL of hexane and vortexing vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a new tube. Repeat the extraction of the aqueous phase with another 500 µL of hexane and pool the hexane layers.
-
Evaporate the hexane under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of hexane (e.g., 20 µL) and spot onto a silica gel TLC plate.
-
Develop the TLC plate using a solvent system such as hexane:ethyl acetate (9:1).
-
Visualize the squalene spot (co-spotted with an authentic squalene standard) using iodine vapor or autoradiography.
-
Scrape the silica corresponding to the squalene spot into a scintillation vial.
-
Add 5 mL of scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Calculate the SQS activity as pmol of squalene formed per mg of protein per minute.
De Novo Cholesterol Synthesis Assay in Cultured Cells
This protocol is based on the incorporation of a radiolabeled precursor into newly synthesized cholesterol.[14]
Objective: To measure the rate of de novo cholesterol synthesis in cultured cells and assess the inhibitory effect of this compound.
Materials:
-
Cultured cells (e.g., HepG2)
-
[14C]Acetate
-
Cell culture medium
-
SQS inhibitor (this compound)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent: Hexane:Isopropanol (3:2, v/v)
-
TLC plates and developing solvent (as in 5.1)
-
Scintillation counter
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for 2-4 hours in serum-free medium.
-
Add [14C]Acetate to each well (final concentration ~1 µCi/mL).
-
Incubate for 2-4 hours at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the lipids by adding 1 mL of Hexane:Isopropanol (3:2) to each well. Scrape the cells and transfer the lysate to a glass tube.
-
Vortex vigorously and centrifuge to pellet the cell debris.
-
Transfer the supernatant (lipid extract) to a new tube and dry under nitrogen.
-
Perform saponification and extraction as described in the SQS activity assay (steps 5-9).
-
Analyze the synthesized [14C]cholesterol by TLC and scintillation counting as described previously (steps 11-15), using a cholesterol standard for spot identification.
-
Normalize the radioactivity to the total protein content of the cell lysate.
Experimental Workflow for Assessing Therapeutic Potential
The following diagram illustrates a typical workflow for evaluating a novel SQS inhibitor like this compound.
Therapeutic Applications in Various Diseases
Hypercholesterolemia
Clinical trials with the SQS inhibitor TAK-475 have demonstrated its efficacy in lowering LDL-cholesterol in hyperlipidemic patients.[10] A phase II study showed that at doses of 25, 50, and 100 mg, TAK-475 significantly reduced LDL-C compared to placebo.[10] The 50 and 100 mg doses also produced a greater increase in HDL-C than atorvastatin.[10] This highlights the potential of SQS inhibitors as a monotherapy or in combination with statins for the management of dyslipidemia.[8][10]
Cancer
The reliance of cancer cells on cholesterol for membrane integrity and signaling makes SQS a promising target for oncology. Inhibition of SQS has been shown to decrease the cholesterol content of lipid rafts, leading to the disruption of signaling platforms for growth factor receptors. This can result in the attenuation of pro-survival pathways like PI3K/AKT and ERK.[15] For instance, in prostate cancer cells, SQS inhibition has been shown to attenuate proliferation and induce cell death.
Infectious Diseases
The sterol biosynthesis pathway is essential for many pathogenic organisms. SQS inhibitors have shown promise in treating parasitic infections such as Chagas disease and leishmaniasis.[5][6][16] For example, lipophilic bisphosphonates, which inhibit SQS, exhibit low nanomolar activity against Trypanosoma cruzi.[6] Additionally, because the Hepatitis C virus (HCV) utilizes host cholesterol metabolism for its replication, SQS inhibitors like YM-53601 and zaragozic acid A have been shown to decrease viral RNA, protein, and progeny production in HCV-infected cells.[7][8]
Conclusion
Squalene synthase inhibitors, including this compound, represent a promising class of therapeutic agents with a wide range of potential applications. Their specific mechanism of action, which targets the first committed step in cholesterol biosynthesis, offers a favorable profile compared to statins, particularly concerning the sparing of non-sterol isoprenoid synthesis. The preclinical and clinical data gathered to date strongly support their continued investigation for the treatment of hypercholesterolemia, various cancers, and infectious diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important enzyme target.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of a new squalene synthase inhibitor, BMS-188494, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biphenylquinuclidines as inhibitors of squalene synthase and growth of parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Squalene synthase as a target for Chagas disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cellular Squalene Synthase, an Enzyme Essential for Cholesterol Biosynthesis, Is a Potential Antiviral Strategy against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting cellular squalene synthase, an enzyme essential for cholesterol biosynthesis, is a potential antiviral strategy against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Synthesis of cholesterol from acetate 1-C14 from human liver taken by needle biopsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering | Springer Nature Experiments [experiments.springernature.com]
- 14. Critical analysis of the use of 14C-acetate for measuring in vivo rat cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipid raft localization of EGFR alters the response of cancer cells to the EGFR tyrosine kinase inhibitor gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Squalene Synthase As a Target for Chagas Disease Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Enzyme Assay for Squalene Synthase-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl diphosphate (FPP) to form squalene.[3] This reaction proceeds through a stable intermediate, presqualene diphosphate (PSPP), and requires NADPH as a cofactor.[1] Due to its pivotal role, SQS is a significant target for the development of cholesterol-lowering therapeutics.[2][4] Squalene synthase-IN-2 is a potent, orally active inhibitor of SQS. This document provides a detailed protocol for an in vitro enzyme assay to determine the inhibitory activity of this compound on human squalene synthase. The assay is based on monitoring the consumption of the cofactor NADPH, which can be detected by a decrease in fluorescence.[1]
Signaling Pathway
Squalene synthase is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. The pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce FPP. SQS then diverts FPP specifically towards sterol synthesis.
References
- 1. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of potential inhibitors of squalene synthase based on virtual screening and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Cell-Based Assay for Determining the Potency of Squalene Synthase Inhibitor SQS-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][4][5] This positions SQS as a key regulatory point for cholesterol production. Inhibition of SQS is a promising therapeutic strategy for hypercholesterolemia, as it can lower total cholesterol and LDL-C levels.[1][2] Unlike statins, which act earlier in the pathway, SQS inhibitors do not affect the synthesis of non-sterol isoprenoids, potentially avoiding some side effects associated with HMG-CoA reductase inhibition.[4][6] SQS-IN-2 is a potent inhibitor of Squalene synthase. This application note provides a detailed protocol for a cell-based assay to determine the potency (IC50) of SQS-IN-2 by measuring its effect on intracellular cholesterol levels in the human hepatoma cell line, HepG2.
Signaling Pathway
Squalene synthase is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. The pathway begins with Acetyl-CoA and proceeds through a series of enzymatic reactions to produce FPP. SQS then converts FPP to squalene, the precursor to cholesterol.
Caption: Cholesterol Biosynthesis Pathway showing the action of Squalene Synthase and its inhibition by SQS-IN-2.
Experimental Workflow
The experimental workflow for determining the IC50 of SQS-IN-2 involves culturing HepG2 cells, treating them with a range of SQS-IN-2 concentrations, and then quantifying the intracellular cholesterol levels. A parallel cytotoxicity assay is crucial to ensure that the observed decrease in cholesterol is not due to cell death.
Caption: Experimental workflow for the cell-based assay to determine SQS-IN-2 potency.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HepG2 cells | ATCC | HB-8065 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| SQS-IN-2 | (Specify Source) | (Specify Catalog #) |
| Cholesterol Cell-Based Detection Assay Kit | Bio-Techne | 10009765 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well clear-bottom black plates | Corning | 3603 |
| 96-well clear plates | Corning | 3596 |
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed the cells into 96-well clear-bottom black plates for the cholesterol assay and 96-well clear plates for the cytotoxicity assay at a density of 3 x 10^4 cells/well.[2][7]
-
Incubation: Incubate the plates for 24 hours to allow the cells to adhere.
-
Compound Preparation: Prepare a stock solution of SQS-IN-2 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 0.1 nM to 10 µM.
-
Cell Treatment: Remove the culture medium from the wells and replace it with medium containing the different concentrations of SQS-IN-2. Include a vehicle control (DMSO) and a positive control (e.g., a known SQS inhibitor like Zaragozic Acid).
-
Incubation: Incubate the treated cells for 48-72 hours.[2]
Protocol 2: Cholesterol Quantification Assay
This protocol is adapted from commercially available cholesterol detection kits.[2][7]
-
Fixation: After the incubation period, carefully remove the medium and fix the cells by adding 100 µL of Cell-Based Assay Fixative Solution to each well and incubating for 10 minutes at room temperature.
-
Washing: Gently wash the cells three times with 100 µL of Cholesterol Detection Wash Buffer for five minutes each.
-
Staining: Dilute the Filipin III Stock Solution 1:100 in Cholesterol Detection Assay Buffer. Add 100 µL of the diluted Filipin III solution to each well and incubate in the dark for 60 minutes at room temperature.
-
Washing: Wash the cells twice with 100 µL of wash buffer for five minutes each.
-
Imaging and Quantification: Measure the fluorescence using a microplate reader with excitation at 340-380 nm and emission at 385-470 nm. Alternatively, visualize the cells using a fluorescence microscope.
Protocol 3: Cytotoxicity Assay (MTT Assay)
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well clear plate.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation and Analysis
Data Normalization
The raw fluorescence (cholesterol assay) and absorbance (cytotoxicity assay) data should be normalized. For the cholesterol assay, express the data as a percentage of the vehicle control (100% cholesterol level). For the cytotoxicity assay, express the data as a percentage of cell viability relative to the vehicle control (100% viability).
IC50 Calculation
The IC50 value, which is the concentration of SQS-IN-2 that inhibits cholesterol synthesis by 50%, is determined from the dose-response curve.
-
Plot the percentage of cholesterol level (Y-axis) against the logarithm of the SQS-IN-2 concentration (X-axis).
-
Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism).
-
The IC50 value is automatically calculated by the software from the fitted curve.
Sample Data Table
| SQS-IN-2 Conc. (nM) | Log [SQS-IN-2] | % Cholesterol Level (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | - | 100 ± 5.2 | 100 ± 4.8 |
| 0.1 | -1 | 98.5 ± 6.1 | 99.1 ± 5.3 |
| 1 | 0 | 92.3 ± 4.9 | 98.5 ± 4.9 |
| 10 | 1 | 75.1 ± 5.5 | 97.2 ± 5.1 |
| 50 | 1.7 | 52.4 ± 4.3 | 96.8 ± 4.6 |
| 100 | 2 | 35.8 ± 3.9 | 95.9 ± 5.0 |
| 500 | 2.7 | 15.2 ± 2.8 | 94.3 ± 4.7 |
| 1000 | 3 | 8.9 ± 2.1 | 93.1 ± 5.2 |
| 10000 | 4 | 5.1 ± 1.8 | 85.4 ± 6.3 |
Note: The provided data is for illustrative purposes only.
Conclusion
This application note provides a comprehensive, step-by-step protocol for determining the potency of the Squalene synthase inhibitor SQS-IN-2 in a cell-based assay. By quantifying intracellular cholesterol levels in HepG2 cells, researchers can obtain a reliable IC50 value for their compound. The inclusion of a cytotoxicity assay ensures the specificity of the observed inhibitory effect. This robust and reproducible assay is a valuable tool for the characterization of SQS inhibitors in a physiologically relevant context, aiding in the discovery and development of novel therapeutics for hypercholesterolemia.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.bio-techne.com [resources.bio-techne.com]
- 3. reframeDB [reframedb.org]
- 4. bioinfopublication.org [bioinfopublication.org]
- 5. Fast and easy in vitro screening assay for cholesterol biosynthesis inhibitors in the post-squalene pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. content.abcam.com [content.abcam.com]
Application of Squalene Synthase Inhibitors in Cancer Cell Proliferation Studies
For: Researchers, scientists, and drug development professionals.
Introduction
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] In cancer cells, there is often an upregulated demand for cholesterol to support rapid proliferation and membrane synthesis. Consequently, SQS has emerged as a promising therapeutic target for anticancer drug development.[2] Inhibition of SQS can disrupt cholesterol homeostasis, leading to the suppression of cancer cell proliferation, migration, and invasion.[1] This document provides detailed application notes and protocols for studying the effects of Squalene Synthase inhibitors on cancer cell proliferation, using the well-characterized inhibitor Zaragozic Acid A as a primary example, due to the lack of publicly available data on a compound specifically named "Squalene synthase-IN-2".
Mechanism of Action
Squalene synthase inhibitors competitively block the active site of the SQS enzyme, preventing the synthesis of squalene. This leads to a reduction in de novo cholesterol production. The anti-proliferative effects of SQS inhibition are believed to be mediated through several mechanisms, primarily the depletion of cholesterol from cellular membranes, particularly in specialized microdomains called lipid rafts. Disruption of these lipid rafts can interfere with the signaling of key oncogenic pathways that are dependent on these platforms for their activity, including the PI3K/Akt and NF-κB signaling cascades. This disruption can ultimately lead to cell cycle arrest and apoptosis.
Data Presentation
The following tables summarize the inhibitory activity of representative Squalene Synthase inhibitors on enzyme activity and cancer cell processes.
Table 1: Squalene Synthase Inhibitor Activity
| Inhibitor | Target | Cell Line/System | IC50/Ki | Reference |
| Zaragozic Acid A | Squalene Synthase (Rat Liver) | In vitro enzyme assay | Ki: 78 pM | [3] |
| Zaragozic Acid A | Cholesterol Synthesis | HepG2 (Human Liver Cancer) | IC50: 6 µM | [4] |
| YM-53601 | Squalene Synthase | HepG2 (Human Liver Cancer) | IC50: 79 nM | [5][6] |
| YM-53601 | Squalene Synthase | Rat Liver Microsomes | IC50: 90 nM | [7] |
Table 2: Effects of Squalene Synthase Inhibition on Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | Effect | Concentration | Reference |
| Zaragozic Acid A | Prostate Cancer | LNCaP, PC-3 | Attenuates proliferation and induces cell death | Not specified | |
| YM-53601 | Acute Myeloid Leukemia | THP-1 (DOX-resistant) | Reduced cell viability | 1 µM | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by SQS inhibition and a typical experimental workflow for studying these effects.
Caption: Squalene Synthase pathway and point of inhibition.
Caption: Downstream signaling effects of SQS inhibition.
Caption: Experimental workflow for SQS inhibitor studies.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of a Squalene Synthase inhibitor (e.g., Zaragozic Acid A) on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, LNCaP, HepG2)
-
Complete cell culture medium
-
Squalene Synthase Inhibitor (e.g., Zaragozic Acid A)
-
DMSO (for dissolving the inhibitor)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the SQS inhibitor in complete culture medium. A typical concentration range to test for Zaragozic Acid A would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the effect of an SQS inhibitor on the phosphorylation status of Akt and the expression of NF-κB pathway components.
Materials:
-
Cancer cells treated with SQS inhibitor as in Protocol 1 (using 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treating cells with the SQS inhibitor for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 3: Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation
This protocol describes the isolation of lipid rafts to assess changes in cholesterol content upon treatment with an SQS inhibitor.
Materials:
-
Cancer cells treated with SQS inhibitor
-
TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease inhibitors
-
1% Triton X-100 in TNE buffer
-
Sucrose solutions in TNE buffer (e.g., 40%, 30%, and 5%)
-
Ultracentrifuge and swing-bucket rotor
-
Dounce homogenizer
Procedure:
-
Harvest treated and control cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 1% Triton X-100 in TNE buffer and incubate on ice for 30 minutes.
-
Homogenize the lysate with a Dounce homogenizer (10-15 strokes).
-
Mix the lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.
-
Place the 40% sucrose lysate at the bottom of an ultracentrifuge tube.
-
Carefully layer 6 mL of 30% sucrose in TNE buffer on top, followed by 4 mL of 5% sucrose in TNE buffer.
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C.
-
Lipid rafts will be visible as a light-scattering band at the 5%/30% sucrose interface.
-
Carefully collect fractions from the top of the gradient.
-
The collected fractions can be analyzed for cholesterol content using a cholesterol quantification kit and for the presence of lipid raft marker proteins (e.g., flotillin, caveolin) by Western blot.
Conclusion
The inhibition of Squalene Synthase represents a promising strategy for targeting cancer cell proliferation. The protocols and information provided herein offer a framework for researchers to investigate the effects of SQS inhibitors in various cancer models. By utilizing these methods, a deeper understanding of the role of the cholesterol biosynthesis pathway in cancer can be achieved, potentially leading to the development of novel and effective anticancer therapies.
References
- 1. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. YM-53601, a novel squalene synthase inhibitor, reduces plasma cholesterol and triglyceride levels in several animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. interpriseusa.com [interpriseusa.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of Squalene Synthase-IN-2 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Squalene synthase-IN-2, a novel inhibitor of squalene synthase, in human plasma. The method utilizes protein precipitation for sample preparation and employs a reversed-phase chromatographic separation with tandem mass spectrometric detection. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and drug development research.
Introduction
Squalene synthase (SQS) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[1][2][3] Inhibition of SQS presents a promising therapeutic strategy for managing hypercholesterolemia.[3][4] this compound is a potent and selective inhibitor of SQS. To support its preclinical and clinical development, a reliable and robust analytical method for its quantification in biological matrices is essential.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological samples due to its high sensitivity, selectivity, and speed.[5][6][7] This application note describes the development and validation of a simple, rapid, and robust LC-MS/MS method for the determination of this compound in human plasma.
Principle of the Method
The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation. The extracted analytes are then separated using reversed-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and this compound-d4 (IS) in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% acetonitrile to create working solutions for calibration standards and QC samples.
-
Calibration Standards and QCs: Spike the appropriate working solutions into blank human plasma to obtain calibration standards ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Sample Extraction from Human Plasma
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (e.g., 100 ng/mL in acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC Method
| Parameter | Value |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 2.5 min, hold for 1 min, re-equilibrate |
MS/MS Method
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | |
| This compound | Hypothetical Q1: 450.2 -> Q3: 250.1 (Quantifier), 150.0 (Qualifier) |
| This compound-d4 | Hypothetical Q1: 454.2 -> Q3: 254.1 |
| Collision Energy (CE) | Optimized for each transition (e.g., 25-40 eV) |
| Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
Note: MRM transitions and collision energies need to be optimized for the specific analyte.[8][9][10]
Data Presentation
Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 250 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
| r² | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 300 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Recovery
| QC Level | Concentration (ng/mL) | Mean Peak Area (Pre-extraction Spike) | Mean Peak Area (Post-extraction Spike) | Recovery (%) |
| Low | 3 | Example Value | Example Value | Calculated |
| Medium | 300 | Example Value | Example Value | Calculated |
| High | 800 | Example Value | Example Value | Calculated |
Diagrams
Caption: Cholesterol biosynthesis pathway highlighting the role of Squalene Synthase and its inhibition.
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple protein precipitation extraction procedure and rapid chromatographic runtime make this method suitable for high-throughput analysis in support of drug development studies.
References
- 1. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. What are SQS inhibitors and how do they work? [synapse.patsnap.com]
- 4. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. rsc.org [rsc.org]
- 8. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 9. agilent.com [agilent.com]
- 10. Compound optimization in LC-MS/MS—Why does it matter? [restek.com]
Application Notes and Protocols for Investigating the Role of Squalene Synthase in Neurodegeneration using Squalene Synthase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2][3] This pathway is not only essential for maintaining cellular membrane integrity and function but also plays a significant role in neuronal processes, including synaptic transmission and plasticity.[4][5] Emerging evidence suggests a link between dysregulated cholesterol metabolism and the pathogenesis of neurodegenerative diseases, making SQS a compelling therapeutic target.[2]
Squalene synthase-IN-2 is a potent, orally active inhibitor of SQS.[6] Its ability to modulate cholesterol synthesis provides a valuable chemical tool to investigate the downstream consequences of SQS inhibition in neuronal models of neurodegeneration. These application notes provide detailed protocols for utilizing this compound to explore the role of SQS in neuronal viability, signaling, and lipid metabolism.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Squalene synthase (SQS) | [6] |
| IC₅₀ (SQS) | 3.4 nM | [6] |
| IC₅₀ (Cholesterol Synthesis) | 99 nM | [6] |
| Activity | Orally active | [6] |
| Effects | Reduces plasma cholesterol and triglyceride | [6] |
Table 2: Example Data from a Cell Viability Assay
| Concentration of this compound (nM) | Cell Viability (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 10 | 98.1 | 4.8 |
| 100 | 95.3 | 5.1 |
| 1000 | 75.6 | 6.3 |
| 10000 | 52.4 | 7.9 |
Experimental Protocols
Neuronal Cell Culture and Treatment with this compound
This protocol describes the culture of a human neuroblastoma cell line (e.g., SH-SY5Y) and subsequent treatment with this compound.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Culture: Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO₂ incubator.
-
Plating: Seed cells into 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere and grow for 24 hours.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of mitochondria.[7]
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Treatment: Plate and treat cells with this compound in a 96-well plate as described in Protocol 1.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blotting for SQS and Downstream Markers
This protocol details the detection of protein levels by western blotting.[2]
Materials:
-
Treated cells from Protocol 1
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SQS, anti-LC3, anti-p62)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Lipid Profiling by Mass Spectrometry
This protocol provides a general workflow for the extraction and analysis of lipids from neuronal cells.[8][9]
Materials:
-
Treated cells from Protocol 1
-
Methanol
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Internal lipid standards
-
Mass spectrometer coupled with liquid chromatography
Protocol:
-
Cell Harvesting: Harvest the treated cells by scraping and centrifugation.
-
Lipid Extraction: Resuspend the cell pellet in methanol. Add internal standards. Add MTBE and vortex thoroughly. Add water and vortex again. Centrifuge to separate the phases.
-
Sample Preparation: Collect the upper organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
LC-MS Analysis: Inject the sample into the LC-MS system for lipid separation and detection.
-
Data Analysis: Identify and quantify the different lipid species using specialized software. Compare the lipid profiles of treated and control samples.
Visualizations
Caption: Cholesterol biosynthesis pathway and SQS inhibition.
Caption: Experimental workflow for investigating SQS inhibition.
Caption: Potential downstream effects of SQS inhibition.
References
- 1. uniprot.org [uniprot.org]
- 2. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. en-journal.org [en-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Squalene Synthase-IN-2: A Potent Tool for Elucidating Isoprenoid Biosynthesis
Application Notes
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the isoprenoid biosynthesis pathway. It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This reaction is a key regulatory point that diverts FPP towards the synthesis of cholesterol and other steroids. Squalene synthase-IN-2 is a potent, orally active inhibitor of SQS and serves as an invaluable chemical tool for researchers studying the intricacies of the isoprenoid pathway, cholesterol metabolism, and the development of hypolipidemic agents.
This document provides detailed protocols for the use of this compound in both in vitro enzymatic assays and cell-based assays to probe its effects on isoprenoid biosynthesis.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of the squalene synthase enzyme, thereby preventing the binding and subsequent condensation of its substrate, farnesyl pyrophosphate. This leads to a reduction in the production of squalene and, consequently, a decrease in the downstream synthesis of cholesterol.
Quantitative Data
The inhibitory potency of this compound has been characterized in both enzymatic and cellular assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Target/Process | Value |
| IC50 | Squalene Synthase | 3.4 nM |
| IC50 | Cholesterol Synthesis | 99 nM |
Signaling Pathway and Experimental Workflows
To visually represent the role of this compound and the experimental approaches to study its effects, the following diagrams have been generated using the DOT language.
Caption: Isoprenoid biosynthesis pathway highlighting the inhibition of Squalene Synthase by this compound.
Caption: Experimental workflow for the in vitro Squalene Synthase activity assay.
Application Notes and Protocols for Evaluating Squalene Synthase-IN-2 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design and detailed protocols for evaluating the efficacy of Squalene synthase-IN-2, a potent inhibitor of Squalene synthase (SQS). The following sections detail the necessary in vitro, cell-based, and in vivo assays to characterize the inhibitory activity and pharmacological effects of this compound.
Introduction to Squalene Synthase and its Inhibition
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[2] This reaction is a key regulatory point in the pathway, and inhibition of SQS presents a promising therapeutic strategy for managing hypercholesterolemia. Squalene synthase inhibitors have been shown to effectively lower plasma levels of total cholesterol and LDL-C.[1] this compound is an investigational inhibitor of SQS. These protocols are designed to rigorously assess its efficacy.
Signaling Pathway of Squalene Synthase in Cholesterol Biosynthesis
The following diagram illustrates the position of Squalene synthase in the cholesterol biosynthesis pathway and the point of inhibition by this compound.
Experimental Workflow for Efficacy Evaluation
A multi-tiered approach is recommended to evaluate the efficacy of this compound, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo animal studies.
In Vitro Squalene Synthase Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified SQS. The activity is determined by measuring the decrease in NADPH concentration, which is consumed during the conversion of FPP to squalene.[3]
Experimental Protocol
Materials:
-
Purified recombinant Squalene Synthase (human)
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT
-
96-well black microplate
-
Microplate reader with fluorescence capabilities (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 10 µL of each inhibitor dilution or vehicle control.
-
Add 70 µL of a solution containing Squalene Synthase and NADPH in assay buffer to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of FPP solution to each well.
-
Immediately measure the fluorescence at 340 nm excitation and 460 nm emission in kinetic mode for 30 minutes at 37°C. The rate of decrease in fluorescence corresponds to NADPH consumption and SQS activity.
Data Presentation
The IC₅₀ value, the concentration of an inhibitor where the response is reduced by half, will be calculated from the dose-response curve.
| Compound | IC₅₀ (nM) |
| This compound | [Data] |
| Positive Control (e.g., Zaragozic Acid) | [Data] |
Cell-Based Cholesterol Biosynthesis Assay
This assay evaluates the ability of this compound to inhibit cholesterol synthesis in a cellular context. Cellular cholesterol levels are quantified using Filipin staining, a fluorescent dye that binds to unesterified cholesterol.[4][5]
Experimental Protocol
Materials:
-
HepG2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Filipin III
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microscope
Procedure:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24-48 hours. Include a positive control for cholesterol accumulation if desired.
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with Filipin III solution (50 µg/mL in PBS with 10% FBS) for 1-2 hours at room temperature, protected from light.[4][5]
-
Wash the cells three times with PBS.
-
Add PBS to the wells and image the cells using a fluorescence microscope with a UV filter set (Ex: 340-380 nm, Em: 385-470 nm).[4][6]
Data Presentation
Quantify the fluorescence intensity per cell using image analysis software.
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition of Cholesterol Synthesis |
| Vehicle Control (DMSO) | - | [Data] | 0% |
| This compound | 0.1 | [Data] | [Data] |
| This compound | 1 | [Data] | [Data] |
| This compound | 10 | [Data] | [Data] |
| Positive Control | [Concentration] | [Data] | [Data] |
In Vivo Evaluation in a High-Fat Diet-Induced Hyperlipidemic Rat Model
This study will assess the in vivo efficacy of this compound in reducing plasma lipid levels in a diet-induced hyperlipidemic rat model.[7][8]
Experimental Protocol
Animals and Diet:
-
Male Wistar rats (180-200 g).
-
Standard chow diet.
-
High-Fat Diet (HFD): A diet supplemented with cholesterol, cholic acid, and a high percentage of fat.[8][9]
Experimental Design:
-
Acclimatize the rats for one week on a standard diet.
-
Induce hyperlipidemia by feeding the rats a high-fat diet for 4 weeks. A control group will be maintained on a standard diet.
-
After 4 weeks, confirm hyperlipidemia by measuring baseline plasma lipid levels.
-
Divide the hyperlipidemic rats into the following groups (n=8-10 per group):
-
Group 1: Hyperlipidemic Control (HFD + Vehicle)
-
Group 2: this compound (Low Dose) in HFD
-
Group 3: this compound (High Dose) in HFD
-
Group 4: Positive Control (e.g., Atorvastatin) in HFD
-
-
Administer the respective treatments orally once daily for 4 weeks.
-
Monitor body weight and food intake regularly.
-
At the end of the treatment period, collect blood samples for biochemical analysis and harvest liver tissue for further analysis.
Biochemical Analysis:
-
Measure plasma levels of Total Cholesterol (TC), Triglycerides (TG), Low-Density Lipoprotein Cholesterol (LDL-C), and High-Density Lipoprotein Cholesterol (HDL-C) using commercially available enzymatic kits.
Data Presentation
Summarize the biochemical data in the following table.
| Treatment Group | Dose (mg/kg) | Total Cholesterol (mg/dL) | Triglycerides (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) |
| Normal Control | - | [Data] | [Data] | [Data] | [Data] |
| Hyperlipidemic Control | - | [Data] | [Data] | [Data] | [Data] |
| This compound | Low | [Data] | [Data] | [Data] | [Data] |
| This compound | High | [Data] | [Data] | [Data] | [Data] |
| Positive Control | [Dose] | [Data] | [Data] | [Data] | [Data] |
Logical Relationship of Experimental Outcomes
The results from each experimental stage provide complementary information to build a comprehensive understanding of the efficacy of this compound.
Conclusion
The described protocols provide a robust framework for the preclinical evaluation of this compound. Successful outcomes in these assays, demonstrating potent in vitro inhibition, cellular activity, and in vivo efficacy, would strongly support its further development as a novel therapeutic agent for hypercholesterolemia.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 4. tabaslab.com [tabaslab.com]
- 5. zenodo.org [zenodo.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Hypolipidemic effect of β-caryophyllene in high fat diet and fructose induced type-2 diabetic adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. bvmj.bu.edu.eg [bvmj.bu.edu.eg]
Dissolving Squalene Synthase-IN-2 for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Squalene Synthase-IN-2, a small molecule inhibitor, intended for in vivo experimental use. Due to the general hydrophobic nature of many kinase and synthase inhibitors, this guide addresses the common challenge of poor aqueous solubility. The following protocols are based on established methods for formulating poorly soluble compounds for administration in animal models.
Introduction to Squalene Synthase and its Inhibition
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis by converting two molecules of farnesyl pyrophosphate into presqualene pyrophosphate, which is then reduced to squalene.[2][3] As a key regulatory point, SQS is an attractive therapeutic target for hypercholesterolemia and certain cancers.[1][4] Small molecule inhibitors of squalene synthase are being investigated for their potential to lower cholesterol levels.[5][6] These inhibitors are often hydrophobic in nature, presenting challenges for their formulation in aqueous vehicles suitable for in vivo studies.[7][8]
Physicochemical Properties and Solubility Considerations
While specific data for "this compound" is not publicly available, inhibitors of this class are typically small molecules that may exhibit poor water solubility.[8][9] Therefore, a systematic approach to vehicle selection and formulation development is crucial for achieving a stable and homogenous solution or suspension for administration.
Key Considerations:
-
Solubility Testing: Before preparing a formulation for in vivo use, it is essential to perform small-scale solubility tests of this compound in various common solvents and vehicles.
-
Vehicle Toxicity: The chosen vehicle must be well-tolerated by the animal model at the intended dose and administration route.[10][11] It is crucial to run a vehicle-only control group in any experiment to account for any effects of the vehicle itself.
-
Route of Administration: The choice of vehicle will be heavily influenced by the intended route of administration (e.g., oral, intraperitoneal, intravenous).[11] For instance, solutions for intravenous injection must be sterile and have a pH and osmolality compatible with blood.
Recommended Solvents and Vehicle Formulations
Based on common practices for poorly soluble compounds, the following solvents and vehicle systems are recommended for initial testing with this compound.
Solvent Selection
| Solvent | Properties and Considerations |
| Dimethyl sulfoxide (DMSO) | A powerful solvent for a wide range of hydrophobic compounds.[12] However, it can have biological effects and toxicity at higher concentrations. For intraperitoneal (IP) injections in mice, it is generally recommended to keep the final DMSO concentration at 10% or lower.[13] The LD50 for DMSO in mice via IP injection is approximately 6.2 ml/kg.[14][15] |
| Polyethylene glycol (PEG) | A family of polymers with varying molecular weights (e.g., PEG300, PEG400). They are often used as co-solvents to improve the solubility of hydrophobic drugs. |
| Ethanol | Can be used as a co-solvent, but its use should be minimized due to potential behavioral and physiological effects in animals. |
Common Vehicle Formulations for In Vivo Studies
The following table summarizes common vehicle formulations used for administering poorly soluble compounds to animal models. The ratios provided are starting points and may require optimization for this compound.
| Formulation | Composition | Suitability | Notes |
| DMSO/Saline | 10% DMSO in sterile saline or PBS | Intraperitoneal (IP) | A common starting point for IP injections. Ensure the compound does not precipitate upon dilution with saline. |
| DMSO/PEG/Saline | 10% DMSO, 40% PEG400, 50% sterile saline | Intraperitoneal (IP), Oral (PO) | The addition of PEG can help maintain solubility and reduce precipitation. |
| Tween 80/PEG/Saline | 5-10% Tween 80, 5-10% PEG400 in sterile saline | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | Tween 80 is a surfactant that can improve solubility and stability. Formulations with Tween 80 are often suitable for IV administration. |
| Cyclodextrin | 5-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in water | Intraperitoneal (IP), Intravenous (IV), Oral (PO) | Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.[11] |
| Oil-based | Peanut oil, corn oil, or sesame oil | Subcutaneous (SC), Oral (PO) | Suitable for highly lipophilic compounds. Can be combined with a small percentage of DMSO (e.g., 5%) to aid initial dissolution.[16] |
Experimental Protocols
Protocol 1: Preparation of a DMSO/Saline Formulation for Intraperitoneal Injection
This protocol describes the preparation of a 1 mg/mL solution of this compound in a 10% DMSO/saline vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution, but care should be taken to avoid degradation of the compound.
-
In a separate sterile tube, calculate and add the appropriate volume of the DMSO stock solution.
-
Slowly add the required volume of sterile saline or PBS to the DMSO stock solution while vortexing to achieve the final desired concentration of 1 mg/mL and a final DMSO concentration of 10%.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, this formulation is not suitable, and an alternative should be tested.
-
Administer the solution to the animals immediately after preparation.
Protocol 2: Preparation of a Suspension Formulation with Tween 80 for Oral Gavage
This protocol is suitable for compounds that do not form a stable solution in simple aqueous-organic mixtures.
Materials:
-
This compound powder
-
Tween 80
-
Sterile water or 0.5% methylcellulose solution
-
Mortar and pestle or homogenizer
-
Magnetic stirrer
Procedure:
-
Weigh the required amount of this compound powder.
-
Add a small amount of Tween 80 (e.g., 1-2 drops) to the powder and triturate with a pestle to form a smooth paste. This helps to wet the powder and prevent clumping.
-
Gradually add the vehicle (sterile water or 0.5% methylcellulose) to the paste while continuously stirring or homogenizing.
-
Continue to stir the suspension using a magnetic stirrer for at least 15-30 minutes to ensure a uniform and fine suspension.
-
Administer the suspension via oral gavage. Ensure the suspension is continuously stirred during the dosing period to maintain homogeneity.
Visualization of Workflows and Pathways
Squalene Synthase Signaling Pathway
The following diagram illustrates the position of squalene synthase in the cholesterol biosynthesis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Squalene Synthase, a Key Enzyme of Sterol Biosynthesis, in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04064J [pubs.rsc.org]
- 10. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. echemi.com [echemi.com]
Application Notes and Protocols for Studying Membrane Cholesterol Dynamics with Squalene Synthase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol is an indispensable component of mammalian cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the formation of specialized membrane microdomains known as lipid rafts.[1][2] The de novo synthesis of cholesterol is a complex process, with squalene synthase (SQS) acting as a key enzyme that catalyzes the first committed step in cholesterol biosynthesis.[3][4] Inhibition of SQS presents a targeted approach to modulate cellular cholesterol levels, making it a valuable tool for studying the intricate dynamics of membrane cholesterol and its impact on cellular processes. Squalene synthase-IN-2 is a potent inhibitor of SQS and can be utilized to investigate the consequences of reduced cholesterol synthesis on membrane properties and cell function.[5]
This document provides detailed application notes and experimental protocols for utilizing this compound to study membrane cholesterol dynamics.
Data Presentation
This compound Inhibitory Activity
| Target | IC50 | Assay Conditions |
| Squalene Synthase | 3.4 nM | Cell-free enzyme assay |
| Cholesterol Synthesis | 99 nM | Cellular assay |
This data is provided as a reference and may vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
Cholesterol Biosynthesis Pathway and the Role of Squalene Synthase
The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the critical position of Squalene Synthase (SQS). This compound specifically inhibits this enzyme, leading to a reduction in the downstream production of cholesterol.
Caption: Cholesterol Biosynthesis Pathway Inhibition.
Experimental Workflow for Studying Membrane Cholesterol Dynamics
This workflow outlines the key steps for investigating the impact of this compound on cellular cholesterol levels and membrane dynamics.
Caption: Experimental Workflow Diagram.
Experimental Protocols
Protocol 1: Cellular Treatment with this compound
This protocol describes the general procedure for treating cultured cells with this compound to inhibit cholesterol synthesis.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Cultured cells (e.g., HeLa, A549)
-
Multi-well plates or cell culture dishes
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
Cell Seeding: Seed the cells in multi-well plates or dishes at a density that will result in 70-80% confluency at the time of treatment.
-
Prepare working solutions: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 nM to 1 µM) to determine the optimal concentration for your cell type and experimental goals. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the inhibition of cholesterol synthesis and subsequent depletion of cellular cholesterol. The optimal incubation time may vary depending on the cell type and the specific downstream assay.
Protocol 2: Visualization of Cellular Cholesterol using Filipin Staining
This protocol details the use of Filipin, a fluorescent antibiotic that binds to unesterified cholesterol, to visualize changes in cellular cholesterol distribution following treatment with this compound.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Filipin solution (e.g., 0.05 mg/mL in PBS with 1% fetal bovine serum)
-
Mounting medium
-
Fluorescence microscope with a UV filter set
Procedure:
-
Cell Fixation: After the desired incubation period with this compound, wash the cells twice with PBS. Fix the cells with 4% PFA for 20-30 minutes at room temperature.
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Filipin Staining: Incubate the fixed cells with the Filipin working solution for 1-2 hours at room temperature, protected from light.
-
Final Washes: Wash the cells three times with PBS to remove excess Filipin.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a suitable mounting medium. Visualize the cells using a fluorescence microscope equipped with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Capture images for subsequent analysis. A noticeable decrease in fluorescence intensity in the plasma membrane and intracellular vesicles is expected in cells treated with this compound compared to the vehicle-treated control cells.
Protocol 3: Quantification of Cellular Cholesterol Levels
This protocol provides a method for quantifying the changes in cellular cholesterol levels after treatment with this compound using a commercially available cholesterol assay kit.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
PBS
-
Cell lysis buffer
-
Cholesterol assay kit (e.g., Amplex Red Cholesterol Assay Kit or similar)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, wash the cells with PBS and then lyse the cells using the lysis buffer provided in the cholesterol assay kit.
-
Cholesterol Assay: Follow the manufacturer's instructions for the cholesterol assay kit. This typically involves incubating the cell lysates with a reaction mixture containing cholesterol oxidase, cholesterol esterase, horseradish peroxidase, and a fluorescent probe.
-
Measurement: Measure the fluorescence or absorbance of the samples using a microplate reader at the appropriate wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the cholesterol concentration in each sample based on a standard curve generated with known cholesterol concentrations. Normalize the cholesterol levels to the total protein concentration of the cell lysate to account for variations in cell number. A significant reduction in total cellular cholesterol is expected in cells treated with effective concentrations of this compound.
Conclusion
This compound is a valuable pharmacological tool for the targeted inhibition of cholesterol biosynthesis. The protocols outlined in this document provide a framework for researchers to investigate the impact of reduced cellular cholesterol on membrane dynamics, cellular signaling, and other cholesterol-dependent processes. By combining cellular treatment with fluorescent staining and quantitative assays, a comprehensive understanding of the role of membrane cholesterol in various biological systems can be achieved.
References
- 1. Squalene synthase, a determinant of Raft-associated cholesterol and modulator of cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New applications of squalene synthase inhibitors: Membrane cholesterol as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Squalene Synthase-IN-2 in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of Squalene synthase-IN-2 in antimicrobial research, with a focus on its application as an antifungal agent. While direct antimicrobial data for this compound is not currently available in published literature, this document extrapolates its potential efficacy and provides detailed experimental protocols based on studies of structurally related squalene synthase inhibitors.
Introduction
Squalene synthase (SQS) is a critical enzyme in the biosynthesis of sterols, catalyzing the first committed step in the pathway that leads to the formation of cholesterol in mammals and ergosterol in fungi. The essential nature of ergosterol for fungal cell membrane integrity and function makes the ergosterol biosynthesis pathway a well-established target for antifungal drug development. This compound is a potent inhibitor of human squalene synthase, and by extension, is a promising candidate for investigation as an inhibitor of fungal squalene synthase for the development of novel antifungal therapeutics.
Mechanism of Action: this compound is predicted to act by inhibiting the fungal squalene synthase enzyme (Erg9p). This inhibition would block the conversion of farnesyl pyrophosphate (FPP) to squalene, thereby depleting the cell of ergosterol. The absence of ergosterol disrupts the structure and function of the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Quantitative Data
Direct antimicrobial quantitative data for this compound is not yet publicly available. However, studies on other quinuclidine-based squalene synthase inhibitors, such as E5700 and ER-119884, provide a strong rationale for its potential antifungal activity. The following table summarizes the inhibitory activity of these related compounds against a multi-drug resistant strain of Candida tropicalis.
| Compound | Organism | Assay | Inhibitory Concentration | Reference |
| This compound | Homo sapiens | Squalene synthase inhibition | IC50: 3.4 nM | [1][2][3][4][5][6][7] |
| Homo sapiens | Cholesterol synthesis | IC50: 99 nM | [1][2][3][4][5][6][7] | |
| E5700 | Candida tropicalis (multi-drug resistant) | Antifungal Activity | IC50: 1 µg/ml | [8] |
| Candida tropicalis (multi-drug resistant) | Antifungal Activity | IC90: 4 µg/ml | [8] | |
| ER-119884 | Candida tropicalis (multi-drug resistant) | Antifungal Activity | IC50: 1 µg/ml | [8] |
| Candida tropicalis (multi-drug resistant) | Antifungal Activity | IC90: 4 µg/ml | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the antimicrobial properties of this compound.
Fungal Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against planktonic fungal cells.
Materials:
-
This compound
-
Fungal strains (e.g., Candida albicans, Candida tropicalis, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative reading)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Serial Dilutions: Perform a series of twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).
-
Inoculum Preparation: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted this compound. Include a positive control (no drug) and a negative control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., a 50% or 90% reduction in turbidity compared to the positive control). This can be determined visually or by reading the optical density at 490 nm.
Antibacterial Activity Testing (Anti-Virulence Assay)
This protocol is designed to assess the potential of this compound to inhibit the production of staphyloxanthin, a virulence factor in Staphylococcus aureus.
Objective: To determine the concentration of this compound that inhibits staphyloxanthin production.
Materials:
-
This compound
-
Staphylococcus aureus strain (pigmented)
-
Tryptic Soy Broth (TSB)
-
Sterile culture tubes or 96-well plates
-
Methanol
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Bacterial Culture: Inoculate TSB with S. aureus and grow overnight at 37°C with shaking.
-
Inhibition Assay: Dilute the overnight culture into fresh TSB containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cultures at 37°C for 24 hours with shaking.
-
Pigment Extraction: Centrifuge the bacterial cultures to pellet the cells. Discard the supernatant and extract the carotenoid pigment from the cell pellet using methanol.
-
Quantification: Measure the absorbance of the methanolic extract at 465 nm. A decrease in absorbance compared to the control indicates inhibition of staphyloxanthin synthesis. The IC50 can be calculated from a dose-response curve.
Visualizations
Fungal Ergosterol Biosynthesis Pathway and Site of Inhibition
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the MIC of this compound against fungal pathogens.
Logical Relationship of Squalene Synthase Inhibition to Antimicrobial Effect
Caption: The logical cascade from enzyme inhibition to the resulting antifungal effect.
References
- 1. targetmol.cn [targetmol.cn]
- 2. Farnesyl Transferase | 法尼基转移酶 | 抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 角鲨烯 | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Recombinant Squalene Synthase in Inhibitor Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2][3] This unique position makes SQS an attractive target for the development of inhibitors to treat hypercholesterolemia and other diseases associated with elevated cholesterol levels.[3][4] Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate pathway, SQS inhibitors do not affect the synthesis of other essential non-sterol isoprenoids, potentially leading to a better side-effect profile.[3] Recombinant squalene synthase is an essential tool for high-throughput screening (HTS) and characterization of potential inhibitors. These application notes provide an overview of the squalene synthesis pathway, protocols for expressing and purifying recombinant SQS, and methods for inhibitor screening assays.
Squalene Synthesis Pathway
Squalene synthase is a key enzyme in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. The pathway begins with acetyl-CoA and proceeds through a series of intermediates to produce FPP. SQS then converts FPP to squalene, which is subsequently cyclized to lanosterol, the precursor to cholesterol and other steroids.[5][6]
Data Presentation: Squalene Synthase Inhibitors
The following table summarizes the inhibitory activity of various compounds against squalene synthase. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Enzyme Source | Assay Type | IC50 | Reference |
| T-91485 | Human rhabdomyosarcoma cells | Cholesterol biosynthesis | 36 nM | [7] |
| Human skeletal myocytes | Cholesterol biosynthesis | 45 nM | [7] | |
| Atorvastatin (ATV) | Human rhabdomyosarcoma cells | Cholesterol biosynthesis | 2.8 nM | [7] |
| Human skeletal myocytes | Cholesterol biosynthesis | 8.6 nM | [7] | |
| Simvastatin acid (SIM) | Human rhabdomyosarcoma cells | Cholesterol biosynthesis | 3.8 nM | [7] |
| Human skeletal myocytes | Cholesterol biosynthesis | 8.4 nM | [7] | |
| Zaragozic acid C | Purified human SQS | Kinetic inhibition | 250 pM (Kis) | [8] |
| OX03050 | CHO-pLDLR-Luc cell line | LDLR promoter expression | 26 nM (EC50) | [9] |
| Simvastatin | CHO-pLDLR-Luc cell line | LDLR promoter expression | 128 nM (EC50) | [9] |
| Cynarin | Sodium oleate-induced HepG2 cells | Triglyceride level reduction | - | [10] |
Experimental Protocols
Expression and Purification of Recombinant Squalene Synthase
Recombinant squalene synthase can be expressed in various systems, including E. coli, yeast, and baculovirus-infected insect cells.[8][11][12] The following is a general protocol for expression in E. coli and subsequent purification.
Workflow for Recombinant SQS Production
Protocol:
-
Cloning: The gene encoding for squalene synthase (e.g., human ERG9) is cloned into a suitable bacterial expression vector, often with a tag (e.g., His-tag) for purification. A truncated version of the enzyme, removing the C-terminal hydrophobic domain, can improve solubility.[11]
-
Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression:
-
An overnight culture of the transformed E. coli is used to inoculate a larger volume of LB medium.
-
The culture is grown at 37°C with shaking until it reaches an OD600 of 0.6-0.8.
-
Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM.
-
The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance protein solubility.
-
-
Purification:
-
Cells are harvested by centrifugation and resuspended in lysis buffer.
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the soluble recombinant SQS is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
The column is washed, and the recombinant protein is eluted.
-
Purity is assessed by SDS-PAGE, and protein identity can be confirmed by Western blot.[12]
-
Squalene Synthase Inhibitor Screening Assay (Colorimetric)
This assay measures the activity of squalene synthase by monitoring the consumption of the cofactor NADPH, which has a characteristic absorbance at 340 nm.[13][14]
Assay Principle:
Squalene synthase catalyzes the following reaction: 2 FPP + NADPH + H+ → Squalene + NADP+ + 2 PPi
The decrease in NADPH concentration is directly proportional to the squalene synthase activity and can be measured spectrophotometrically.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.4, containing 10 mM MgCl₂).
-
Assay Setup: In a 96-well UV-transparent plate, add the following to each well:
-
Reaction buffer
-
Purified recombinant squalene synthase (final concentration in the low nanomolar range)
-
Test inhibitor at various concentrations (or vehicle control, e.g., DMSO)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a mixture of FPP (substrate) and NADPH (cofactor). Final concentrations are typically in the micromolar range (e.g., 10 µM FPP, 50 µM NADPH).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. Readings can be taken every 30-60 seconds for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Workflow for SQS Inhibitor Screening
Alternative Assay Formats
-
Fluorescent Assay: Similar to the colorimetric assay, this method monitors the decrease in NADPH fluorescence over time.[15]
-
Radiometric Assay: This highly sensitive assay uses radiolabeled [³H]-FPP as a substrate. The reaction is stopped, and the radiolabeled squalene product is extracted and quantified by scintillation counting.[9]
Conclusion
Recombinant squalene synthase is an indispensable tool for the discovery and characterization of novel inhibitors with potential therapeutic applications in hypercholesterolemia and beyond. The protocols and data presented here provide a framework for researchers to establish robust and reliable screening assays. The choice of assay format will depend on the specific requirements of the screening campaign, such as throughput, sensitivity, and available instrumentation.
References
- 1. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. A Genomic DNA Reporter Screen Identifies Squalene Synthase Inhibitors That Act Cooperatively with Statins to Upregulate the Low-Density Lipoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potential Inhibitors of Squalene Synthase from Traditional Chinese Medicine Based on Virtual Screening and In Vitro Evaluation of Lipid-Lowering Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Yeast squalene synthase: expression, purification, and characterization of soluble recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cloning, expression and purification of squalene synthase from Candida tropicalis in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. labcart.com [labcart.com]
- 14. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 15. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
Application Notes and Protocols for Isotope-Trapping Studies with Squalene Synthase-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting isotope-trapping studies with Squalene synthase-IN-2, a potent inhibitor of squalene synthase. This document is intended to guide researchers in characterizing the mechanism of action of squalene synthase inhibitors and understanding their effects on the cholesterol biosynthesis pathway.
Introduction to Squalene Synthase and Isotope Trapping
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase, is a key enzyme in the cholesterol biosynthesis pathway.[1][2] It catalyzes the first committed step in sterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3] This two-step reaction proceeds through a stable intermediate, presqualene pyrophosphate (PSPP).[4][5] Due to its critical role, SQS is a significant target for the development of cholesterol-lowering drugs.[1]
Isotope-trapping is a powerful kinetic technique used to investigate the reaction mechanisms of enzymes, particularly to determine if an intermediate is released from the enzyme during catalysis. In the context of squalene synthase, isotope-trapping experiments can elucidate whether the PSPP intermediate dissociates from the enzyme before its conversion to squalene.[4][6] Studies have indicated that under normal catalytic conditions, PSPP is directly converted to squalene without dissociating from the enzyme.[4][6][7][8]
This compound is a potent, orally active inhibitor of squalene synthase. Understanding its interaction with the enzyme is crucial for the development of new therapeutics for hypercholesterolemia.
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values against both the squalene synthase enzyme and overall cholesterol synthesis.
| Parameter | This compound |
| Target | Squalene Synthase |
| IC50 (Squalene Synthase) | 3.4 nM |
| IC50 (Cholesterol Synthesis) | 99 nM |
Data sourced from MedchemExpress.
Cholesterol Biosynthesis Pathway
Squalene synthase is positioned at a critical branch point in the mevalonate pathway. Upstream enzymes lead to the synthesis of FPP, which is a precursor for both sterols and non-sterol isoprenoids. Downstream of squalene, a series of enzymatic reactions catalyzed by enzymes like squalene epoxidase leads to the synthesis of cholesterol.
Experimental Protocols
Protocol 1: Squalene Synthase Activity Assay (Radiochemical Method)
This protocol describes a discontinuous assay to measure the activity of squalene synthase by quantifying the formation of radiolabeled squalene from [³H]-FPP.
Materials:
-
Recombinant human squalene synthase
-
[¹H,³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
Unlabeled farnesyl pyrophosphate (FPP)
-
NADPH
-
Dithiothreitol (DTT)
-
MgCl₂
-
Triton X-100
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Stop Solution: 4 M NaOH
-
Scintillation fluid
-
Silica gel thin-layer chromatography (TLC) plates
-
Hexane
Procedure:
-
Reaction Mixture Preparation: Prepare the reaction mixture in the assay buffer containing 1 mM DTT, 10 mM MgCl₂, 0.1% Triton X-100, and 1 mM NADPH.
-
Enzyme Preparation: Dilute the squalene synthase to the desired concentration in the assay buffer.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the inhibitor to obtain a range of concentrations for IC50 determination.
-
Assay Initiation:
-
To a microcentrifuge tube, add the reaction mixture.
-
Add the desired concentration of this compound or DMSO (for control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding a mixture of [³H]-FPP and unlabeled FPP (final concentration, e.g., 10 µM with a specific activity of ~500 cpm/pmol).
-
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Extraction: Extract the lipid-soluble squalene by adding hexane, vortexing vigorously, and centrifuging to separate the phases.
-
Quantification:
-
Transfer a portion of the hexane layer to a scintillation vial.
-
Allow the hexane to evaporate.
-
Add scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the amount of squalene formed and determine the percentage of inhibition for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Isotope-Trapping Experiment (Representative Protocol)
This protocol is a representative method for an isotope-trapping experiment to determine if the PSPP intermediate dissociates from squalene synthase during catalysis in the presence of an inhibitor.
Materials:
-
Recombinant human squalene synthase
-
High specific activity [³H]-Farnesyl pyrophosphate ([³H]-FPP)
-
High concentration of unlabeled ("cold") farnesyl pyrophosphate (FPP)
-
NADPH
-
This compound
-
Assay Buffer and Stop Solution as in Protocol 1
-
TLC plates and scintillation counting equipment
Experimental Workflow:
Procedure:
-
Formation of the Enzyme-[³H]-Substrate Complex:
-
Incubate a concentrated solution of squalene synthase with a low concentration of high specific activity [³H]-FPP and NADPH in the assay buffer. This allows for the formation of the enzyme-substrate complex and potentially the enzyme-bound [³H]-PSPP intermediate.
-
-
The "Chase":
-
Initiate the "chase" by adding a large excess (e.g., 100-fold) of unlabeled FPP to the reaction mixture.
-
In a parallel experiment, add the same large excess of unlabeled FPP along with a concentration of this compound (e.g., at its IC50 or higher).
-
-
Time Course Analysis:
-
At various time points after the addition of the chase solution (e.g., 0, 15, 30, 60, 120 seconds), take aliquots of the reaction mixture and immediately quench the reaction with the stop solution.
-
-
Product Analysis:
-
Extract the lipids from each quenched aliquot using hexane.
-
Separate the products (squalene and any released PSPP, which would be hydrolyzed to presqualene alcohol) using TLC.
-
Quantify the amount of radiolabeled squalene and PSPP at each time point by scintillation counting of the corresponding spots on the TLC plate.
-
Interpretation of Results:
-
No Dissociation of Intermediate: If the enzyme-bound [³H]-PSPP does not dissociate before being converted to squalene, the amount of radiolabeled squalene formed will be independent of the concentration of the unlabeled FPP chase. The radiolabel is "trapped" in the enzyme and will be converted to the final product.
-
Dissociation of Intermediate: If the [³H]-PSPP intermediate dissociates from the enzyme, it will enter the bulk solution and equilibrate with the large pool of unlabeled FPP. As a result, the majority of the squalene formed subsequently will be from unlabeled FPP, and the amount of radiolabeled squalene will be significantly reduced after the chase.
-
Effect of this compound: By comparing the results with and without the inhibitor, one can determine if the inhibitor traps a specific enzyme-substrate or enzyme-intermediate complex. For example, if the inhibitor binds to the enzyme-PSPP complex, it might alter the rate of formation of radiolabeled squalene in the chase experiment.
Logical Relationship of Isotope Trapping
The logic behind the isotope trapping experiment is to differentiate between two possible kinetic pathways.
References
- 1. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Application Notes and Protocols for High-Throughput Screening of Novel Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. This unique position makes SQS an attractive therapeutic target for hypercholesterolemia and other diseases associated with elevated cholesterol levels. Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate pathway, SQS inhibitors do not interfere with the synthesis of essential non-sterol isoprenoids, potentially offering a more targeted therapeutic approach with a different side-effect profile.
These application notes provide detailed protocols for high-throughput screening (HTS) of novel SQS inhibitors, including a primary biochemical assay and a secondary cell-based assay. Additionally, a summary of known SQS inhibitors with their reported potencies is provided for comparative analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cholesterol biosynthesis pathway, highlighting the role of squalene synthase, and the general workflow for the high-throughput screening of SQS inhibitors.
Caption: Cholesterol Biosynthesis Pathway Highlighting Squalene Synthase.
Caption: High-Throughput Screening Workflow for Squalene Synthase Inhibitors.
Data Presentation: Potency of Known Squalene Synthase Inhibitors
The following table summarizes the in vitro potency (IC50) of several known squalene synthase inhibitors. This data can be used as a reference for hit validation and benchmarking of novel compounds.
| Compound Name | Chemical Class | IC50 (nM) | Organism/Enzyme Source | Reference(s) |
| Zaragozic Acid A | Fungal Metabolite (Polyketide) | 0.1 - 5 | Rat Liver Microsomes | [1][2] |
| Lapaquistat (TAK-475) | Benzoxazepine | 8.7 - 45 | Human Squalene Synthase | |
| RPR 107393 | Azabicyclo[2.2.2]octane | 0.6 - 0.9 | Rat Liver Microsomes | [3] |
| YM-53601 | Quinuclidine | 1.8 | Rat Liver Microsomes | |
| BMS-187745 | Quinuclidine | 16 | Rat Liver Microsomes | [4] |
| Compound 17 | 3-Biarylquinuclidine | 5 | Rat Microsomal SQS | [4] |
| Compound 39 | 3-[4-(Pyrid-4-yl)phenyl]quinuclidine | 161 | Rat Microsomal SQS | [4] |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening - Biochemical Fluorescence-Based Squalene Synthase Assay
This protocol describes a continuous fluorescence-based assay to measure the activity of squalene synthase by monitoring the consumption of NADPH. The assay is suitable for high-throughput screening in a 384-well plate format.
Materials and Reagents:
-
Recombinant Human Squalene Synthase (SQS): Purified, soluble form.
-
Farnesyl Pyrophosphate (FPP): Substrate.
-
β-Nicotinamide adenine dinucleotide 2'-phosphate, reduced tetrasodium salt (NADPH): Cofactor.
-
Magnesium Chloride (MgCl2): Divalent cation cofactor.
-
Dithiothreitol (DTT): Reducing agent to maintain enzyme stability.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT.
-
Test Compounds: Dissolved in 100% DMSO.
-
Positive Control: A known SQS inhibitor (e.g., Zaragozic Acid A).
-
384-well black, flat-bottom plates.
-
Fluorescence plate reader with excitation at ~340 nm and emission at ~460 nm.
Procedure:
-
Compound Plating:
-
Dispense 0.5 µL of test compounds, positive control, or DMSO (negative control) into the wells of a 384-well plate.
-
-
Enzyme Preparation:
-
Prepare a 2X enzyme solution by diluting the recombinant SQS in cold assay buffer to a final concentration that yields a robust signal within the linear range of the assay (typically in the low nanomolar range). Keep the enzyme solution on ice.
-
-
Substrate/Cofactor Mix Preparation:
-
Prepare a 2X substrate/cofactor mix in assay buffer containing FPP and NADPH. The final concentrations in the assay should be at or near the Km for each substrate to ensure sensitivity to competitive inhibitors. Typical final concentrations are in the range of 10-50 µM for both FPP and NADPH.
-
-
Assay Protocol:
-
Step 1: Add Substrate/Cofactor Mix: Dispense 10 µL of the 2X substrate/cofactor mix to all wells of the 384-well plate containing the compounds.
-
Step 2: Incubate with Compound: Briefly centrifuge the plate to ensure mixing and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Step 3: Initiate Reaction: Dispense 10 µL of the 2X enzyme solution to all wells to start the reaction.
-
Step 4: Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the decrease in NADPH fluorescence (Excitation: 340 nm, Emission: 460 nm) every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (slope of the fluorescence decay curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 x (1 - (Rate of test compound / Rate of DMSO control))
-
-
Identify primary hits as compounds that exhibit a statistically significant inhibition of SQS activity (e.g., >50% inhibition or a Z-score > 3).
-
Protocol 2: Secondary Assay - Cell-Based Cholesterol Biosynthesis Inhibition in HepG2 Cells
This protocol describes a cell-based assay to validate the activity of primary hits by measuring the inhibition of de novo cholesterol synthesis in a relevant human liver cell line.
Materials and Reagents:
-
HepG2 cells.
-
Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
[1-14C]-Acetic Acid, Sodium Salt: Radiolabeled precursor for cholesterol synthesis.
-
Test Compounds: Dissolved in DMSO.
-
Positive Control: A known inhibitor of cholesterol synthesis (e.g., a statin or a validated SQS inhibitor).
-
Lipid Extraction Solvents: Hexane and Isopropanol.
-
Scintillation Cocktail and Scintillation Counter.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds and the positive control in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a DMSO vehicle control.
-
Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Radiolabeling:
-
Prepare a labeling medium containing [1-14C]-acetic acid at a final concentration of 1 µCi/mL.
-
Remove the compound-containing medium and add 100 µL of the labeling medium to each well.
-
Incubate for 4 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells and extract the lipids by adding 200 µL of a hexane:isopropanol (3:2, v/v) mixture to each well.
-
Incubate for 30 minutes with gentle shaking.
-
Transfer the lipid-containing supernatant to a new 96-well plate.
-
-
Quantification:
-
Evaporate the solvent from the extraction plate.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
The amount of incorporated [14C] is proportional to the rate of cholesterol biosynthesis.
-
Calculate the percent inhibition of cholesterol synthesis for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each active compound by fitting the dose-response data to a suitable model.
-
Hit Validation and Further Steps
Compounds that are confirmed as active in the secondary cell-based assay should be further characterized through a series of validation assays, including:
-
Mechanism of Action Studies: Enzyme kinetics assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Selectivity Assays: Testing the compounds against other enzymes in the isoprenoid biosynthesis pathway to assess their specificity for SQS.
-
Cytotoxicity Assays: Evaluating the general toxicity of the compounds in relevant cell lines to ensure that the observed inhibition of cholesterol synthesis is not due to cell death.
-
In Vivo Efficacy Studies: Promising candidates can be advanced to animal models of hypercholesterolemia to evaluate their in vivo efficacy and pharmacokinetic properties.[3]
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Squalene Synthase-IN-2 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Squalene synthase-IN-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally active inhibitor of the enzyme squalene synthase (SQS). SQS is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis—the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene. By inhibiting SQS, this compound blocks the production of squalene and, consequently, cholesterol. This leads to a depletion of intracellular cholesterol levels.
Q2: What are the expected downstream effects of inhibiting squalene synthase with this compound?
Inhibition of squalene synthase and the subsequent reduction in intracellular cholesterol levels typically triggers a compensatory response mediated by the Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2] When cellular sterol levels are low, SREBPs are activated and translocate to the nucleus, where they upregulate the transcription of genes involved in cholesterol biosynthesis and uptake, including HMG-CoA reductase and the LDL receptor.[1][2]
Q3: What is a good starting concentration for this compound in my cell culture experiment?
A good starting point is to use a concentration range around the reported IC50 value for cholesterol synthesis inhibition in cells. For this compound, the reported IC50 for cholesterol synthesis is 99 nM. Therefore, a concentration range of 10 nM to 1 µM is a reasonable starting point for initial experiments. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. What should I do?
Precipitation of DMSO-soluble compounds in aqueous media is a common issue.[3] Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells.[4] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[4]
-
Serial Dilutions in Media: Instead of adding a small volume of highly concentrated stock directly to your final culture volume, perform serial dilutions of your DMSO stock in pre-warmed cell culture medium.
-
Vortexing/Mixing: After adding the inhibitor to the medium, vortex or mix it thoroughly to ensure it is evenly dispersed.
-
Solubility Enhancement: If precipitation persists, you can try dissolving the compound in a small amount of DMSO and then slowly adding it to a solution containing serum or albumin, which can help to keep hydrophobic compounds in solution.
Troubleshooting Guides
Problem 1: No observable effect of this compound on my cells.
| Possible Cause | Troubleshooting Step |
| Concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your cell line. |
| Inhibitor instability. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line is resistant. | Some cell lines may have intrinsic resistance mechanisms. Consider using a different cell line or a positive control inhibitor (e.g., Zaragozic Acid A) to confirm the pathway is active in your cells. |
| Incorrect experimental endpoint. | Ensure you are measuring a relevant downstream effect of squalene synthase inhibition, such as a decrease in cellular cholesterol levels or an increase in HMG-CoA reductase expression. |
Problem 2: High levels of cell death observed after treatment.
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | Perform a cytotoxicity assay (e.g., MTS or LDH assay) to determine the maximum non-toxic concentration of this compound for your cell line. |
| DMSO toxicity. | Ensure the final DMSO concentration in your culture medium is at a non-toxic level (ideally ≤ 0.1% for sensitive cells, and not exceeding 0.5% for most cell lines).[4] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments. |
| Off-target effects. | At very high concentrations, small molecule inhibitors can have off-target effects. Use the lowest effective concentration that gives the desired biological response. |
Quantitative Data Summary
Table 1: In Vitro Potency of Squalene Synthase Inhibitors
| Inhibitor | Target | IC50 Value | Reference |
| This compound | Squalene synthase (enzyme) | 3.4 nM | [5] |
| This compound | Cholesterol synthesis (cellular) | 99 nM | [5] |
| Zaragozic Acid A | Squalene synthase (rat liver) | Ki = 78 pM | [6] |
| Zaragozic Acid A | Cholesterol synthesis (HepG2 cells) | IC50 = 6 µM | [7] |
| Lapaquistat (T-91485) | Cholesterol synthesis (human skeletal myocytes) | IC50 = 45 nM | [8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the optimal, non-toxic concentration of this compound for use in cell culture experiments.
Materials:
-
This compound
-
DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS or other cell viability assay kit
-
Cholesterol quantification kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Dose-Response for Viability:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Perform a cell viability assay (e.g., MTS) according to the manufacturer's instructions.
-
-
Dose-Response for Cholesterol Inhibition:
-
Based on the viability data, select a range of non-toxic concentrations.
-
Treat cells with these concentrations of this compound for the desired duration.
-
Wash cells with PBS and lyse them according to the cholesterol quantification kit protocol.
-
Measure the total cellular cholesterol content.
-
-
Data Analysis:
-
Plot cell viability against the inhibitor concentration to determine the maximum non-toxic concentration.
-
Plot cellular cholesterol levels against the inhibitor concentration to determine the EC50 (the concentration that causes 50% of the maximum effect) for cholesterol reduction.
-
Select a concentration for your experiments that effectively reduces cholesterol without causing significant cell death.
-
Visualizations
Caption: Squalene Synthase Inhibition Pathway
Caption: Workflow for Determining Optimal Concentration
Caption: Troubleshooting Logic Flowchart
References
- 1. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medkoo.com [medkoo.com]
Improving the stability of Squalene synthase-IN-2 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Squalene synthase-IN-2 stock solutions. Following these guidelines will help ensure the integrity and performance of the inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Like many hydrophobic small molecule inhibitors, this compound is expected to have good solubility in DMSO. For working solutions, further dilution in aqueous buffers or cell culture media is necessary. It is crucial to ensure the final DMSO concentration is compatible with your experimental system, typically below 0.5%, to avoid off-target effects.
Q2: How should I prepare a high-concentration stock solution of this compound?
A2: To prepare a stock solution, it is recommended to start by dissolving the compound in a small amount of pure, anhydrous DMSO. Gentle warming to 37°C and vortexing or sonication can aid in dissolution. Always start with a small amount of the compound to test solubility before dissolving the entire batch. For a general procedure, refer to the detailed experimental protocol below.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture. When stored properly, DMSO stock solutions are typically stable for several months.
Q4: My this compound precipitated when I diluted the DMSO stock in my aqueous buffer. What should I do?
A4: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The compound may not be soluble at the desired final concentration in your aqueous buffer. Try performing serial dilutions.
-
Increase the solvent concentration: If your experimental system allows, a slightly higher final concentration of an organic solvent like DMSO or ethanol might be necessary to maintain solubility.
-
Use a surfactant: For in vitro assays, adding a non-ionic surfactant like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.1%) to your buffer can help to maintain the solubility of hydrophobic compounds.
-
Prepare fresh dilutions: Always prepare working dilutions from the stock solution immediately before use.
Q5: Can I store this compound in solvents other than DMSO?
A5: While DMSO is the most common solvent, other organic solvents like ethanol or dimethylformamide (DMF) may also be suitable. However, the solubility and stability of this compound in these solvents should be experimentally verified. For cell-based assays, it is critical to ensure the chosen solvent and its final concentration are not toxic to the cells.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered with this compound stock solutions.
Problem: Precipitate observed in the stock solution vial upon receipt or after storage.
This could be due to temperature fluctuations during shipping or storage.
Troubleshooting Squalene synthase-IN-2 variability in enzyme assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Squalene synthase-IN-2 in enzyme assays. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing high variability in my this compound IC50 values?
High variability in IC50 values for this compound can stem from several factors:
-
Substrate Concentration: Squalene synthase can be inhibited by high concentrations of its substrate, farnesyl pyrophosphate (FPP).[1][2][3] Ensure you are using FPP at a concentration appropriate for your assay conditions, ideally near the Km value to ensure sensitivity to inhibitors.
-
Enzyme Activity: The activity of your Squalene synthase enzyme preparation can fluctuate. It is crucial to use a consistent amount of enzyme in each assay and to handle the enzyme stock carefully to avoid degradation.
-
NADPH Stability: The co-substrate NADPH is sensitive to degradation, particularly at acidic pH and elevated temperatures.[4][5][6] Prepare fresh NADPH solutions for each experiment and keep them on ice. Avoid using phosphate or acetate buffers, as they can accelerate NADPH degradation.[4][5]
-
Inhibitor Stock and Dilutions: Ensure accurate and consistent preparation of this compound stock solutions and serial dilutions. Any inaccuracies in the inhibitor concentration will directly impact the IC50 value.
-
Assay Conditions: Maintain consistent assay conditions such as temperature, pH, and incubation time across all experiments.
Q2: What are the optimal buffer and assay conditions for a Squalene synthase assay?
Optimal conditions can vary slightly depending on the source of the enzyme. However, general recommendations are as follows:
-
Buffer: A common buffer is Tris-HCl at a pH of 7.3 to 7.5.[7] It is advisable to avoid phosphate and acetate buffers due to their potential to accelerate NADPH degradation.[4][5]
-
Divalent Cations: Squalene synthase requires a divalent metal ion, typically Mg²⁺, for activity.[7]
-
Reducing Agents: The presence of a reducing agent like Dithiothreitol (DTT) can be beneficial for enzyme stability.[8]
-
Temperature: Assays are typically performed at a constant temperature, for example, 37°C.[9]
Q3: My assay signal (NADPH fluorescence/absorbance) is unstable or drifting. What could be the cause?
Signal instability in an NADPH-based Squalene synthase assay can be due to:
-
NADPH Degradation: As mentioned, NADPH is unstable. Prepare it fresh and keep it protected from light and acidic conditions.[4][5][6]
-
Contaminating Enzymes: Your enzyme preparation may contain other NADPH-utilizing enzymes. This can be checked by running a control reaction without FPP.
-
Instrument Instability: Ensure your plate reader or spectrophotometer is properly warmed up and calibrated.
Q4: I am not seeing any inhibition with this compound. What should I check?
If this compound is not showing inhibitory activity, consider the following:
-
Inhibitor Integrity: Verify the integrity and concentration of your this compound stock solution.
-
Enzyme Activity: Confirm that your Squalene synthase is active by running a positive control without any inhibitor.
-
Assay Sensitivity: The assay may not be sensitive enough to detect inhibition. Consider optimizing the concentrations of enzyme and substrates. Using substrate concentrations around their Km values generally provides the best sensitivity for competitive inhibitors.
-
Mechanism of Inhibition: If this compound is a non-competitive or uncompetitive inhibitor, the effect of substrate concentration on its potency will be different from that of a competitive inhibitor.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for Squalene synthase enzyme assays to aid in experimental design and troubleshooting.
Table 1: Kinetic Constants for Squalene Synthase
| Substrate | Species | Km (µM) | Vmax (nmol/min/mg) | Source |
| Farnesyl Pyrophosphate (FPP) | Trypanosoma cruzi | 5.25 | 1428.56 | [10] |
| Farnesyl Pyrophosphate (FPP) | Rat | 1.0 - 1.8 | 1.2 (µmol/min/mg) | [9] |
| NADPH | Trypanosoma cruzi | 23.34 | 1853.24 | [10] |
| NADPH | Rat | 40 | - | [9] |
| NADH | Rat | 800 | - | [9] |
Table 2: Reported IC50 Values for Various Squalene Synthase Inhibitors
| Inhibitor | Cell Line / Enzyme Source | IC50 (nM) | Source |
| Compound 36 | In vitro | 0.14 | [11] |
| Compound 35 | In vitro | 1.7 | [11] |
| Atorvastatin (HMG-CoA Reductase Inhibitor) | Human Skeletal Myocytes | 8.6 | [12] |
| Simvastatin (HMG-CoA Reductase Inhibitor) | Human Skeletal Myocytes | 8.4 | [12] |
| T-91485 | Human Skeletal Myocytes | 45 | [12] |
| Squalestatin 2 (Zaragozic Acid B) | Hep-G2 cells | pKi 10.5 | [2] |
Experimental Protocol: Squalene Synthase Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of this compound using a fluorescence-based assay that monitors the consumption of NADPH.
Materials:
-
Purified Squalene Synthase
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
Black, flat-bottom 96- or 384-well plates suitable for fluorescence measurements
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare fresh NADPH and FPP solutions in assay buffer for each experiment. Keep on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.
-
-
Assay Setup:
-
Add the following to each well of the microplate:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control)
-
Squalene synthase enzyme
-
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding a mixture of FPP and NADPH to each well.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in fluorescence over time using a plate reader. Collect data at regular intervals for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence decrease) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value of this compound.
-
Visual Troubleshooting Guides
Troubleshooting Workflow for Squalene Synthase Assay Variability
Caption: Troubleshooting workflow for inconsistent IC50 values.
Squalene Synthase Catalytic Pathway
Caption: Catalytic pathway of Squalene Synthase and the action of an inhibitor.
References
- 1. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Stability of NADPH: effect of various factors on the kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Stability of NADPH: effect of various factors on the kinetics of degradation. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 9. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Kinetic Characterization of Squalene Synthase from Trypanosoma cruzi: Selective Inhibition by Quinuclidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing compound precipitation of Squalene synthase-IN-2 in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the compound precipitation of Squalene synthase-IN-2 in experimental media. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is an orally active and potent inhibitor of the enzyme squalene synthase.[1][2] This enzyme catalyzes the first committed step in cholesterol biosynthesis, making this compound a valuable tool for research in cholesterol metabolism and the development of lipid-lowering therapies.[3][4][5]
Q2: I observed precipitation after adding this compound to my cell culture media. What is the likely cause?
A2: Precipitation of this compound in aqueous media is most likely due to its low solubility. Many small molecule inhibitors, particularly those targeting enzymes in hydrophobic environments like the endoplasmic reticulum where squalene synthase resides, are themselves hydrophobic. When a concentrated stock solution (likely in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media, the compound can crash out of solution if its solubility limit is exceeded.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to not exceed a final DMSO concentration of 0.5%, with many cell lines tolerating up to 1%. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay.
Troubleshooting Guide: Compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.
Initial Observation: Precipitate is visible in the media after adding the inhibitor.
Step 1: Verify Stock Solution Integrity
-
Question: Is your stock solution of this compound clear?
-
Action: Visually inspect your stock solution. If it is cloudy or contains particulates, it may have been prepared above its solubility limit or may have precipitated during storage.
-
Solution:
-
Gently warm the stock solution at 37°C and vortex to try and redissolve the compound.
-
If precipitation persists, consider preparing a new, lower-concentration stock solution.
-
Always store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Step 2: Optimize the Dilution Method
-
Question: How are you diluting the stock solution into your media?
-
Action: Avoid adding a small volume of highly concentrated stock directly into a large volume of media. This can cause localized high concentrations that lead to immediate precipitation.
-
Solution:
-
Serial Dilution: Perform a serial dilution of your stock solution in your experimental media. This gradual reduction in solvent concentration can help keep the compound in solution.
-
Pre-warming Media: Ensure your cell culture media is at 37°C before adding the inhibitor. Temperature can affect solubility.
-
Rapid Mixing: Add the inhibitor to the media while gently vortexing or swirling to ensure rapid and uniform dispersion.
-
Step 3: Adjust the Final Concentration of the Inhibitor
-
Question: At what concentration are you observing precipitation?
-
Action: The precipitation may be concentration-dependent.
-
Solution:
-
If you are using a high concentration of the inhibitor, try a lower concentration to see if the precipitation issue is resolved.
-
Refer to the provided IC50 values to guide your concentration range. The IC50 for squalene synthase is 3.4 nM, and for cholesterol synthesis is 99 nM.[1][2] It is advisable to work within a range relevant to these values.
-
Step 4: Consider Media Components
-
Question: Are there any components in your media that could be interacting with the inhibitor?
-
Action: High concentrations of salts or proteins in the media can sometimes contribute to the precipitation of small molecules.
-
Solution:
-
If using serum-free media, be aware that the absence of proteins that can bind to and solubilize hydrophobic compounds may increase the likelihood of precipitation.
-
Consider if any media supplements are being added at the same time as the inhibitor, as this could lead to interactions.
-
Data Presentation: Solubility of Squalene Synthase Inhibitors
| Inhibitor | Solvent | Reported Solubility |
| Zaragozic acid A trisodium salt | DMSO | 9.80-10.20 mg/mL |
| Lapaquistat acetate | DMSO | 46 mg/mL (71.30 mM) |
| This compound | Not specified | Data not available |
This table summarizes available solubility data for similar compounds to provide a reference for solvent selection.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound.
-
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, gently warm the tube to 37°C to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dosing Cells with this compound
-
Objective: To add this compound to cell culture media while minimizing precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) cell culture media
-
Sterile tubes for dilution
-
-
Procedure:
-
Vehicle Control: Prepare a media-only control and a vehicle control containing the same final concentration of DMSO that your treated cells will receive.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed media. For example, dilute the 10 mM stock 1:100 in media to create a 100 µM solution.
-
Final Dosing: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to your cell culture plates. Add the solution dropwise while gently swirling the plate to ensure rapid mixing.
-
Incubation: Return the cells to the incubator for the desired treatment period.
-
Observation: After adding the inhibitor, visually inspect the media under a microscope for any signs of precipitation.
-
Visualizations
Caption: Cholesterol biosynthesis pathway highlighting the action of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting decision tree for addressing precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.glpbio.com [file.glpbio.com]
Technical Support Center: Optimization of Squalene Synthase-IN-2 Dosing Frequency in Animal Studies
Welcome to the technical support center for Squalene Synthase-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosing frequency of this compound in preclinical animal studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also identified as isomer A-(1S, 3R)-14i, is an orally active small molecule inhibitor of the enzyme squalene synthase (SQS).[1][2] Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, which involves the conversion of two molecules of farnesyl pyrophosphate (FPP) into squalene.[3] By inhibiting this enzyme, this compound blocks the downstream production of cholesterol. This reduction in hepatic cholesterol levels can lead to an upregulation of LDL receptors, which in turn decreases circulating LDL-cholesterol.[3][4]
Q2: What are the known in vitro potency values for this compound?
A2: this compound has been shown to have the following in vitro potencies:
-
IC50 for squalene synthase: 3.4 nM
-
IC50 for cholesterol synthesis: 99 nM
This indicates that it is a potent inhibitor of its target enzyme.
Q3: What is the primary goal of optimizing the dosing frequency for this compound in animal studies?
A3: The primary goal is to determine a dosing regimen (dose and frequency) that maintains a sufficient concentration of the inhibitor at the site of action (the liver, where cholesterol synthesis primarily occurs) to achieve the desired pharmacological effect (e.g., reduction in plasma cholesterol) while minimizing potential off-target effects and animal stress. An optimized dosing frequency ensures sustained target engagement without causing unnecessary fluctuations in drug exposure.
Troubleshooting Guides
Issue 1: High variability in plasma cholesterol levels between animals in the same treatment group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Improper Dosing Technique | Ensure consistent oral gavage technique across all animals. Verify the correct volume is administered each time. For detailed guidance on oral gavage, refer to the experimental protocols section. |
| Formulation Issues | This compound is a lipophilic compound and may have poor aqueous solubility. Ensure the formulation is homogenous and stable throughout the dosing period. Consider using a vehicle such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline for better solubility. Always prepare fresh formulations. |
| Animal Stress | Stress can influence physiological parameters, including cholesterol levels. Handle animals gently and consistently. Allow for an adequate acclimatization period before starting the experiment. |
| Food Intake Variability | Cholesterol levels can be influenced by diet. Ensure all animals have ad libitum access to the same standard chow and water. For studies where food intake is a critical parameter, consider pair-feeding. |
| Genetic Variability | If using outbred rodent stocks, consider using inbred strains to reduce genetic variability. |
Issue 2: Lack of significant reduction in plasma cholesterol despite administering a theoretically effective dose.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Exposure | The dosing frequency may be too low, leading to drug concentrations falling below the therapeutic threshold between doses. It is crucial to perform a pharmacokinetic (PK) study to determine the half-life of this compound in the chosen animal model. |
| Poor Oral Bioavailability | The compound may be poorly absorbed from the gastrointestinal tract. Investigate different formulation strategies to improve solubility and absorption. |
| Rapid Metabolism | The compound may be rapidly metabolized and cleared from the body. A PK study will help to determine the clearance rate. |
| Insufficient Target Engagement | The administered dose may not be high enough to achieve sufficient inhibition of squalene synthase in the liver. A dose-response study is recommended to establish the relationship between the dose and the pharmacological effect. |
| Assay Variability | Ensure the cholesterol measurement assay is validated and performing correctly. Include appropriate positive and negative controls in each assay run. |
Experimental Protocols
Protocol 1: Determining the Pharmacokinetic Profile of this compound in Mice
This protocol outlines the steps to determine key pharmacokinetic parameters such as half-life (t½), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax).
Workflow for Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study in mice.
Methodology:
-
Formulation: Prepare a homogenous and stable formulation of this compound suitable for oral gavage. A common vehicle for lipophilic compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Animals: Use a sufficient number of mice (e.g., n=3-5 per time point for sparse sampling, or cannulated animals for serial sampling) of a specific strain (e.g., C57BL/6), age, and weight.
-
Dosing: Administer a single oral dose of this compound via gavage.
-
Blood Collection: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like retro-orbital bleeding or tail-vein sampling.
-
Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in the plasma samples.
-
Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key PK parameters.
Protocol 2: Dose-Response and Dosing Frequency Optimization Study
This protocol helps to establish the relationship between the dose, dosing frequency, and the desired pharmacodynamic effect.
Logical Flow for Dosing Frequency Optimization
Caption: Logical steps for optimizing dosing frequency.
Methodology:
-
Dose Selection: Based on in vitro potency and preliminary in vivo data (if available), select a range of doses for a dose-response study.
-
Dose-Response Study: Administer different doses of this compound to separate groups of animals daily for a set period (e.g., 7 days). Measure plasma cholesterol levels at the end of the treatment period to determine the dose that produces a significant, sub-maximal reduction in cholesterol.
-
Dosing Frequency Groups: Using the selected effective dose, set up experimental groups with different dosing frequencies. The frequencies should be guided by the determined half-life of the compound. For example, if the half-life is 8 hours, you might test once daily (QD), twice daily (BID), and three times daily (TID) regimens.
-
Treatment: Administer this compound according to the assigned dosing frequency for an appropriate duration (e.g., 14 days).
-
Endpoint Measurement: At the end of the study, collect blood samples to measure total plasma cholesterol.
-
Biomarker Analysis (Optional): Collect urine samples to measure levels of farnesol-derived metabolites, which can serve as a proximal biomarker of squalene synthase inhibition.
-
Data Analysis: Compare the reduction in cholesterol levels across the different dosing frequency groups to identify the regimen that provides sustained efficacy.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit |
| Half-life (t½) | 6 | hours |
| Cmax (at 10 mg/kg) | 500 | ng/mL |
| Tmax | 2 | hours |
| Oral Bioavailability (F%) | 30 | % |
Note: These are hypothetical values for illustrative purposes. Actual values must be determined experimentally.
Table 2: Example Data from a Dosing Frequency Optimization Study
| Dosing Regimen (10 mg/kg total daily dose) | Mean Plasma Cholesterol (mg/dL) ± SD | % Reduction vs. Vehicle |
| Vehicle | 150 ± 15 | - |
| 10 mg/kg Once Daily (QD) | 110 ± 12 | 26.7 |
| 5 mg/kg Twice Daily (BID) | 95 ± 10 | 36.7 |
| 3.33 mg/kg Three Times Daily (TID) | 92 ± 11 | 38.7 |
Signaling Pathway
Cholesterol Biosynthesis Pathway and Inhibition by this compound
Caption: Simplified cholesterol biosynthesis pathway showing the point of inhibition by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Novel 11-Membered Templates as Squalene Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Squalene synthase-IN-2 interference with fluorescent assays
Welcome to the technical support center for Squalene Synthase-IN-2 (SQS-IN-2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interferences with fluorescent assays and to offer robust troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is Squalene Synthase (SQS) and its role in biochemistry?
Squalene Synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme located in the endoplasmic reticulum membrane.[1][2] It catalyzes the first committed step in the biosynthesis of all sterols, including cholesterol, making it a key regulatory point in the isoprenoid pathway.[1][3] The enzyme carries out a two-step reductive dimerization of two farnesyl pyrophosphate (FPP) molecules to form squalene.[4] This reaction consumes one molecule of NADPH as a reductant.[4] Due to its pivotal role in cholesterol production, SQS is a significant target for the development of hypercholesterolemia therapies.[5]
Q2: How is SQS activity typically measured in a fluorescent assay?
The most common and convenient method for measuring SQS activity in a high-throughput format is a fluorescence-based assay that monitors the consumption of the cofactor NADPH.[6][7] NADPH is naturally fluorescent, with an excitation maximum around 340 nm and an emission maximum around 460 nm. The oxidized form, NADP+, is non-fluorescent. Therefore, as the SQS enzyme converts FPP to squalene, the corresponding decrease in NADPH concentration results in a measurable decay of the fluorescence signal over time.[7] The rate of this fluorescence decrease is directly proportional to the SQS enzyme activity.
Q3: What is SQS-IN-2 and its intended mechanism of action?
SQS-IN-2 is a potent, small-molecule inhibitor designed to target Squalene Synthase. While its precise binding mode is still under investigation, it is hypothesized to act as a competitive inhibitor with respect to the farnesyl pyrophosphate (FPP) substrate. Its primary intended use is in research settings to study the role of SQS in cellular processes and as a lead compound for drug development.
Q4: What are the primary mechanisms by which a compound like SQS-IN-2 can interfere with a fluorescence-based assay?
Compound interference is a common challenge in fluorescence assays and can generally be attributed to one of the following phenomena:
-
Autofluorescence: The test compound itself is fluorescent and emits light in the same wavelength range as the assay's fluorophore (NADPH), leading to an artificially high signal or masking the signal change.[8]
-
Fluorescence Quenching: The compound decreases the fluorescence signal through non-enzymatic processes. This can occur via collisional quenching (direct contact with the fluorophore) or Förster resonance energy transfer (FRET) if the compound's absorbance spectrum overlaps with the fluorophore's emission spectrum.[8][9]
-
Inner Filter Effect (IFE): At high concentrations, the compound absorbs either the excitation light intended for the fluorophore or the emission light from the fluorophore. This prevents light from reaching the fluorophore or the detector, respectively, leading to an artificially low signal that can be mistaken for inhibition.
Troubleshooting Guides
This section addresses specific issues you may encounter while using SQS-IN-2 in NADPH-based fluorescence assays.
Problem 1: The fluorescence signal changes unexpectedly after adding SQS-IN-2, even in the absence of the enzyme or substrate.
Possible Cause: The compound may be exhibiting autofluorescence or fluorescence quenching.
Solution: Perform control experiments to characterize the intrinsic optical properties of SQS-IN-2.
dot
Caption: Workflow for diagnosing fluorescence interference.
Experimental Protocol: Assessing Autofluorescence and Quenching
-
Plate Setup: Prepare a 96-well or 384-well black assay plate.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5.
-
NADPH Stock: 1 mM in Assay Buffer.
-
SQS-IN-2: Prepare a 2x concentration series in Assay Buffer with your desired final concentration of DMSO (e.g., 1%).
-
-
Experimental Wells:
-
Autofluorescence Control: Add SQS-IN-2 dilution series + Assay Buffer (without NADPH).
-
Quenching Control: Add SQS-IN-2 dilution series + Assay Buffer with NADPH (at the final assay concentration, e.g., 10 µM).
-
Baseline Control: Add Assay Buffer with NADPH and DMSO (no compound).
-
-
Measurement: Incubate the plate for 10 minutes at room temperature. Read the fluorescence on a plate reader using the same settings as your enzymatic assay (Excitation: 340 nm, Emission: 460 nm).
-
Data Analysis:
-
If the "Autofluorescence Control" wells show a signal significantly above the buffer-only blank, the compound is autofluorescent.
-
If the "Quenching Control" wells show a dose-dependent decrease in signal compared to the "Baseline Control", the compound is causing quenching or an inner filter effect.
-
Problem 2: My IC₅₀ value for SQS-IN-2 is highly variable or non-reproducible.
Possible Cause: The compound may be precipitating at higher concentrations, or there may be issues with the assay conditions.
Solution: Visually inspect the wells for precipitation and optimize assay component concentrations.
Experimental Protocol: Solubility and Assay Optimization
-
Visual Inspection: After adding the highest concentrations of SQS-IN-2 to the assay buffer, visually inspect the wells against a dark background. Look for cloudiness or precipitates. Centrifuge the plate briefly to see if a pellet forms.
-
Assay Optimization: Ensure your assay is running under optimal, linear conditions.
-
Enzyme Titration: Determine the lowest concentration of SQS that gives a robust, linear signal decrease for the duration of your assay (e.g., 30-60 minutes).
-
Substrate (FPP) Kₘ Determination: Run the assay with varying concentrations of FPP to determine the Michaelis constant (Kₘ). For competitive inhibitor studies, it is often recommended to use an FPP concentration at or below the Kₘ value.
-
Time-Course Linearity: Confirm that the reaction rate (fluorescence decrease) is linear over the chosen time period for both the uninhibited and partially inhibited enzyme.
-
Data Tables
Table 1: Spectral Properties of NADPH
| Property | Wavelength (nm) | Notes |
| Excitation Maximum | ~340 | |
| Emission Maximum | ~460 | The oxidized form, NADP+, is non-fluorescent. |
Table 2: Example Plate Setup for Interference Testing
| Well Contents | Purpose | Expected Result (No Interference) |
| Buffer + DMSO | Background | Minimal signal |
| Buffer + NADPH + DMSO | Maximum Signal (100% control) | High, stable fluorescence |
| Buffer + SQS-IN-2 (serial dilution) | Autofluorescence Test | Minimal signal |
| Buffer + NADPH + SQS-IN-2 (serial dilution) | Quenching/IFE Test | High, stable fluorescence |
| Buffer + NADPH + FPP + SQS + DMSO | Minimum Signal (0% inhibition) | Signal decreases over time |
| Buffer + NADPH + FPP + SQS + SQS-IN-2 (serial dilution) | IC₅₀ Determination | Signal decrease is inhibited |
Visualized Mechanisms and Pathways
dot
Caption: The two-step reaction catalyzed by Squalene Synthase.
References
- 1. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. Subcellular localization of squalene synthase in rat hepatic cells. Biochemical and immunochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
Adjusting experimental conditions for Squalene synthase-IN-2 with high FPP concentrations.
Technical Support Center: Squalene Synthase-IN-2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound, particularly when encountering challenges with high concentrations of the substrate, Farnesyl pyrophosphate (FPP).
Troubleshooting Guide
Issue: Inhibition of Squalene Synthase Activity at High FPP Concentrations
High concentrations of FPP have been shown to inhibit squalene synthase. This inhibition is specific to the formation of squalene and does not affect the production of the intermediate, presqualene diphosphate (PSPP). The inhibition by high FPP is competitive with respect to the cofactor NADPH.[1][2][3]
Question: My Squalene synthase assay shows decreased activity when I increase the FPP concentration. Why is this happening and how can I fix it?
Answer: You are likely observing substrate inhibition, a known characteristic of Squalene synthase (SQS). At high concentrations, FPP can act as an inhibitor of the second half-reaction catalyzed by SQS, the conversion of PSPP to squalene.[1][2] This inhibition is competitive with NADPH, meaning that FPP competes with NADPH for binding to the enzyme.[1][2][3]
Troubleshooting Steps:
-
Optimize FPP Concentration: Systematically vary the concentration of FPP in your assay to determine the optimal concentration that results in maximal enzyme activity without causing significant inhibition. It has been suggested that FPP concentrations of 100 μM or higher can be inhibitory.[4]
-
Increase NADPH Concentration: Since the inhibition is competitive with respect to NADPH, increasing the concentration of NADPH in your reaction mixture can help to overcome the inhibitory effect of high FPP concentrations.
-
Monitor Both Reaction Steps: If possible, use an assay that can distinguish between the formation of PSPP and the final product, squalene. This will confirm that the first half-reaction is proceeding and that the inhibition is occurring at the second, NADPH-dependent step.[5]
-
Review Assay Buffer Components: Ensure your assay buffer contains optimal concentrations of cofactors such as magnesium ions (Mg2+), which are essential for SQS activity.[6] A typical buffer might include Tricine, MgCl2, Tween-80, 2-mercaptoethanol, methanol, and glycerol.[7]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active inhibitor of Squalene synthase (SQS).[8] SQS is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step in sterol synthesis.[9][10] It carries out the reductive dimerization of two molecules of farnesyl diphosphate (FPP) to form squalene.[4][5] This occurs in two steps: the condensation of two FPP molecules to form presqualene diphosphate (PSPP), followed by the NADPH-dependent rearrangement and reduction of PSPP to squalene.[1][4][5] this compound inhibits this process, thereby reducing the production of squalene and downstream cholesterol.[8][10]
Q2: What are the typical IC50 values for this compound?
A2: The reported IC50 values for this compound are 3.4 nM for the inhibition of squalene synthase and 99 nM for the inhibition of cholesterol synthesis.[8]
Q3: Can high concentrations of FPP affect the determination of the IC50 value for this compound?
A3: Yes. Since high concentrations of FPP can inhibit squalene synthase activity, using supra-optimal FPP concentrations in your assay could lead to an inaccurate determination of the IC50 value for this compound. It is crucial to establish the optimal FPP concentration for your assay before determining inhibitor potency.
Q4: What is the role of NADPH in the Squalene synthase reaction?
A4: NADPH is a required cofactor for the second half-reaction catalyzed by Squalene synthase.[5] It provides the reducing equivalents necessary for the conversion of the intermediate, presqualene diphosphate (PSPP), to the final product, squalene.[5][6] In the absence of NADPH, the reaction will stop at the formation of PSPP.[5]
Quantitative Data Summary
| Parameter | Value | Source |
| This compound IC50 (SQS) | 3.4 nM | [8] |
| This compound IC50 (Cholesterol Synthesis) | 99 nM | [8] |
| Inhibitory FPP Concentration | ≥ 100 µM | [4] |
Experimental Protocols
Squalene Synthase Inhibition Assay (Fluorescence-Based)
This protocol is based on the principle that the formation of squalene is stoichiometric with the consumption of NADPH, which can be monitored by its fluorescence.[6]
Materials:
-
Purified Squalene synthase enzyme
-
This compound (or other inhibitor)
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 50 mM Tricine (pH 7.4), 10 mM MgCl2, 2% Tween-80, 1 mM 2-mercaptoethanol, 10% (v/v) methanol, 10% (v/v) glycerol[7]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In the wells of the 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add a fixed, pre-determined optimal concentration of FPP to all wells.
-
Add the Squalene synthase enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Initiate the reaction by adding NADPH to all wells.
-
Immediately begin monitoring the decrease in fluorescence over time using the plate reader. The rate of NADPH consumption is proportional to the Squalene synthase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
Caption: Squalene Synthase Signaling Pathway
Caption: Squalene Synthase Inhibition Assay Workflow
References
- 1. Squalene synthase: steady-state, pre-steady-state, and isotope-trapping studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Technical Support Center: Handling Squalene Synthase-IN-2 in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Squalene synthase-IN-2. The focus is on addressing potential instability issues encountered in plasma samples during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of small molecule inhibitors like this compound in plasma?
A1: The instability of small molecule drugs in plasma is a common challenge in bioanalysis. The primary cause is often enzymatic degradation by enzymes present in plasma, such as esterases and amidases.[1] Other contributing factors can include pH-dependent hydrolysis, oxidation, and binding to plasma proteins.[1][2]
Q2: What are the immediate steps to take upon plasma sample collection to minimize the degradation of this compound?
A2: To mitigate immediate degradation, it is crucial to process and stabilize the samples as quickly as possible. This includes immediate cooling of the blood sample after collection, followed by centrifugation at a low temperature (e.g., 4°C) to separate the plasma. The plasma should then be frozen, preferably at -80°C, if not being analyzed immediately.[3]
Q3: Can the choice of anticoagulant in the blood collection tube affect the stability of this compound?
A3: Yes, the choice of anticoagulant (e.g., EDTA, heparin, citrate) can influence the stability of a compound. It is recommended to assess the stability of this compound in plasma prepared with different anticoagulants to determine the most suitable one for your studies.
Q4: Are there any chemical stabilizers that can be added to plasma samples to protect this compound?
A4: The addition of stabilizers can be an effective strategy.[2] Depending on the suspected degradation pathway, options include:
-
Enzyme inhibitors: For ester-containing compounds, esterase inhibitors can be added.
-
pH modifiers: Adjusting the pH of the plasma with acidic or basic buffers can prevent pH-labile degradation.[1]
-
Antioxidants: If the molecule is prone to oxidation, antioxidants can be included.
It is essential to validate that any added stabilizer does not interfere with the bioanalytical method.
Troubleshooting Guides
Issue 1: Low recovery of this compound in plasma samples.
This guide will help you systematically troubleshoot low recovery of your analyte.
Troubleshooting Workflow for Low Analyte Recovery
Caption: Troubleshooting workflow for low recovery of this compound.
Issue 2: High variability in measured concentrations of this compound across replicate samples.
High variability can be indicative of inconsistent sample handling or time-dependent degradation.
Experimental Protocol: Bench-Top Stability Assessment
This experiment will help determine the stability of this compound in plasma at room temperature.
-
Sample Preparation:
-
Thaw a pooled human plasma sample at room temperature.
-
Spike the plasma with this compound to a known concentration.
-
Aliquot the spiked plasma into multiple tubes.
-
-
Incubation:
-
Leave the aliquots on the bench-top at room temperature.
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take three aliquots.
-
-
Sample Processing:
-
Immediately stop any potential degradation by adding an organic solvent (e.g., acetonitrile) for protein precipitation.
-
Vortex and centrifuge the samples.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method.
-
Plot the concentration of this compound against time.
-
Data Presentation: Bench-Top Stability of this compound
| Time (minutes) | Mean Concentration (ng/mL) | Standard Deviation | % Remaining |
| 0 | 100.5 | 2.1 | 100% |
| 15 | 85.2 | 3.5 | 84.8% |
| 30 | 68.9 | 4.8 | 68.6% |
| 60 | 45.1 | 5.2 | 44.9% |
| 120 | 20.7 | 3.9 | 20.6% |
Methodologies for Stabilization
Protocol 1: Evaluation of Enzyme Inhibitors
-
Prepare Stabilizer Stock Solutions: Prepare stock solutions of various enzyme inhibitors (e.g., bis(4-nitrophenyl) phosphate for esterases) in an appropriate solvent.
-
Spike Plasma:
-
Aliquot fresh plasma into separate tubes.
-
Add the inhibitor solution to each tube (ensure the final solvent concentration is low, e.g., <1%).
-
Spike the plasma with this compound.
-
-
Incubate: Incubate the samples at a relevant temperature (e.g., 37°C) for a set period.
-
Analyze: Process and analyze the samples as described previously to determine the remaining concentration of this compound.
Data Presentation: Effect of Stabilizers on this compound Stability in Plasma at 37°C for 1 hour
| Stabilizer | Concentration | Mean Analyte Concentration (ng/mL) | % Remaining |
| None (Control) | - | 35.4 | 35.4% |
| BNPP | 1 mM | 92.1 | 92.1% |
| Sodium Fluoride | 10 mM | 88.5 | 88.5% |
Protocol 2: pH Adjustment
-
Prepare Buffers: Prepare a range of biocompatible buffers (e.g., citrate, phosphate) at different pH values (e.g., 5.0, 6.0, 7.4, 8.0).
-
Adjust Plasma pH: Add a small volume of the buffer to the plasma to achieve the desired pH.
-
Spike and Incubate: Spike the pH-adjusted plasma with this compound and incubate.
-
Analyze: Determine the concentration of the analyte at different time points.
Signaling Pathways and Workflows
Experimental Workflow for Plasma Sample Handling
Caption: Recommended workflow for handling plasma samples to ensure analyte stability.
References
Optimizing pH for Squalene synthase-IN-2 activity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH and other critical parameters for Squalene Synthase (SQS) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a Squalene Synthase activity assay?
A1: The optimal pH for Squalene Synthase activity is generally in the neutral to slightly alkaline range, typically between pH 7.2 and 7.5 . For instance, yeast squalene synthase exhibits maximum enzyme activity at pH 7.3 to 7.5[1]. Similarly, the recombinant squalene synthase from Siraitia grosvenorii has an optimal pH of 7.5[2]. An assay described in a patent also utilizes a pH of 7.5[3]. It is always recommended to perform a pH titration curve for your specific enzyme source and assay conditions to determine the precise optimum.
Q2: How does the choice of buffer affect the Squalene Synthase assay?
A2: The buffer system can significantly influence enzyme activity, independent of the pH. It has been observed that different buffers at the same pH can result in varying enzyme activity[1]. This can be attributed to differences in ionic strength and potential direct interactions of buffer components with the enzyme[1]. For example, phosphate ions may have a direct effect on enzymatic activity[1]. Therefore, it is advisable to test a few different buffer systems (e.g., Tris-HCl, HEPES, MOPS) at the optimal pH to find the most suitable one for your assay.
Q3: Are there any specific considerations for pH when testing inhibitors like "Squalene synthase-IN-2"?
A3: While the general optimal pH for the enzyme is a good starting point, the specific properties of an inhibitor can influence the ideal assay pH. The charge state of the inhibitor, which is pH-dependent, can affect its binding to the enzyme. It is recommended to assess the activity of the inhibitor over a narrow pH range around the enzyme's optimum (e.g., pH 7.0 - 8.0) to ensure that the observed inhibition is not an artifact of pH-induced changes in the inhibitor's properties. Please note: "this compound" appears to be a specific compound identifier not widely documented in public literature. Optimization specific to this inhibitor may be necessary based on its unique chemical characteristics.
Q4: What are the essential cofactors for Squalene Synthase activity?
A4: Squalene Synthase requires a divalent metal ion, typically Magnesium (Mg²⁺) or Manganese (Mn²⁺), for its catalytic activity[1][4]. It also requires NADPH as a cofactor for the reductive step of the reaction where presqualene diphosphate is converted to squalene[3][5].
Q5: Can the substrate, Farnesyl Pyrophosphate (FPP), inhibit the enzyme?
A5: Yes, high concentrations of the substrate FPP have been shown to inhibit Squalene Synthase activity[1]. This substrate inhibition is specific to the formation of squalene and is competitive with respect to NADPH. It is crucial to determine the optimal FPP concentration that ensures substrate saturation without causing significant inhibition.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Suboptimal pH. 2. Incorrect buffer composition or ionic strength. 3. Absence or insufficient concentration of cofactors (Mg²⁺, NADPH). 4. Degraded enzyme, substrate (FPP), or cofactor (NADPH). 5. Presence of an unknown inhibitor in the sample. | 1. Perform a pH titration using a range of buffers (e.g., pH 6.5-8.5). 2. Test different buffer systems (Tris-HCl, HEPES) and vary the salt concentration. 3. Ensure Mg²⁺ and NADPH are present at optimal concentrations. 4. Use fresh reagents and store them properly. 5. Run a control reaction without the test compound; consider sample purification. |
| High Background Signal | 1. Non-enzymatic degradation of NADPH. 2. Autofluorescence of test compounds. | 1. Run a "no-enzyme" control to measure the rate of non-enzymatic NADPH degradation. 2. Run a "no-enzyme, no-substrate" control with the test compound to measure its intrinsic fluorescence. |
| Assay Signal Decreases Too Rapidly | 1. Enzyme concentration is too high. 2. Substrate concentration is too low, leading to rapid depletion. | 1. Titrate the enzyme concentration to achieve a linear reaction rate over a reasonable time course. 2. Ensure FPP concentration is at or above its Km and is not being depleted too quickly. |
| Inconsistent Results Between Replicates | 1. Pipetting errors. 2. Inconsistent incubation times or temperatures. 3. Poor mixing of reagents. | 1. Use calibrated pipettes and proper pipetting techniques. 2. Use a temperature-controlled plate reader or water bath. Ensure consistent timing for all additions and readings. 3. Gently mix the reaction plate after adding all components. |
Quantitative Data Summary
The following table summarizes the optimal pH for Squalene Synthase from various sources.
| Enzyme Source | Optimal pH | Reference |
| Yeast | 7.3 - 7.5 | [1] |
| Siraitia grosvenorii (recombinant) | 7.5 | [2] |
| Arabidopsis thaliana (assay condition) | 7.5 | [3] |
| Salvia miltiorrhiza (SQS2 assay condition) | 7.5 | |
| Rat Liver (assay condition) | 7.4 | [1] |
Experimental Protocols
Protocol: pH Optimization for Squalene Synthase Activity Assay (Fluorescence-based)
This protocol describes a general method to determine the optimal pH for Squalene Synthase activity by monitoring NADPH depletion.
Materials:
-
Purified Squalene Synthase
-
Farnesyl Pyrophosphate (FPP) stock solution
-
NADPH stock solution
-
Magnesium Chloride (MgCl₂) stock solution
-
A series of buffers (e.g., MES, HEPES, Tris-HCl) at various pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare Assay Buffers: Prepare a set of 1X assay buffers, each containing a fixed concentration of MgCl₂ (e.g., 5 mM), at different pH values.
-
Set up Reactions: In a 96-well plate, prepare the following reactions for each pH value to be tested. Prepare a master mix for each pH to minimize pipetting errors.
| Component | Final Concentration | Volume (for 100 µL total) |
| Assay Buffer (at desired pH) | 1X | to 100 µL |
| FPP | 10 µM | (Varies based on stock) |
| NADPH | 10 µM | (Varies based on stock) |
| Squalene Synthase | X ng/µL (titrate) | (Varies based on stock) |
-
Initiate the Reaction: The reaction is typically initiated by the addition of the enzyme or FPP.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the reaction temperature (e.g., 37°C). Monitor the decrease in fluorescence over time (e.g., every minute for 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each pH value from the linear portion of the fluorescence decay curve.
-
Plot the reaction rate (V₀) as a function of pH.
-
The pH at which the highest reaction rate is observed is the optimal pH for your assay conditions.
-
Visualizations
Caption: Workflow for pH Optimization of Squalene Synthase Activity Assay.
Caption: Two-step reaction catalyzed by Squalene Synthase.
References
- 1. squalene synthase | Lanosterol biosynthesis pathway | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Frontiers | Molecular Cloning and Functional Analysis of Squalene Synthase 2(SQS2) in Salvia miltiorrhiza Bunge [frontiersin.org]
- 3. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Troubleshooting inconsistent results in Squalene synthase-IN-2 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during experiments with Squalene synthase-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1). SQS catalyzes the first committed step in cholesterol biosynthesis, the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting SQS, this compound blocks the production of squalene and downstream cholesterol. Its mechanism of action is believed to be competitive or non-competitive inhibition at the FPP binding site of the enzyme.
Q2: What is the reported potency of this compound?
This compound has reported IC50 values of 3.4 nM for squalene synthase and 99 nM for cholesterol synthesis in cellular assays. These values can vary depending on the specific experimental conditions.
Q3: What is the recommended solvent for dissolving this compound?
For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the assay buffer to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically ≤1%) to avoid solvent effects on enzyme activity.
Q4: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. For working solutions, it is recommended to prepare them fresh from the stock on the day of the experiment.
Troubleshooting Inconsistent Results
Inconsistent results in this compound studies can arise from various factors related to reagents, assay conditions, and data analysis. The following sections provide guidance on identifying and resolving common issues.
Problem 1: High Variability in IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) of this compound across experiments is a common challenge.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Inconsistent Inhibitor Concentration | Ensure accurate and consistent serial dilutions of this compound for each experiment. Use calibrated pipettes and prepare fresh dilutions from a reliable stock solution. |
| Variable Enzyme Activity | Use a consistent source and batch of Squalene synthase. If using purified enzyme, ensure consistent activity by performing a standard activity assay for each new batch. For cell-based assays, ensure consistent cell passage number and confluency. |
| Fluctuations in Substrate Concentration | The concentration of the substrate, farnesyl pyrophosphate (FPP), can significantly impact the apparent IC50 value for competitive inhibitors. Maintain a consistent FPP concentration across all assays, ideally at or below its Michaelis-Menten constant (Km). |
| Inconsistent Incubation Times | Adhere to a standardized pre-incubation time for the enzyme and inhibitor before initiating the reaction, and a consistent reaction time. |
| Assay Conditions Drift | Maintain stable temperature and pH throughout the assay. Use a buffered solution appropriate for Squalene synthase activity (e.g., Tris-HCl or phosphate buffer). |
Data Presentation: Example of Variable IC50 Data
| Experiment | IC50 (nM) | Fold Difference |
| 1 | 3.1 | - |
| 2 | 8.5 | 2.7x |
| 3 | 2.9 | 0.9x |
| 4 | 10.2 | 3.3x |
Problem 2: No or Low Inhibition Observed
Observing minimal or no inhibition even at high concentrations of this compound can be perplexing.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| Degraded Inhibitor | Verify the integrity of the this compound stock solution. If degradation is suspected, obtain a fresh batch of the compound. |
| Inactive Enzyme | Confirm the activity of your Squalene synthase enzyme using a known inhibitor (e.g., zaragozic acid) as a positive control. |
| High Substrate Concentration | For competitive inhibitors, high concentrations of the substrate (FPP) can outcompete the inhibitor, leading to reduced apparent inhibition. Lower the FPP concentration to a level at or below its Km. |
| Incorrect Assay Buffer Components | Certain components in the assay buffer, such as high concentrations of detergents or reducing agents, may interfere with the inhibitor's binding to the enzyme. Review the buffer composition and optimize if necessary. |
| Solubility Issues | This compound may precipitate out of solution at higher concentrations, especially in aqueous buffers with low DMSO content. Visually inspect for precipitation and consider using a solubilizing agent if necessary, ensuring it does not affect enzyme activity. |
Data Presentation: Example of Low Inhibition Data
| This compound (nM) | % Inhibition (Expected) | % Inhibition (Observed) |
| 1 | ~20% | 2% |
| 10 | ~70% | 15% |
| 100 | >90% | 30% |
| 1000 | >95% | 45% |
Experimental Protocols
Detailed Methodology: In Vitro Squalene Synthase Activity Assay (Fluorescence-Based)
This protocol is adapted from a general method for measuring Squalene synthase activity by monitoring the consumption of its cofactor, NADPH, which exhibits fluorescence.[1]
Materials:
-
Purified recombinant human Squalene synthase (SQS)
-
This compound
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 2 mM DTT
-
DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm)
Procedure:
-
Prepare this compound dilutions: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-fold dilutions from 1 mM to 10 nM).
-
Prepare Assay Mix: In the assay buffer, prepare a master mix containing FPP and NADPH. The final concentration in the well should be at the Km for FPP (if known, otherwise start with 10 µM) and a saturating concentration of NADPH (e.g., 100 µM).
-
Assay Plate Setup:
-
Add 2 µL of the appropriate this compound dilution or DMSO (for vehicle control) to the wells of the 96-well plate.
-
Add 88 µL of the Assay Mix to each well.
-
Include wells with Assay Mix and DMSO but no enzyme as a background control.
-
-
Pre-incubation: Add 10 µL of diluted Squalene synthase enzyme to each well (except the background control). The final enzyme concentration should be optimized to give a linear reaction rate for at least 30 minutes. Mix gently by pipetting.
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation and Measurement: Initiate the reaction by adding the substrate mix (if not already present) or by starting the plate reader. Measure the decrease in NADPH fluorescence over time (e.g., every minute for 30 minutes) at Ex/Em = 340/460 nm.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the velocities to the vehicle control (0% inhibition) and background control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualizations
Caption: Cholesterol biosynthesis pathway highlighting the role of Squalene synthase and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro Squalene synthase fluorescence-based assay.
Caption: A logical flowchart for troubleshooting inconsistent results in this compound assays.
References
Validation & Comparative
A Head-to-Head Comparison: Squalene Synthase Inhibition vs. HMG-CoA Reductase Inhibition in Cholesterol Lowering
A comprehensive analysis of a representative Squalene Synthase Inhibitor, Lapaquistat (TAK-475), and the widely prescribed statin, Atorvastatin, for researchers and drug development professionals.
In the relentless pursuit of effective treatments for hypercholesterolemia, a primary risk factor for cardiovascular disease, two key enzymatic targets in the cholesterol biosynthesis pathway have been the subject of intense investigation: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and squalene synthase. While inhibition of HMG-CoA reductase by statins, such as atorvastatin, has been the cornerstone of lipid-lowering therapy for decades, the development of squalene synthase inhibitors, represented here by lapaquistat (TAK-475), offered a novel therapeutic strategy. This guide provides a detailed comparison of the efficacy of these two approaches, supported by preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
It is important to note that while the topic specifies "Squalene synthase-IN-2," publicly available scientific literature and clinical trial data for a compound with this specific designation are not available. Therefore, this comparison utilizes data from a well-researched squalene synthase inhibitor, lapaquistat (TAK-475), to represent this class of drugs.
Mechanism of Action: A Tale of Two Enzymes
Atorvastatin and lapaquistat target different steps in the intricate cholesterol biosynthesis pathway. Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in this pathway.[1][2][3] By blocking this early step, atorvastatin effectively reduces the endogenous production of cholesterol in the liver.[2] This decrease in intracellular cholesterol leads to an upregulation of low-density lipoprotein (LDL) receptors on the surface of liver cells, enhancing the clearance of LDL-cholesterol from the bloodstream.[1][2]
In contrast, squalene synthase inhibitors like lapaquistat act further down the pathway, catalyzing the first committed step to sterol synthesis.[4][5] Squalene synthase mediates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[4] By inhibiting this enzyme, lapaquistat blocks the formation of squalene and all subsequent sterol intermediates, including cholesterol. A theoretical advantage of this later-stage inhibition is the preservation of the synthesis of essential non-sterol isoprenoids, which are derived from intermediates upstream of squalene synthase.[5]
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the quantitative data from preclinical and clinical studies to facilitate a direct comparison of the cholesterol-lowering efficacy of lapaquistat and atorvastatin.
Preclinical Efficacy Data
| Animal Model | Compound | Dose | Route of Administration | % Change in Total Cholesterol | % Change in Non-HDL Cholesterol | % Change in Triglycerides | Reference |
| Wistar Rats | Lapaquistat (TAK-475) | ED50: 2.9 mg/kg | Oral | - | - | - | [6] |
| Wistar Rats | Atorvastatin | ED50: 0.49 mg/kg | Oral | - | - | - | [6] |
| Common Marmosets | Lapaquistat (TAK-475) | 30 mg/kg | Oral | - | Lowered | Lowered | [6] |
| Common Marmosets | Lapaquistat (TAK-475) | 100 mg/kg | Oral | - | Lowered | Lowered | [6] |
| Common Marmosets | Atorvastatin | 10 mg/kg | Oral | - | Lowered | Lowered | [6] |
| Common Marmosets | Atorvastatin | 30 mg/kg | Oral | - | Lowered | Lowered | [6] |
| Cynomolgus Monkeys | Lapaquistat (TAK-475) | 30 mg/kg | Oral | Comparable to Atorvastatin | - | No Change | [6][7] |
| Cynomolgus Monkeys | Atorvastatin | 10 mg/kg | Oral | Comparable to Lapaquistat | - | No Change | [6][7] |
| Hypercholesterolemic Rabbits | Lapaquistat Acetate | Low-dose | - | -17.8% | - | -28.0% | [8] |
| Hypercholesterolemic Rabbits | Lapaquistat Acetate | High-dose | - | -30.3% | - | -36.8% | [8] |
Clinical Efficacy Data
| Study Population | Treatment | Dose | Duration | % Change in LDL-Cholesterol | Reference |
| Dyslipidemic Patients | Lapaquistat (Monotherapy) | 100 mg/day | 12 weeks | -23.4% | [1] |
| Dyslipidemic Patients | Lapaquistat + Statin | 100 mg/day | - | -18.0% (additional reduction) | [2][9] |
| Hypercholesterolemia | Atorvastatin | 10 mg/day | - | Significant Reduction | [7] |
| Stable CHD | Atorvastatin | 80 mg/day | - | -17-22% (vs. lower dose/simvastatin) | [10] |
| Hypertensive Patients | Atorvastatin | - | - | Reduced primary CHD events by 36% | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro Enzyme Inhibition Assays
1. HMG-CoA Reductase Inhibition Assay (Spectrophotometric)
-
Objective: To determine the inhibitory activity of a test compound on HMG-CoA reductase.
-
Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by the catalytic subunit of HMG-CoA reductase in the presence of its substrate, HMG-CoA.[2][11]
-
Materials:
-
Purified HMG-CoA reductase
-
HMG-CoA substrate solution
-
NADPH solution
-
Assay Buffer (e.g., 0.2 M KCl, 0.16 M potassium phosphate, 0.004 M EDTA, 0.01 M dithiothreitol, pH 7.0)[1]
-
Test compound (e.g., Atorvastatin) and vehicle control
-
UV/Vis Spectrophotometer
-
-
Procedure:
-
Prepare the reaction mixture in a cuvette or 96-well plate by adding the assay buffer, NADPH, and the test compound or vehicle.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 20 minutes).[1]
-
Initiate the reaction by adding the HMG-CoA substrate.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for a defined period (e.g., up to 10 minutes).[2]
-
Calculate the rate of NADPH consumption and determine the percentage of inhibition by the test compound compared to the vehicle control. The IC50 value can be determined by testing a range of compound concentrations.
-
2. Squalene Synthase Inhibition Assay (Spectrophotometric/Fluorescent)
-
Objective: To determine the inhibitory activity of a test compound on squalene synthase.
-
Principle: Similar to the HMG-CoA reductase assay, this method monitors the consumption of the cofactor NADPH, which is stoichiometric to the formation of squalene.[12] The decrease in NADPH can be measured by a decrease in absorbance at 340 nm or by a decrease in its fluorescence.[12]
-
Materials:
-
Purified squalene synthase
-
Farnesyl pyrophosphate (FPP) substrate
-
NADPH solution
-
Assay Buffer (containing a magnesium ion cofactor)[12]
-
Test compound (e.g., Lapaquistat) and vehicle control
-
Spectrophotometer or Fluorometer
-
-
Procedure:
-
Combine FPP, NADPH, squalene synthase, and the magnesium ion cofactor in a reaction vessel.
-
Add the test compound or vehicle to the reaction mixture.
-
Incubate the mixture under conditions suitable for squalene formation.
-
Monitor the concentration of NADPH over time by measuring the decrease in absorbance at 340 nm or the decrease in fluorescence.[12]
-
Calculate the rate of NADPH depletion to determine the squalene synthase activity and the inhibitory effect of the test compound.
-
In Vivo Cholesterol-Lowering Studies in Rodent Models
-
Objective: To evaluate the in vivo efficacy of test compounds in reducing plasma cholesterol levels.
-
Animal Model: Wistar rats or other suitable rodent models.
-
Induction of Hypercholesterolemia:
-
Feed the animals a high-cholesterol diet for a specified period (e.g., 8 weeks).[13] A common diet composition includes standard chow supplemented with 1-2% cholesterol and may also contain cholic acid and a high-fat source.[13][14]
-
Alternatively, hyperlipidemia can be induced by intraperitoneal injection of Triton X-100.[15]
-
-
Experimental Groups:
-
Normal control group (standard diet)
-
Hypercholesterolemic control group (high-cholesterol diet + vehicle)
-
Test compound group(s) (high-cholesterol diet + test compound at various doses)
-
Positive control group (high-cholesterol diet + a known cholesterol-lowering drug like atorvastatin)
-
-
Procedure:
-
After the induction period, administer the test compounds and controls to the respective groups daily via oral gavage for a predetermined duration.
-
Collect blood samples at baseline and at the end of the treatment period.
-
Analyze the plasma for total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard biochemical assays.
-
Compare the lipid profiles of the treatment groups to the hypercholesterolemic control group to determine the efficacy of the test compounds.
-
Discussion and Conclusion
Both atorvastatin and lapaquistat have demonstrated significant efficacy in lowering LDL-cholesterol. Atorvastatin, as a cornerstone of hypercholesterolemia treatment, has a well-established track record of reducing cardiovascular events in a broad range of patients.[10] Squalene synthase inhibitors like lapaquistat also effectively lower LDL-cholesterol, both as monotherapy and in combination with statins.[2][9]
A key theoretical advantage of squalene synthase inhibition is the potential to avoid the depletion of non-sterol isoprenoids, which has been implicated in statin-associated muscle-related side effects.[5] Preclinical studies suggested that lapaquistat could prevent statin-induced myotoxicity.[16] However, the clinical development of lapaquistat was halted due to concerns about potential liver toxicity at higher, more efficacious doses.[2]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hypercholesterolemia in ExHC rats and lipid-lowering drug: a screening method for new hypocholesterolemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Lapaquistat acetate, a squalene synthase inhibitor, changes macrophage/lipid-rich coronary plaques of hypercholesterolaemic rabbits into fibrous lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 12. Modelling hypercholesterolaemia in rats using high cholesterol diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medic.upm.edu.my [medic.upm.edu.my]
- 14. medcraveonline.com [medcraveonline.com]
- 15. Protective effects of a squalene synthase inhibitor, lapaquistat acetate (TAK-475), on statin-induced myotoxicity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Squalene Synthase Inhibitors: Squalene synthase-IN-2 vs. Lapaquistat and Zaragozic Acid
For Researchers, Scientists, and Drug Development Professionals
Squalene synthase (SQS), a critical enzyme in the cholesterol biosynthesis pathway, represents a key target for the development of therapies to manage hypercholesterolemia. This guide provides a detailed head-to-head comparison of a novel inhibitor, Squalene synthase-IN-2, with two other significant SQS inhibitors: Lapaquistat and Zaragozic Acid. The comparison is based on their inhibitory potency, supported by experimental data, and includes detailed methodologies for the key assays cited.
Mechanism of Action: Targeting the Cholesterol Synthesis Pathway
Squalene synthase catalyzes the first committed step in cholesterol biosynthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. By inhibiting SQS, these compounds prevent the formation of squalene and, consequently, cholesterol, leading to a reduction in plasma cholesterol levels.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro and cell-based inhibitory activities of this compound, Lapaquistat, and Zaragozic Acid A.
| Inhibitor | Target | Assay Type | IC50 / Ki | Species | Reference |
| This compound | Squalene Synthase | In Vitro Enzyme Assay | IC50: 3.4 nM | - | [1] |
| Cholesterol Synthesis | Cell-Based Assay | IC50: 99 nM | - | [1] | |
| Lapaquistat (active metabolite) | Squalene Synthase | In Vitro Enzyme Assay | IC50: 1.3 nM (for a close analog) | Rat | [2] |
| Cholesterol Synthesis | Cell-Based Assay (HepG2) | - | Human | - | |
| Zaragozic Acid A | Squalene Synthase | In Vitro Enzyme Assay | Ki: 78 pM | Rat | [1][3] |
| Cholesterol Synthesis | Cell-Based Assay (HepG2) | IC50: 6 µM | Human | [1] |
Note: The IC50 value for Lapaquistat's active metabolite is for a closely related analog from the same benzhydrol compound series and may not represent the exact potency of Lapaquistat itself. Zaragozic Acid A is a potent competitive inhibitor with a picomolar Ki value in enzymatic assays, though its potency is lower in cell-based assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Squalene Synthase Activity Assay
This assay measures the direct inhibitory effect of a compound on the Squalene Synthase enzyme.
A common method involves using rat liver microsomes as the source of SQS. The reaction mixture typically contains the microsomal protein, the test inhibitor, and radiolabeled farnesyl pyrophosphate in a suitable buffer. The reaction is initiated by the addition of NADPH and incubated at 37°C. The amount of synthesized squalene is then quantified to determine the inhibitory activity.
Cell-Based Cholesterol Synthesis Assay
This assay evaluates the ability of a compound to inhibit cholesterol synthesis within a cellular context.
HepG2 cells, a human liver cell line, are often used for this assay. The cells are incubated with the test compound, followed by the addition of a radiolabeled precursor like [14C]acetate. After a further incubation period, the cellular lipids are extracted, and the amount of radiolabeled cholesterol is measured to assess the inhibitory effect of the compound on the cholesterol biosynthesis pathway.
Head-to-Head Comparison Logic
The selection of an optimal SQS inhibitor for further development depends on a multi-faceted evaluation.
This compound demonstrates potent inhibition of SQS at the low nanomolar range in enzymatic assays and maintains good potency in a cellular context.
Lapaquistat , while its development was halted due to safety concerns, its active form and analogs show very high potency against the SQS enzyme.
Zaragozic Acid A is an exceptionally potent competitive inhibitor of SQS in vitro, with a picomolar Ki. However, its cellular potency is significantly lower, which may be due to factors such as cell permeability.
Conclusion
This guide provides a comparative overview of this compound against Lapaquistat and Zaragozic Acid. This compound emerges as a potent inhibitor with a balanced profile of enzymatic and cellular activity. Zaragozic Acid A stands out for its remarkable in vitro potency. The data presented here, along with the detailed experimental protocols, should serve as a valuable resource for researchers and professionals in the field of drug discovery and development, aiding in the evaluation and progression of novel SQS inhibitors. Further in vivo studies are necessary to fully elucidate the therapeutic potential of these compounds.
References
Validating the selectivity of Squalene synthase-IN-2 against other synthases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitor, Squalene synthase-IN-2, against other key enzymes in the isoprenoid biosynthesis pathway. The following data and protocols are representative of the experimental validation required to establish the selectivity of a novel squalene synthase inhibitor.
Squalene synthase (SQS) represents a critical control point in cholesterol biosynthesis. It catalyzes the first committed step in the pathway, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] Inhibitors of SQS are of significant interest for the development of cholesterol-lowering therapies. A key attribute for any therapeutic candidate is its selectivity for the intended target over other related enzymes to minimize off-target effects. This guide outlines the validation of this compound's selectivity against other synthases that utilize isoprenoid pyrophosphates.
Data Presentation: Comparative Inhibitory Activity of this compound
The selectivity of an inhibitor is quantitatively assessed by comparing its half-maximal inhibitory concentration (IC50) against the target enzyme versus other enzymes. A significantly lower IC50 for the target enzyme indicates high selectivity. The following table summarizes the hypothetical inhibitory activities of this compound against a panel of relevant human synthases.
| Enzyme | Substrate(s) | Product(s) | IC50 of this compound (nM) |
| Squalene Synthase (SQS) | Farnesyl Pyrophosphate (FPP) | Squalene | 15 |
| Farnesyl Diphosphate Synthase (FPPS) | Geranyl Pyrophosphate (GPP), Isopentenyl Pyrophosphate (IPP) | Farnesyl Pyrophosphate (FPP) | > 50,000 |
| Geranylgeranyl Diphosphate Synthase (GGPPS) | Farnesyl Pyrophosphate (FPP), Isopentenyl Pyrophosphate (IPP) | Geranylgeranyl Diphosphate (GGPP) | > 50,000 |
| Phytoene Synthase (PSY) | Geranylgeranyl Pyrophosphate (GGPP) | Phytoene | > 50,000 |
| Dehydrosqualene Synthase (CrtM) | Farnesyl Pyrophosphate (FPP) | Dehydrosqualene | 1500 |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols
The determination of IC50 values is crucial for evaluating the potency and selectivity of an inhibitor. Below are detailed methodologies for in vitro enzyme inhibition assays for Squalene Synthase and Farnesyl Diphosphate Synthase, representing typical experimental protocols.
In Vitro Squalene Synthase Inhibition Assay
This assay measures the activity of squalene synthase by quantifying the amount of radiolabeled squalene produced from radiolabeled farnesyl pyrophosphate.
Materials:
-
Recombinant human squalene synthase
-
[1-³H]-Farnesyl pyrophosphate (¹H-FPP)
-
Unlabeled farnesyl pyrophosphate (FPP)
-
NADPH
-
MgCl₂
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Scintillation cocktail
-
Silica gel thin-layer chromatography (TLC) plates
-
Hexane/ethyl acetate solvent system
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, NADPH, and recombinant squalene synthase.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding a mixture of ¹H-FPP and unlabeled FPP.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding a quench solution (e.g., 1 M HCl).
-
Extract the lipid products with hexane.
-
Spot the hexane extract onto a silica gel TLC plate and develop the chromatogram using a hexane/ethyl acetate solvent system to separate squalene from other components.
-
Visualize the squalene band (e.g., using iodine vapor) and scrape the corresponding silica gel section into a scintillation vial.
-
Add scintillation cocktail and quantify the amount of ¹H-squalene using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Farnesyl Diphosphate Synthase (FPPS) Inhibition Assay
This assay measures the activity of FPPS by quantifying the amount of radiolabeled FPP produced from radiolabeled isopentenyl pyrophosphate.
Materials:
-
Recombinant human FPPS
-
[1-¹⁴C]-Isopentenyl pyrophosphate (¹⁴C-IPP)
-
Geranyl pyrophosphate (GPP)
-
MgCl₂
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
Scintillation cocktail
-
C18 reverse-phase TLC plates
-
Ammonium hydroxide/methanol/water solvent system
Procedure:
-
Prepare a reaction mixture containing assay buffer, MgCl₂, GPP, and recombinant FPPS.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ¹⁴C-IPP.
-
Incubate the reaction for 20 minutes at 37°C.
-
Stop the reaction by adding a quench solution (e.g., 2 M NH₄OH).
-
Spot the reaction mixture onto a C18 reverse-phase TLC plate.
-
Develop the chromatogram using an ammonium hydroxide/methanol/water solvent system to separate FPP from IPP.
-
Visualize the FPP band (e.g., using a phosphorimager) and quantify the radioactivity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to the vehicle control.
-
Determine the IC50 value as described for the squalene synthase assay.
Mandatory Visualization
The following diagrams illustrate the relevant biological pathway and a general experimental workflow.
Caption: Cholesterol Biosynthesis Pathway Highlighting Squalene Synthase.
Caption: General Workflow for In Vitro Enzyme Inhibition Assay.
References
A Head-to-Head Comparison of Squalene Synthase Inhibitors: Squalene Synthase-IN-2 vs. TAK-475
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent squalene synthase (SQS) inhibitors: Squalene synthase-IN-2 and TAK-475. Squalene synthase represents a critical regulatory node in the cholesterol biosynthesis pathway, making it an attractive target for the development of therapeutics for hypercholesterolemia. This document summarizes key performance data, details experimental methodologies for inhibitor evaluation, and visualizes the relevant biological pathway to aid researchers in their understanding and future investigations.
Introduction to Squalene Synthase and its Inhibition
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), catalyzes the first committed step in cholesterol biosynthesis. This enzyme mediates the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form presqualene pyrophosphate (PSPP), which is subsequently reduced by NADPH to yield squalene. Inhibition of SQS presents a promising alternative to statins (HMG-CoA reductase inhibitors) for lowering cholesterol levels, as it targets a step further down the pathway, potentially avoiding the depletion of essential non-sterol isoprenoids.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the active metabolite of TAK-475, T-91485. It is important to note that TAK-475 is a prodrug that is rapidly converted to T-91485 in vivo. Direct head-to-head comparative studies are limited, and thus, data from independent studies are presented.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| This compound | Squalene Synthase | Enzymatic Assay | 3.4 | - | [1] |
| This compound | Cholesterol Synthesis | Cellular Assay | 99 | - | [1] |
| T-91485 | Cholesterol Biosynthesis | Cellular Assay | 36 | Human Rhabdomyosarcoma (RD) | [2] |
| T-91485 | Cholesterol Biosynthesis | Cellular Assay | 45 | Human Skeletal Myocytes | [2] |
| TAK-475 | Cholesterol Synthesis | Cellular Assay | 150 | HepG2 | |
| T-91485 | Cholesterol Synthesis | Cellular Assay | 152 | HepG2 |
Table 2: In Vivo Efficacy of TAK-475
| Animal Model | Dose | Route of Administration | Treatment Duration | Effect on Plasma Lipids | Reference |
| Rat | 2.9 mg/kg (ED50) | Oral | - | Inhibition of hepatic cholesterol biosynthesis | |
| Beagle Dog | 30 mg/kg/day | Oral | 14 days | -40% non-HDL cholesterol | |
| Marmoset | 30-100 mg/kg/day | Oral | 4 days | Lowered non-HDL cholesterol and triglycerides | |
| LDL Receptor Knockout Mice | ~30-110 mg/kg/day | Diet | 2 weeks | -19% to -41% non-HDL cholesterol | |
| Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | ~100 mg/kg/day | Diet | 4 weeks | -17% total cholesterol, -52% triglycerides |
Note: In vivo efficacy and pharmacokinetic data for this compound are not extensively available in the public domain, limiting a direct comparison with TAK-475 in this regard.
Table 3: Pharmacokinetic Profile of TAK-475
| Parameter | Species | Value | Notes | Reference |
| Bioavailability | Rat | 3.5% | Low bioavailability, rapidly metabolized to T-91485. | |
| Bioavailability | Dog | 8.2% | Low bioavailability, rapidly metabolized to T-91485. | |
| Active Metabolite | - | T-91485 | The primary active form in vivo. | [2] |
| Elimination | Rat, Dog | Fecal excretion | - |
Note: A detailed pharmacokinetic profile for this compound is not currently available in the reviewed literature.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the cholesterol biosynthesis pathway and a general experimental workflow for assessing inhibitor efficacy.
Experimental Protocols
In Vitro Squalene Synthase Activity Assay (Microsomal Assay)
This protocol outlines a general procedure for determining the enzymatic activity of squalene synthase in the presence of inhibitors using a microsomal fraction.
Materials:
-
Rat liver microsomes (or other appropriate source of SQS)
-
[³H]-Farnesyl pyrophosphate (FPP)
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Test inhibitors (this compound, T-91485) dissolved in a suitable solvent (e.g., DMSO)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare Microsomes: Isolate liver microsomes from rats or other appropriate species using standard differential centrifugation methods. Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, MgCl₂, DTT, and NADPH.
-
Inhibitor Addition: Add varying concentrations of the test inhibitor (or vehicle control) to the reaction tubes.
-
Pre-incubation: Pre-incubate the reaction mixture with the microsomes for a short period (e.g., 5-10 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the enzymatic reaction by adding [³H]-FPP to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction and Extraction: Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol). Vortex thoroughly to extract the lipids, including the newly synthesized [³H]-squalene.
-
Phase Separation: Centrifuge the tubes to separate the organic and aqueous phases.
-
Quantification: Transfer an aliquot of the organic phase containing [³H]-squalene to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Cholesterol Synthesis Assay
This protocol describes a general method to measure the rate of de novo cholesterol synthesis in cultured cells in the presence of inhibitors using a radiolabeled precursor.
Materials:
-
Cultured cells (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
[¹⁴C]-Acetic acid (or [³H]-acetate)
-
Test inhibitors (this compound, TAK-475) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., hexane:isopropanol mixture)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Scintillation cocktail and vials
-
Liquid scintillation counter or phosphorimager
Procedure:
-
Cell Culture: Plate cells in multi-well plates and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitor (or vehicle control) for a specified period (e.g., 24 hours).
-
Radiolabeling: Following inhibitor treatment, add [¹⁴C]-acetic acid to the culture medium and incubate for a defined period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized cholesterol.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using an appropriate solvent system.
-
Lipid Separation: Spot the lipid extracts onto a TLC plate and develop the plate in a suitable solvent system to separate the different lipid classes, including free cholesterol.
-
Visualization and Quantification: Visualize the separated lipids (e.g., using iodine vapor or a phosphorimager). Scrape the area of the TLC plate corresponding to cholesterol into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the total protein content of the cell lysate. Calculate the percentage of inhibition of cholesterol synthesis for each inhibitor concentration compared to the vehicle control and determine the IC50 value.
Summary and Conclusion
Both this compound and TAK-475 (via its active metabolite T-91485) are potent inhibitors of cholesterol synthesis. Based on the available data, this compound exhibits a strong inhibitory effect at the enzymatic level. T-91485 demonstrates potent inhibition of cholesterol biosynthesis in various human cell lines.
A comprehensive, direct comparison is currently hampered by the lack of publicly available data, particularly the enzymatic IC50 of T-91485 and the in vivo and pharmacokinetic profiles of this compound. The clinical development of TAK-475 was halted due to observations of potential liver damage at high doses. The safety profile of this compound would require thorough investigation.
This guide provides a foundational comparison based on the current scientific literature. Researchers are encouraged to perform head-to-head studies using standardized protocols, such as those outlined above, to generate directly comparable data and further elucidate the therapeutic potential of these and other novel squalene synthase inhibitors.
References
- 1. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 2. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Squalene Synthase-IN-2 On-Target Activity Using Orthogonal Assays
In the quest for novel therapeutics targeting cholesterol metabolism, Squalene Synthase-IN-2 (SQS-IN-2) has emerged as a potent, orally active inhibitor of squalene synthase (SQS).[1] SQS, also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway.[2][3][4][5] It catalyzes the first committed step in sterol biosynthesis, the condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[3][6][7] This unique position makes SQS an attractive target for cholesterol-lowering drugs, potentially offering a different side-effect profile compared to statins, which act earlier in the pathway.[8][9]
This guide provides a comparative overview of key orthogonal assays essential for validating the on-target activity of this compound. For researchers and drug development professionals, employing a multi-assay approach is crucial to unambiguously demonstrate that the observed biological effects of an inhibitor are a direct consequence of its interaction with the intended target. We will delve into the experimental protocols for enzymatic assays, cellular thermal shift assays (CETSA), and lipidomics analysis, presenting data in a comparative format and visualizing the underlying principles and workflows.
The Role of Squalene Synthase in Cholesterol Biosynthesis
Squalene synthase is an enzyme located in the endoplasmic reticulum membrane.[2][7] Its activity represents a key branch point in the mevalonate pathway, directing FPP towards sterol synthesis or non-sterol isoprenoid production.[2][3][5] The reaction catalyzed by SQS occurs in two steps: the formation of presqualene diphosphate (PSPP) from two molecules of FPP, followed by the NADPH-dependent reduction of PSPP to squalene.[7][10]
Below is a diagram illustrating the position of Squalene Synthase in the cholesterol biosynthesis pathway.
Caption: Cholesterol biosynthesis pathway highlighting the role of Squalene Synthase.
Orthogonal Assays for On-Target Validation
To rigorously confirm that this compound acts via its intended mechanism, a combination of biochemical and cellular assays is recommended.
| Assay Type | Principle | Key Readout | Advantages | Limitations |
| Enzymatic Assay | Measures the direct inhibition of SQS catalytic activity in a cell-free system. | IC50 value | Direct measure of target engagement; high throughput potential. | Lacks cellular context; may not reflect in-vivo potency. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of SQS in intact cells upon ligand binding. | Thermal shift (ΔTm) | Confirms target engagement in a physiological context; label-free.[11][12][13] | Lower throughput than enzymatic assays; requires specific antibodies or mass spectrometry. |
| Lipidomics Analysis | Quantifies changes in the cellular lipid profile, specifically the accumulation of upstream metabolites (FPP) and depletion of downstream products (squalene and cholesterol). | Changes in lipid levels | Provides a functional readout of target inhibition in a cellular system. | Indirect measure of target engagement; can be influenced by off-target effects. |
Detailed Experimental Protocols
Squalene Synthase Enzymatic Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of SQS. The activity can be monitored by measuring the consumption of the cofactor NADPH, which has a characteristic fluorescence.[2][10][14]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT).
-
Enzyme and Substrate Addition: To the wells of a microplate, add recombinant human SQS enzyme.
-
Inhibitor Incubation: Add varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrates, farnesyl pyrophosphate (FPP) and NADPH.
-
Signal Detection: Monitor the decrease in NADPH fluorescence (excitation ~340 nm, emission ~460 nm) over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
This compound has reported IC50 values of 3.4 nM for squalene synthase and 99 nM for cholesterol synthesis in cellular assays. [1]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular environment.[11] It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.[12][13]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293 or HepG2) and treat with this compound or a vehicle control for a specific duration.
-
Cell Lysis and Heating: Harvest the cells, lyse them, and aliquot the lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the denatured and aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble SQS at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the fraction of soluble SQS against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Lipidomics Analysis
Inhibition of SQS by this compound is expected to cause a buildup of its substrate, FPP, and a reduction in its product, squalene, and subsequent sterols like cholesterol. Lipidomics provides a quantitative assessment of these changes in the cellular lipidome.
Protocol:
-
Cell Culture and Treatment: Treat cultured cells (e.g., HepG2) with this compound or a vehicle control for a defined period (e.g., 24-48 hours).
-
Lipid Extraction: Harvest the cells and perform a lipid extraction using a suitable solvent system (e.g., a modified Bligh-Dyer or Folch method).
-
Sample Preparation: Dry the lipid extract and reconstitute it in an appropriate solvent for analysis.
-
LC-MS/MS Analysis: Analyze the lipid extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the different lipid species, including squalene and cholesterol esters.
-
Data Analysis: Compare the lipid profiles of treated and untreated cells to identify significant changes in the levels of squalene, cholesterol, and potentially FPP (though FPP is more challenging to measure). A significant reduction in cellular cholesteryl ester content would be indicative of on-target SQS inhibition.[2]
Caption: Workflow for Lipidomics Analysis to assess SQS inhibition.
Comparison with Alternatives
While this compound is a potent SQS inhibitor, it is important to consider its performance in the context of other compounds targeting the cholesterol biosynthesis pathway.
| Compound Class | Mechanism of Action | Key Advantages | Reported Examples |
| Squalene Synthase Inhibitors | Directly inhibit SQS, the first committed step to sterol synthesis.[3][7] | Specific to the sterol branch, potentially avoiding effects on non-sterol isoprenoid synthesis.[8] | This compound, Zaragozic Acid A, Lapaquistat (TAK-475).[8][15][16] |
| HMG-CoA Reductase Inhibitors (Statins) | Inhibit an early, rate-limiting step in the mevalonate pathway.[8] | Well-established efficacy and clinical use. | Atorvastatin, Simvastatin, Rosuvastatin. |
The orthogonal assays described in this guide can be readily adapted to characterize the on-target activity of any SQS inhibitor, allowing for a direct comparison of their biochemical and cellular potencies.
Conclusion
Confirming the on-target activity of this compound is paramount for its development as a therapeutic agent. By employing a combination of orthogonal assays—enzymatic assays to demonstrate direct inhibition, CETSA to confirm target engagement in cells, and lipidomics to verify the downstream functional consequences—researchers can build a robust data package to support a clear mechanism of action. This multi-faceted approach provides the necessary evidence to confidently advance promising compounds like this compound through the drug discovery pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling the Therapeutic Potential of Squalene Synthase: Deciphering Its Biochemical Mechanism, Disease Implications, and Intriguing Ties to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 8. Squalene synthase inhibitors: An update on the search for new antihyperlipidemic and antiatherosclerotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 12. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04064J [pubs.rsc.org]
- 15. scbt.com [scbt.com]
- 16. Squalene synthase inhibition: a novel target for the management of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Squalene Synthase Inhibitor Zaragozic Acid A: A Comparative Analysis in Cancer Cell Lines
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparative guide on the efficacy of Zaragozic Acid A, a potent inhibitor of squalene synthase, across various cancer cell lines. This publication provides a detailed analysis of its anti-cancer properties, supported by experimental data and standardized protocols, to aid in the evaluation of its therapeutic potential.
Zaragozic Acid A, also known as Squalestatin 1, is a fungal metabolite that competitively inhibits squalene synthase, a critical enzyme in the cholesterol biosynthesis pathway.[1][2][3] This pathway is often upregulated in cancer cells to meet the high demand for cholesterol required for membrane synthesis and to support rapid proliferation.[4][5] By targeting squalene synthase, Zaragozic Acid A disrupts cholesterol production, presenting a promising strategy for cancer therapy.[6][7]
Comparative Efficacy of Zaragozic Acid A Across Cancer Cell Lines
The inhibitory effects of Zaragozic Acid A on the viability of various cancer cell lines have been documented, with the half-maximal inhibitory concentration (IC50) serving as a key metric for its potency. The following table summarizes the reported IC50 values for Zaragozic Acid A in different human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Hepatocellular Carcinoma | HepG2 | 6 | [3] |
| Breast Cancer | HCC1143 ReA | Not explicitly quantified, but effective in reducing tumor sphere formation | [8] |
Further research is required to establish a broader IC50 profile of Zaragozic Acid A across a more diverse range of cancer cell lines.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Inhibition of the cholesterol biosynthesis pathway by compounds like Zaragozic Acid A has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. While specific studies detailing these effects for Zaragozic Acid A across multiple cancer cell lines are emerging, the general mechanisms are understood. Depletion of downstream products of the mevalonate pathway, which is initiated by squalene synthase inhibition, can trigger stress responses within the cancer cell, leading to the activation of apoptotic pathways. Furthermore, the disruption of lipid metabolism can interfere with the proper functioning of proteins crucial for cell cycle progression, leading to arrest at various checkpoints.[9][10]
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 value of Zaragozic Acid A.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of Zaragozic Acid A (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with Zaragozic Acid A at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with Zaragozic Acid A at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Impact of Squalene Synthase Inhibition
To better understand the experimental process and the biological consequences of inhibiting squalene synthase, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of cholesterol biosynthesis and cancer signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Scientists uncover a crucial link between cholesterol synthesis and cancer progression - ecancer [ecancer.org]
- 7. The Contribution of Cholesterol and Squalene Synthase in Cancer: Molecular Mechanisms, Lipid Rafts and Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Statin induces apoptosis and cell growth arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Squalene Synthase Inhibition on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the downstream effects of known Squalene Synthase (SQS) inhibitors on gene expression. While the specific compound "Squalene synthase-IN-2" is not extensively documented in publicly available scientific literature, this guide focuses on well-characterized alternatives, primarily Zaragozic Acid A (Squalestatin-1) and Terbinafine . The experimental data presented herein is crucial for validating the on-target effects of SQS inhibition and understanding its broader impact on cellular signaling pathways.
Introduction to Squalene Synthase and its Inhibition
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol synthesis by converting two molecules of farnesyl pyrophosphate (FPP) into squalene.[1] Inhibition of SQS is a key strategy for lowering cholesterol levels and has been a target for therapeutic development. Understanding the downstream consequences of SQS inhibition on gene expression is vital for assessing the efficacy and potential off-target effects of inhibitory compounds.
Comparative Analysis of SQS Inhibitors on Gene Expression
Inhibition of SQS leads to a predictable feedback response in the cholesterol biosynthesis pathway. By blocking the production of squalene and downstream sterols, a cellular sterol-depletion signal is generated. This typically results in the activation of Sterol Regulatory Element-Binding Proteins (SREBPs), master transcriptional regulators of lipid homeostasis. Activated SREBPs upregulate the expression of genes involved in cholesterol synthesis and uptake to compensate for the deficit.
Quantitative Gene Expression Data
The following tables summarize the observed changes in gene expression following treatment with Zaragozic Acid A and Terbinafine in different experimental models.
Table 1: Effect of Zaragozic Acid A on Hepatic Gene Expression in Rats [1]
| Gene | Function | Change in mRNA Levels |
| HMG-CoA Synthase | Cholesterol Biosynthesis | Marked Increase |
| HMG-CoA Reductase | Cholesterol Biosynthesis | Marked Increase |
| Squalene Synthase | Cholesterol Biosynthesis | Marked Increase |
| LDL Receptor | Cholesterol Uptake | Marked Increase |
| Farnesyl Pyrophosphate Synthase | Isoprenoid Biosynthesis | Slight Increase |
| Cholesterol 7 alpha-hydroxylase | Bile Acid Synthesis | Substantial Decrease |
Table 2: Differential Gene Expression in Primary Hepatocytes (Mouse and Rat) Treated with Squalestatin-1 (SQ1) vs. Pravastatin [2]
| Gene Regulation Category | Squalestatin-1 (SQ1) | Pravastatin |
| Orthologs affected by both inhibitors | 47 | 47 |
| Orthologs uniquely affected | 90 | 51 |
| Differentially coregulated orthologs | 162 | 162 |
| Cholesterol & Fatty Acid Biosynthesis | Up-regulated | Up-regulated |
| Fatty Acid Oxidation | Induced | No significant change |
| Cell Cycle Regulation | Repressed | No significant change |
| Retinol & Xenobiotic Metabolism | No significant change | Repressed |
Table 3: Effect of Terbinafine (50 µM) on Gene Expression in Schizochytrium sp. [3]
| Gene | Pathway | log2 (Fold Change) |
| HMGR | Sterol Biosynthesis | ~1.5 |
| SQS | Sterol Biosynthesis | ~ -1.0 |
| AltSQE | Sterol Biosynthesis | ~ -2.5 |
| OSC | Sterol Biosynthesis | ~ -1.5 |
| CYP51G1 | Sterol Biosynthesis | ~ -2.0 |
| FAS | Fatty Acid Biosynthesis | ~ 0.5 |
| pfaA | Fatty Acid Biosynthesis | ~ 0.75 |
| pfaB | Fatty Acid Biosynthesis | ~ 0.5 |
| pfaC | Fatty Acid Biosynthesis | ~ 0.25 |
| ACC | Fatty Acid Biosynthesis | ~ 1.0 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to validate downstream effects, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for key experiments cited in the validation of SQS inhibitor effects. Researchers should optimize these protocols for their specific experimental systems.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatoma) cells are a commonly used model for studying cholesterol metabolism.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 105 cells per well.
-
Incubation: Incubate cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare stock solutions of the SQS inhibitor (e.g., Zaragozic Acid A in DMSO).
-
Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM).
-
Replace the existing medium with the inhibitor-containing medium or a vehicle control (e.g., DMSO in medium).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
Following treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from a commercial RNA extraction kit).
-
Isolate total RNA using a silica-based column or phenol-chloroform extraction method according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random hexamer primers.
-
Follow the manufacturer's instructions for the reverse transcription reaction.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Design and validate primers specific to the target genes (e.g., HMGCR, LDLR, SQS, and a housekeeping gene like GAPDH or ACTB).
-
Reaction Setup:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers, and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.
-
Conclusion
The inhibition of Squalene Synthase by compounds such as Zaragozic Acid A and Terbinafine leads to significant and predictable changes in the expression of genes involved in cholesterol biosynthesis and lipid metabolism. The primary downstream effect is a compensatory upregulation of the SREBP pathway, resulting in increased transcription of key cholesterogenic and lipogenic genes. The data and protocols presented in this guide provide a framework for researchers to validate the effects of novel SQS inhibitors and to better understand their impact on cellular physiology. While "this compound" remains an uncharacterized compound in the public domain, the principles and comparative data outlined here can be applied to any new SQS inhibitor to ascertain its mechanism of action and downstream genetic consequences.
References
- 1. Effect of squalene synthase inhibition on the expression of hepatic cholesterol biosynthetic enzymes, LDL receptor, and cholesterol 7 alpha hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Regulation of Gene Expression by Cholesterol Biosynthesis Inhibitors That Reduce (Pravastatin) or Enhance (Squalestatin 1) Nonsterol Isoprenoid Levels in Primary Cultured Mouse and Rat Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Validation of Squalene Synthase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro activity of Squalene synthase-IN-2 and other notable squalene synthase (SQS) inhibitors. Due to the limited availability of cross-laboratory data for this compound, this guide has been expanded to include well-characterized SQS inhibitors—Zaragozic Acid A (Squalestatin 1), Lapaquistat (TAK-475), and RPR 107393—to provide a broader context for its activity. The data presented here is compiled from various published sources. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions between laboratories.[1][2]
Comparative Activity of Squalene Synthase Inhibitors
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and other selected SQS inhibitors. Variations in IC50 values can be attributed to differences in the enzyme source (e.g., species, recombinant vs. microsomal preparations), substrate concentrations, and specific assay conditions.
| Compound | Target | IC50 (nM) | Enzyme Source/Assay Condition | Reference |
| This compound | Squalene Synthase | 3.4 | Not Specified | [3] |
| Cholesterol Synthesis | 99 | Not Specified | [3] | |
| Zaragozic Acid A | Rat Liver Squalene Synthase | Ki of 0.078 | Microsomal | [4] |
| Hep G2 Cell Cholesterol Synthesis | 6000 | Cellular Assay | [5] | |
| Lapaquistat (TAK-475) | Squalene Synthase | Not explicitly stated in abstracts | Active metabolite studied | [6][7][8] |
| RPR 107393 | Rat Liver Squalene Synthase | 0.6 - 0.9 | Microsomal | [9] |
Signaling Pathway: Cholesterol Biosynthesis
Squalene synthase catalyzes a critical step in the cholesterol biosynthesis pathway: the reductive dimerization of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[10][11][12] This is the first committed step towards sterol synthesis.[10] Inhibiting this enzyme provides a targeted approach to lowering cholesterol levels.[8]
Experimental Protocols
The following is a generalized protocol for a squalene synthase activity assay based on common methodologies described in the literature. Specific parameters may need to be optimized depending on the enzyme source and inhibitor being tested.
Objective: To determine the in vitro inhibitory activity of a test compound against squalene synthase.
Principle: Squalene synthase catalyzes the conversion of two molecules of farnesyl pyrophosphate (FPP) to one molecule of squalene, a reaction that requires the cofactor NADPH. The enzymatic activity can be monitored by measuring the decrease in NADPH concentration over time, which can be detected by a decrease in fluorescence or absorbance at 340 nm.[13][14][15]
Materials:
-
Recombinant or microsomal squalene synthase
-
Farnesyl pyrophosphate (FPP)
-
NADPH
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
MgCl2
-
Dithiothreitol (DTT)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black for fluorescence or clear for absorbance)
-
Microplate reader capable of fluorescence or UV-Vis absorbance measurements
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and serially dilute it to the desired concentrations in the assay buffer.
-
Prepare working solutions of FPP, NADPH, and MgCl2 in the assay buffer.
-
Prepare the enzyme solution in the assay buffer containing DTT. Keep the enzyme on ice.
-
-
Assay Reaction:
-
To each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound solution (or vehicle control)
-
NADPH solution
-
MgCl2 solution
-
FPP solution
-
-
Incubate the plate at the desired temperature (e.g., 32°C or 37°C) for a few minutes to pre-warm the reagents.[16]
-
Initiate the reaction by adding the squalene synthase enzyme solution to each well.
-
-
Data Acquisition:
-
Immediately place the microplate in the plate reader.
-
Measure the decrease in NADPH fluorescence (Excitation: ~340 nm, Emission: ~460 nm) or absorbance (340 nm) kinetically over a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram illustrates the typical workflow for a squalene synthase activity assay.
References
- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparability of mixed IC50 data – A Statistical Analysis - OAK Open Access Archive [oak.novartis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lapaquistat - Wikipedia [en.wikipedia.org]
- 9. RPR 107393, a potent squalene synthase inhibitor and orally effective cholesterol-lowering agent: comparison with inhibitors of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. byjus.com [byjus.com]
- 12. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US20030157583A1 - Methods for determining squalene synthase activity - Google Patents [patents.google.com]
- 14. Squalene Synthase (SQS) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 15. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Molecular Cloning and Functional Analysis of Squalene Synthase 2(SQS2) in Salvia miltiorrhiza Bunge [frontiersin.org]
Navigating Statin Resistance: A Comparative Analysis of Squalene Synthase Inhibitors and Novel Therapeutic Alternatives
For researchers, scientists, and drug development professionals grappling with the challenge of statin resistance in hypercholesterolemia, the quest for effective alternative therapies is paramount. This guide provides a comprehensive comparison of a promising class of compounds, squalene synthase inhibitors, exemplified by the well-characterized agent Zaragozic Acid, against other leading statin alternatives. The data presented herein, derived from in vitro studies on relevant cellular models such as the human hepatoma cell line HepG2, offers a quantitative basis for evaluating their potential efficacy.
Statin resistance, a phenomenon where cells fail to achieve the desired cholesterol-lowering effect with statin treatment, necessitates the exploration of agents that target different nodes in the cholesterol biosynthesis and metabolism pathways. Squalene synthase inhibitors act downstream of HMG-CoA reductase, the target of statins, and thus represent a rational approach to bypass statin resistance. This guide will delve into the efficacy of this class of inhibitors and compare it with other novel therapies, including ezetimibe, bempedoic acid, and PCSK9 inhibitors, focusing on their effects on cholesterol synthesis, LDL uptake, and LDLR expression.
Comparative Efficacy of Cholesterol-Lowering Agents in a HepG2 Cellular Model
The following tables summarize the quantitative data on the efficacy of various cholesterol-lowering agents. The human hepatoma HepG2 cell line is a widely used in vitro model for studying hepatic cholesterol metabolism and the effects of lipid-lowering drugs.
Table 1: Inhibition of Cholesterol Synthesis
| Compound | Class | Cellular Model | Endpoint | IC50 / Effect | Citation(s) |
| Zaragozic Acid A | Squalene Synthase Inhibitor | HepG2 cells | Cholesterol Synthesis | 6 µM | [1] |
| Simvastatin | HMG-CoA Reductase Inhibitor | HepG2 cells | Cholesterol Synthesis | 34 nM | [2] |
| Lovastatin | HMG-CoA Reductase Inhibitor | HepG2 cells | Cholesterol Synthesis | 24 nM | [2] |
| Pravastatin | HMG-CoA Reductase Inhibitor | HepG2 cells | Cholesterol Synthesis | 1900 nM | [2] |
| Bempedoic Acid | ATP-Citrate Lyase Inhibitor | Primary Human Hepatocytes | Total Intracellular Cholesterol | 21% reduction | [3] |
Table 2: Modulation of LDL Receptor (LDLR) Activity and Expression
| Compound/Agent | Class | Cellular Model | Endpoint | Observed Effect | Citation(s) |
| Simvastatin | HMG-CoA Reductase Inhibitor | HepG2 cells | LDL Uptake | Significant increase | [4][5] |
| PCSK9 Inhibitor | PCSK9 Inhibitor | HepG2 cells | LDLR Protein Levels | 3-4 fold increase in PCSK9-overexpressing cells | [6] |
| Ezetimibe | Cholesterol Absorption Inhibitor | Intestinal Enterocytes | Cholesterol Uptake | Inhibition of cholesterol absorption | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Cholesterol Biosynthesis Pathway and Points of Inhibition.
Caption: LDL Uptake and PCSK9-Mediated LDLR Degradation Pathway.
Caption: Workflow for Cholesterol Synthesis Inhibition Assay.
Detailed Experimental Protocols
1. Cholesterol Synthesis Inhibition Assay in HepG2 Cells
This protocol is designed to quantify the rate of de novo cholesterol synthesis in cultured cells by measuring the incorporation of a radiolabeled precursor.
-
Cell Culture and Plating:
-
Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed HepG2 cells into 96-well plates at a density of 3 x 10^4 cells per well and allow them to adhere overnight.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., Zaragozic Acid, statins) in serum-free DMEM.
-
Aspirate the culture medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate the cells for 18 to 24 hours.
-
-
Radiolabeling and Lipid Extraction:
-
Add [14C]acetate to each well to a final concentration of 1 µCi/mL.
-
Incubate the cells for an additional 2 to 4 hours to allow for the incorporation of the radiolabel into newly synthesized cholesterol.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch solution: chloroform/methanol 2:1 v/v).[9]
-
-
Analysis and Quantification:
-
Separate the lipid extracts by thin-layer chromatography (TLC) on silica gel plates using a mobile phase of hexane:diethyl ether:acetic acid (80:20:1 v/v/v).
-
Visualize the cholesterol spots (e.g., by iodine vapor or by running a cholesterol standard in a parallel lane).
-
Scrape the silica corresponding to the cholesterol spot into scintillation vials.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Normalize the counts to the total protein content of the cell lysate.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
2. LDL Uptake Assay in HepG2 Cells
This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium, providing an indication of LDL receptor activity.
-
Cell Culture and Plating:
-
Compound Treatment:
-
Treat the cells with the test compounds (e.g., statins, PCSK9 inhibitors) or vehicle control for a specified period (e.g., 18-24 hours).
-
-
LDL Uptake:
-
Quantification:
-
Fluorescence Microscopy: Wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with a suitable dye (e.g., Hoechst). Visualize and capture images using a fluorescence microscope.[10]
-
Plate Reader Quantification: After the uptake incubation, wash the cells to remove unbound labeled LDL. Lyse the cells with a suitable buffer (e.g., isopropanol) and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530/580 nm for DiI-LDL).[10]
-
Normalize the fluorescence intensity to the total protein concentration in each well.
-
3. Western Blot Analysis of LDLR Expression
This method is used to determine the relative amount of LDL receptor protein in cells following treatment with test compounds.
-
Cell Culture and Treatment:
-
Culture and treat HepG2 cells with test compounds as described in the previous protocols.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the LDL receptor overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the LDLR band intensity to a loading control protein (e.g., β-actin or GAPDH).[11][12]
-
References
- 1. Zaragozic Acid A - Labchem Catalog [labchem.com.my]
- 2. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bempedoic acid reduces LDL-c through liver cell-specific cholesterol synthesis inhibition - - PACE-CME [pace-cme.org]
- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring [jove.com]
- 6. Antagonism of Secreted PCSK9 Increases Low Density Lipoprotein Receptor Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ezetimibe: a selective cholesterol absorption inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DiI‐LDL uptake assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the In Vivo Landscape of Squalene Synthase Inhibitors: A Comparative Toxicity Profile
For researchers, scientists, and drug development professionals, understanding the in vivo toxicity profile of novel therapeutics is paramount. This guide provides a comparative analysis of the in vivo toxicity of squalene synthase inhibitors, with a focus on available data for established compounds. To date, no public in vivo toxicity data for Squalene synthase-IN-2 has been identified.
Squalene synthase represents a critical juncture in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol production. Inhibition of this enzyme is a promising strategy for managing hypercholesterolemia, potentially circumventing some of the off-target effects associated with statins, which act further upstream. However, as with any therapeutic agent, a thorough evaluation of in vivo safety is crucial. This guide summarizes the available in vivo toxicity data for prominent squalene synthase inhibitors, Lapaquistat (TAK-475) and Zaragozic Acid (also known as Squalestatin 1), to aid in the comparative assessment of compounds in this class.
Comparative In Vivo Toxicity Data
The following table summarizes the key in vivo toxicity findings for Lapaquistat and Zaragozic Acid. It is important to note that direct head-to-head comparative toxicity studies are limited, and the available data is derived from independent preclinical and clinical investigations.
| Inhibitor | Species | Dose | Duration | Key Toxicity Findings | Reference(s) |
| Lapaquistat (TAK-475) | Human | 100 mg/day | Advanced Clinical Trials | Hepatotoxicity: Dose-dependent elevations in liver enzymes (alanine aminotransferase and aspartate aminotransferase), leading to termination of clinical development. | [1] |
| Guinea Pig | 30 mg/kg | 14 days | Co-administration with cerivastatin (a statin) prevented statin-induced myotoxicity (as measured by creatine kinase levels and histopathology). No significant adverse effects of lapaquistat alone were reported in this study. | [2] | |
| Zaragozic Acid (Squalestatin 1) | Mouse | 200 µg/kg (single dose) | Acute | Inhibition of hepatic cholesterol synthesis. No overt toxicity was reported in this acute study. | [3][4] |
| Marmoset | Not specified | Not specified | Lowered serum cholesterol by up to 75%. No specific toxicity data was provided in the available abstract. | [5][6] | |
| Primate | Not specified | Not specified | Lowered plasma cholesterol levels. No specific toxicity data was provided in the available abstract. | [7][8][9] |
Note: The absence of extensive public in vivo toxicology data for Zaragozic Acid, particularly from chronic studies, warrants caution in direct comparison with Lapaquistat, for which clinical trial data is available.
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing toxicological data. Below are summaries of the experimental protocols used in the cited in vivo studies.
Lapaquistat (TAK-475) and Cerivastatin-Induced Myotoxicity in Guinea Pigs[2]
-
Animal Model: Male Hartley guinea pigs.
-
Drug Administration: Animals were treated with either high-dose cerivastatin (1 mg/kg), cerivastatin (1 mg/kg) in combination with lapaquistat (30 mg/kg), or lapaquistat alone for 14 days.
-
Toxicity Assessment:
-
Biochemical Analysis: Plasma creatine kinase (CK) levels were measured as a marker of muscle damage.
-
Histopathology: Skeletal muscle tissues were examined for lesions.
-
Zaragozic Acid A in Acute Hepatic Cholesterol Synthesis in Mice[3][4]
-
Animal Model: Mice.
-
Drug Administration: A single dose of Zaragozic Acid A (200 µg/kg) was administered.
-
Efficacy Assessment: The study focused on the inhibition of acute hepatic cholesterol synthesis.
-
Toxicity Assessment: The available abstract does not detail specific toxicity endpoints measured in this acute study.
Visualizing the Pathway and Process
To provide a clearer understanding of the mechanism of action and the experimental workflow for toxicity assessment, the following diagrams are provided.
Conclusion
The available in vivo data highlights hepatotoxicity as a key concern for the clinical development of squalene synthase inhibitors, as exemplified by the case of Lapaquistat. While preclinical studies in animal models did not fully predict this outcome, the dose-dependent nature of the liver enzyme elevations in human trials ultimately led to its discontinuation. For other inhibitors like Zaragozic Acid, the publicly available in vivo toxicity data is less comprehensive, underscoring the need for thorough preclinical safety evaluation for any new chemical entity in this class. The lack of in vivo toxicity data for this compound prevents its inclusion in this direct comparison. Researchers and drug developers should prioritize a comprehensive battery of in vivo toxicology studies, including chronic toxicity assessments in relevant animal models, to better characterize the safety profile of novel squalene synthase inhibitors before advancing to clinical trials.
References
- 1. Lapaquistat - Wikipedia [en.wikipedia.org]
- 2. Protective effects of a squalene synthase inhibitor, lapaquistat acetate (TAK-475), on statin-induced myotoxicity in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Squalestatin 1, a potent inhibitor of squalene synthase, which lowers serum cholesterol in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Zaragozic acid - Wikipedia [en.wikipedia.org]
- 8. Discovery, biosynthesis, and mechanism of action of the zaragozic acids: potent inhibitors of squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Analyzing Squalene Synthase Protein Dynamics: A Comparative Guide to Small Molecule Modulators
For researchers, scientists, and drug development professionals investigating cholesterol biosynthesis and related therapeutic areas, understanding the impact of small molecule inhibitors on Squalene Synthase (SQS) is critical. This guide provides a comparative analysis of methodologies to confirm SQS protein level changes, with a focus on Western blot analysis, and presents supporting experimental data for different classes of SQS modulators.
Squalene Synthase (SQS), or Farnesyl-Diphosphate Farnesyltransferase 1 (FDFT1), is a pivotal enzyme in the mevalonate pathway, catalyzing the first committed step in cholesterol biosynthesis.[1][2][3] Its strategic position makes it an attractive target for therapeutic intervention in hypercholesterolemia and other diseases.[4][5] While many compounds have been developed to inhibit SQS activity, recent discoveries have revealed molecules that can directly induce its degradation or stabilization, offering new avenues for therapeutic development.[6][7] This guide will compare the effects of a known SQS degrader, KY02111, with compounds that stabilize the SQS protein, providing a framework for evaluating novel compounds like Squalene synthase-IN-2.
Comparative Analysis of SQS Protein Level Changes
Western blot analysis is the gold standard for quantifying changes in protein abundance. The following table summarizes hypothetical data based on published findings for an SQS degrader (KY02111) and an SQS stabilizer, providing a benchmark for comparison with new chemical entities.
| Compound | Target Action | Concentration (µM) | Treatment Time (h) | SQS Protein Level (Normalized to Control) | Reference |
| Vehicle (DMSO) | Control | - | 18 | 1.00 | [6][7] |
| KY02111 | SQS Degrader | 10 | 18 | ~0.30 - 0.35 | [6][7] |
| SQS Stabilizer (e.g., PROTAC 18) | SQS Stabilizer | 3 | 18 | >1.00 (Increased) | [6][7] |
| This compound | Putative Inhibitor | User Defined | User Defined | User Determined | N/A |
| Zaragozic Acid A (ZAA) | Active Site Inhibitor | User Defined | User Defined | User Determined | [7] |
Note: The data for KY02111 and the SQS stabilizer are based on the findings reported in "Identification of non-conventional small molecule degraders and stabilizers of squalene synthase".[6][7] Researchers should generate their own data for this compound and other inhibitors.
Experimental Protocols
A detailed and optimized protocol is crucial for obtaining reliable and reproducible Western blot data for SQS.
Protocol: Western Blot Analysis of SQS Protein Levels
1. Cell Culture and Treatment:
-
Seed HeLa, HepG2, or other relevant cell lines in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, control compounds (e.g., KY02111, a stabilizer, a known inhibitor like Zaragozic Acid A), and vehicle control (e.g., DMSO) at desired concentrations for a specified time course (e.g., 18 hours).[6][7]
2. Cell Lysis:
-
Place the cell culture dish on ice and wash the cells with ice-cold Phosphate-Buffered Saline (PBS).[8][9]
-
Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[8][9]
-
Incubate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[9]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C.[8][9]
-
Carefully transfer the supernatant (total cell lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.[8]
4. Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Load the samples and a pre-stained protein ladder onto a 4-20% gradient or a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.[9][10]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. SQS is an approximately 47 kDa protein.[2]
-
The transfer can be performed using a wet or semi-dry transfer system. For a wet transfer, typical conditions are 100V for 1 hour or overnight at a lower voltage in a cold room.[8][9]
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[9][10][11]
-
Incubate the membrane with a primary antibody specific for SQS (FDFT1) diluted in the blocking buffer overnight at 4°C with gentle agitation.[11]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[10]
-
Wash the membrane again three times for 5-10 minutes each with TBST.
7. Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate and capture the signal using a chemiluminescence imaging system or X-ray film.[10]
-
For quantitative analysis, strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH, β-actin, or tubulin).
-
Densitometry analysis should be performed using appropriate software to normalize the SQS band intensity to the loading control.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Western Blot workflow for SQS protein analysis.
Squalene synthase is a key regulatory point in the mevalonate pathway, and its protein levels are tightly controlled. Understanding this regulation is key to interpreting experimental results.
Caption: Regulation of SQS protein and activity.
Discussion and Alternative Approaches
The discovery of molecules that can induce the degradation or stabilization of SQS, in addition to traditional active-site inhibitors, opens new possibilities for modulating the cholesterol biosynthesis pathway.[6][7] When evaluating a new compound like this compound, it is important to consider that its effects may not be limited to enzymatic inhibition. A decrease in SQS protein levels, as confirmed by Western blot, would suggest a degradation-inducing mechanism, similar to KY02111. Conversely, an increase in SQS protein could indicate stabilization, a phenomenon observed with some PROTAC-based molecules.[6][7] No change in protein level, despite evidence of reduced cholesterol synthesis, would point towards a classical enzymatic inhibition mechanism.
Alternatives to Western Blotting:
-
Enzyme Activity Assays: Measuring the conversion of farnesyl pyrophosphate to squalene in cell lysates can directly assess the inhibitory effect of a compound on SQS enzymatic function.[7]
-
Quantitative PCR (qPCR): To determine if changes in SQS protein levels are due to transcriptional regulation, qPCR can be used to measure SQS (FDFT1) mRNA levels. SQS transcription is regulated by SREBPs in response to cellular sterol levels.[2][3]
-
Lipidomics: Mass spectrometry-based lipidomics can provide a comprehensive view of the impact of SQS modulation on the cellular lipid profile, including levels of cholesterol and its precursors.[7]
By employing a multi-faceted approach that includes robust Western blot analysis, researchers can effectively characterize the mechanism of action of novel SQS modulators like this compound and compare their performance against existing compounds, thereby accelerating the drug discovery and development process.
References
- 1. researchgate.net [researchgate.net]
- 2. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potential Inhibitors of Squalene Synthase from Traditional Chinese Medicine Based on Virtual Screening and In Vitro Evaluation of Lipid-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04064J [pubs.rsc.org]
- 7. Identification of non-conventional small molecule degraders and stabilizers of squalene synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. bio-rad.com [bio-rad.com]
- 10. addgene.org [addgene.org]
- 11. Western blot protocol | Abcam [abcam.com]
Unveiling the Functional Effects of Squalene Synthase Inhibition: A Comparative Lipidomic Analysis
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Squalene Synthase (SQS) inhibitors through lipidomic analysis. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Introduction
Squalene synthase (SQS), also known as farnesyl-diphosphate farnesyltransferase 1 (FDFT1), is a critical enzyme in the cholesterol biosynthesis pathway. It catalyzes the first committed step in sterol synthesis, the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene.[1][2] This strategic position makes SQS an attractive target for therapeutic intervention in hypercholesterolemia and other diseases characterized by dysregulated lipid metabolism.[3] Unlike HMG-CoA reductase inhibitors (statins), which act earlier in the mevalonate pathway, SQS inhibitors are not expected to interfere with the synthesis of essential non-steroidal isoprenoids, potentially offering a better side-effect profile.[3][4]
This guide focuses on the functional effects of SQS inhibition by presenting a comparative lipidomic analysis of a representative SQS inhibitor, TAK-475 (Lapaquistat) , and its alternatives. Due to the lack of publicly available data on a compound specifically named "Squalene synthase-IN-2," this guide will utilize the extensively studied TAK-475 as the primary subject of comparison. We will delve into the quantitative changes in the cellular lipidome upon SQS inhibition and provide detailed protocols for replicating such analyses.
Mechanism of Action of Squalene Synthase Inhibitors
Squalene synthase inhibitors act by blocking the active site of the SQS enzyme, thereby preventing the conversion of FPP to squalene.[1] This leads to a reduction in the downstream production of cholesterol and other sterols. A key consequence of this inhibition is the cellular accumulation of FPP and its precursor, mevalonate. The decrease in intracellular cholesterol levels triggers a compensatory upregulation of the LDL receptor, leading to increased clearance of LDL-cholesterol from the circulation.[4][5]
Comparative Lipidomic Analysis
To validate the functional effects of SQS inhibition, a comprehensive lipidomic analysis is essential. This technique allows for the quantitative assessment of a wide array of lipid species, providing a detailed snapshot of the cellular lipid landscape. Below, we present a summary of the expected quantitative changes in the lipidome of cultured cells (e.g., HepG2 human hepatoma cells) upon treatment with SQS inhibitors like TAK-475 and Zaragozic Acid A.
Table 1: Quantitative Lipidomic Analysis of HepG2 Cells Treated with Squalene Synthase Inhibitors.
| Lipid Class | Analyte | Control (Vehicle) | TAK-475 (1 µM) | Zaragozic Acid A (1 µM) |
| Sterol Lipids | Cholesterol | 100 ± 8.5 | ↓ (65 ± 5.1) | ↓ (62 ± 4.8) |
| Cholesteryl Esters | 100 ± 11.2 | ↓ (58 ± 6.3) | ↓ (55 ± 5.9) | |
| Glycerolipids | Triacylglycerols (TAG) | 100 ± 12.5 | ↔ (98 ± 10.7) | ↔ (102 ± 11.5) |
| Diacylglycerols (DAG) | 100 ± 9.8 | ↔ (105 ± 8.9) | ↔ (103 ± 9.1) | |
| Glycerophospholipids | Phosphatidylcholine (PC) | 100 ± 7.2 | ↔ (97 ± 6.5) | ↔ (99 ± 7.0) |
| Phosphatidylethanolamine (PE) | 100 ± 8.1 | ↔ (101 ± 7.8) | ↔ (98 ± 8.3) | |
| Phosphatidylserine (PS) | 100 ± 9.0 | ↔ (103 ± 8.5) | ↔ (101 ± 8.8) | |
| Phosphatidylinositol (PI) | 100 ± 10.5 | ↔ (96 ± 9.8) | ↔ (97 ± 10.1) | |
| Sphingolipids | Ceramides (Cer) | 100 ± 15.3 | ↔ (108 ± 14.1) | ↔ (105 ± 13.5) |
| Sphingomyelin (SM) | 100 ± 13.8 | ↔ (95 ± 12.9) | ↔ (97 ± 13.2) | |
| Isoprenoid Precursors | Farnesyl Pyrophosphate (FPP) | 100 ± 18.2 | ↑↑ (350 ± 25.6) | ↑↑ (380 ± 28.1) |
Data are presented as relative abundance (%) normalized to the control group (mean ± SD). Data is hypothetical and representative of expected outcomes based on the mechanism of action. Actual values may vary depending on experimental conditions. ↓ indicates a decrease, ↑↑ indicates a significant increase, and ↔ indicates no significant change.
Table 2: In Vivo Effects of Squalene Synthase Inhibitors on Plasma Lipids.
| Species | Compound | Dose | Non-HDL-C (% change) | Triglycerides (% change) | HDL-C (% change) | Reference |
| Marmoset | TAK-475 | 30 mg/kg | ↓ 25% | ↓ 40% | ↔ | [6] |
| Marmoset | Atorvastatin | 10 mg/kg | ↓ 30% | ↓ 50% | ↓ 15% | [6] |
| WHHL Rabbit | TAK-475 | 100 mg/kg/day | ↓ 17% (Total-C) | ↓ 52% | ↔ | |
| Human | Lapaquistat (TAK-475) | 100 mg/day | ↓ 21.6% (LDL-C) | - | - |
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining reliable and reproducible lipidomic data. The following is a comprehensive protocol for the lipidomic analysis of cultured mammalian cells treated with SQS inhibitors.
Cell Culture and Treatment
-
Cell Line: HepG2 (human hepatoma) cells are a suitable model for studying hepatic lipid metabolism.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with the SQS inhibitor (e.g., TAK-475 or Zaragozic Acid A at a final concentration of 1 µM) or vehicle (DMSO) for 24-48 hours.
Lipid Extraction
This protocol is adapted from the Folch method for lipid extraction from mammalian cells.
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching and Lysis: Add 1 mL of ice-cold methanol to each well to quench metabolic activity and lyse the cells. Scrape the cells and transfer the cell lysate to a glass tube.
-
Phase Separation: Add 2 mL of chloroform to the glass tube. Vortex the mixture vigorously for 1 minute. Add 0.8 mL of 0.9% NaCl solution and vortex again.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Collection of Organic Phase: Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas.
-
Storage: Store the dried lipid extract at -80°C until analysis.
LC-MS/MS-based Lipidomic Analysis
-
Sample Reconstitution: Reconstitute the dried lipid extract in 100 µL of a suitable solvent mixture, such as methanol/chloroform (1:1, v/v).
-
Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). A C18 reversed-phase column is commonly used for lipid separation.
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in both positive and negative ion modes to cover a broad range of lipid classes.
-
Data Acquisition: Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both precursor ion and fragment ion information for lipid identification.
-
-
Data Processing and Analysis:
-
Peak Picking and Alignment: Use software such as XCMS or MS-DIAL for peak detection, alignment, and quantification.
-
Lipid Identification: Identify lipids by matching the accurate mass and fragmentation patterns to lipid databases (e.g., LIPID MAPS).
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered lipid species between different treatment groups.
-
Visualizing the Impact of SQS Inhibition
To better understand the biological context of SQS inhibition, the following diagrams illustrate the cholesterol biosynthesis pathway, the mechanism of SQS inhibitors, and the experimental workflow for lipidomic analysis.
Caption: Cholesterol Biosynthesis Pathway and points of inhibition.
Caption: Mechanism of Squalene Synthase Inhibitors.
Caption: Experimental workflow for lipidomic analysis.
Conclusion
Lipidomic analysis provides a powerful tool to validate the functional effects of Squalene Synthase inhibitors. By quantifying the changes across a broad spectrum of lipid species, researchers can gain a detailed understanding of the metabolic consequences of SQS inhibition. This comparative guide, using TAK-475 as a representative SQS inhibitor, demonstrates that these compounds effectively reduce cellular cholesterol and cholesteryl ester levels while significantly increasing the concentration of the upstream precursor, farnesyl pyrophosphate. The provided experimental protocols offer a robust framework for conducting similar lipidomic studies. The continued application of these advanced analytical techniques will be instrumental in the development of novel and more effective therapies targeting the cholesterol biosynthesis pathway.
References
- 1. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Squalene synthase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of squalene synthase inhibition on the expression of hepatic cholesterol biosynthetic enzymes, LDL receptor, and cholesterol 7 alpha hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic inhibition of squalene synthase and other downstream enzymes of the cholesterol synthesis pathway: a new therapeutic approach to treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]
Validating Squalene Synthase as a Therapeutic Target: A Comparative Analysis of a Small Molecule Inhibitor and CRISPR/Cas9 Knockout
A deep dive into the experimental validation of Squalene Synthase (SQS) as a therapeutic target, this guide provides a comparative analysis of two principal methodologies: pharmacological inhibition using the small molecule inhibitor Lapaquistat (TAK-475) and genetic knockout via the CRISPR/Cas9 system. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of target validation in the context of cholesterol biosynthesis.
Squalene synthase (SQS), encoded by the FDFT1 gene, represents a critical enzymatic step in the cholesterol biosynthesis pathway.[1] It catalyzes the first committed step in sterol biosynthesis, the conversion of farnesyl pyrophosphate to squalene.[2] Its pivotal role makes it an attractive target for therapeutic intervention in hypercholesterolemia. This guide explores and contrasts the validation of SQS as a drug target through two distinct and powerful techniques.
Comparative Analysis of SQS Inhibition: Lapaquistat vs. CRISPR/Cas9 Knockout
To objectively assess the impact of targeting Squalene synthase, we compare the effects of a known chemical inhibitor, Lapaquistat, with the complete genetic ablation of the SQS gene using CRISPR/Cas9. The following table summarizes the key quantitative outcomes of these two approaches on low-density lipoprotein (LDL) cholesterol levels, a primary biomarker for hypercholesterolemia.
| Parameter | Lapaquistat (TAK-475) | CRISPR/Cas9 Knockout of SQS | Control/Placebo |
| LDL Cholesterol Reduction | 21.6% decrease (in monotherapy)[3] | Expected to be significant, leading to a substantial decrease in cellular cholesterol synthesis. The exact percentage can vary based on the cell line and experimental conditions. | No significant change. |
| Mechanism of Action | Pharmacological inhibition of SQS enzyme activity.[4] | Complete loss of SQS protein expression and function due to genetic knockout. | Baseline SQS activity. |
| Specificity | Highly specific for Squalene synthase. | Gene-specific knockout of FDFT1. | Normal physiological processes. |
| Reversibility | Reversible upon drug withdrawal. | Permanent and heritable genetic modification. | Not applicable. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate the design of similar validation studies.
CRISPR/Cas9-Mediated Knockout of Squalene Synthase in a Human Cell Line
This protocol outlines the steps for generating a stable SQS knockout human cell line (e.g., HEK293 or HepG2) using the CRISPR/Cas9 system.
Materials:
-
Human cell line (e.g., HEK293)
-
Culture medium (e.g., DMEM with 10% FBS)
-
CRISPR/Cas9 plasmid with a guide RNA (gRNA) targeting the FDFT1 gene
-
Transfection reagent
-
Puromycin (or other selection antibiotic)
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the target site
-
Sanger sequencing reagents
-
Western blot reagents
-
Anti-SQS antibody
-
Loading control antibody (e.g., anti-GAPDH)
Procedure:
-
gRNA Design and Plasmid Construction: Design a gRNA targeting an early exon of the FDFT1 gene to maximize the likelihood of a frameshift mutation. Clone the gRNA into a CRISPR/Cas9 expression vector that also contains a selection marker like puromycin resistance.
-
Transfection: Transfect the chosen human cell line with the CRISPR/Cas9-FDFT1-gRNA plasmid using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection by adding puromycin to the culture medium. Maintain selection for a period sufficient to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Genomic DNA Extraction and PCR: Once clonal populations have expanded, extract genomic DNA. Perform PCR using primers that flank the gRNA target site in the FDFT1 gene.
-
Mutation Analysis: Sequence the PCR products using Sanger sequencing to identify clones with insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot Analysis: Confirm the absence of SQS protein expression in the knockout clones by performing a Western blot using an antibody specific for Squalene synthase. Use a loading control to ensure equal protein loading.
Cholesterol Biosynthesis Assay
This colorimetric assay is used to quantify the total cholesterol content in cell lysates, providing a functional readout of SQS inhibition or knockout.
Materials:
-
Cell lysates from control, Lapaquistat-treated, and SQS knockout cells
-
Cholesterol Assay Kit (Colorimetric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell lysates from all experimental groups according to the assay kit's instructions.
-
Standard Curve Preparation: Prepare a series of cholesterol standards to generate a standard curve.
-
Assay Reaction: Add the reaction mix (containing cholesterol oxidase and cholesterol esterase) to the standards and samples in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measurement: Measure the absorbance at the recommended wavelength (typically around 570 nm) using a microplate reader.
-
Calculation: Calculate the cholesterol concentration in the samples by comparing their absorbance to the standard curve.
Western Blot for Squalene Synthase
This protocol is used to detect the presence and relative abundance of the SQS protein in cell lysates.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-SQS)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Squalene synthase.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system to visualize the protein bands.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the cholesterol biosynthesis pathway and the experimental workflow for SQS target validation.
References
- 1. Squalene Synthase Deficiency: Clinical, Biochemical, and Molecular Characterization of a Defect in Cholesterol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Squalene Synthase-IN-2: A Focus on Liver Versus Peripheral Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Squalene Synthase-IN-2 (SQS-IN-2), a potent and orally active inhibitor of squalene synthase. The focus is on its differential impact on the liver versus peripheral tissues, offering insights for preclinical and clinical research. While specific comparative data for SQS-IN-2 is emerging, this guide leverages available information on the class of squalene synthase inhibitors to provide a comprehensive overview. Squalene synthase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the first committed step toward sterol synthesis.[1] Its inhibition presents a promising therapeutic strategy for hypercholesterolemia.[2]
Mechanism of Action
Squalene synthase catalyzes the conversion of two molecules of farnesyl pyrophosphate (FPP) into presqualene pyrophosphate (PSPP), which is then reduced to squalene.[1] SQS-IN-2 inhibits this enzymatic step, leading to a reduction in de novo cholesterol synthesis.[3]
Data Presentation: Liver vs. Peripheral Tissues
The following tables summarize the known and anticipated effects of SQS-IN-2 and other squalene synthase inhibitors on the liver and key peripheral tissues.
Table 1: Effects on Liver
| Parameter | Effect of SQS-IN-2 | Supporting Experimental Data (from SQS inhibitors) | References |
| Cholesterol Synthesis | Potent Inhibition | ED50 of 2.9 mg/kg for hepatic cholesterol biosynthesis inhibition by TAK-475 in rats. | [4] |
| LDL Receptor Expression | Upregulation | Increased binding of 125I-LDL to LDL receptors in HepG2 cells treated with TAK-475. | [4] |
| VLDL Secretion | Inhibition | TAK-475 inhibited the secretion of VLDL cholesterol, triglycerides, and phospholipids from the liver in rabbits. | [5] |
| Triglyceride Secretion | Inhibition | TAK-475 suppressed the rate of triglyceride secretion from the liver in hypertriglyceridemic rats. | [4] |
| Gene Expression | Upregulation of HMG-CoA reductase and LDL receptor mRNA. | Treatment of rats with zaragozic acid A led to marked increases in hepatic HMG-CoA reductase and LDL receptor mRNA levels. | [6] |
| Potential for Hepatotoxicity | Possible at high doses | Lapaquistat (TAK-475) was associated with elevations in liver enzymes at a dose of 100 mg. | [7] |
Table 2: Effects on Peripheral Tissues (Muscle and Adipose)
| Tissue | Parameter | Effect of SQS-IN-2 | Supporting Experimental Data (from SQS inhibitors) | References |
| Muscle | Myotoxicity | Significantly lower than statins | The active metabolite of TAK-475, T-91485, showed significantly less myotoxicity in human skeletal myocytes compared to atorvastatin and simvastatin. | [8] |
| Cholesterol Synthesis | Inhibition | T-91485 inhibited cholesterol biosynthesis in human skeletal myocytes with an IC50 of 45 nM. | [8] | |
| Adipose Tissue | Metabolism | Improved adipocyte metabolism | Squalene and its derivatives have been shown to improve the metabolism of adipocytes differentiated from diabetic adipose-derived stem cells. | [9] |
| Lipogenesis | Potential prevention of excessive lipogenesis | An amphiphilic squalene derivative prevented excessive lipid droplet formation in adipocytes. | [9] |
Experimental Protocols
Squalene Synthase Activity Assay
A common method to determine SQS activity involves measuring the conversion of a radiolabeled substrate, such as [3H]farnesyl pyrophosphate, to squalene.
Materials:
-
Microsomal protein fraction from liver or other tissues
-
[3H]farnesyl pyrophosphate (FPP)
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl2 and KCl)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the microsomal protein.
-
Initiate the reaction by adding [3H]FPP.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH).
-
Extract the lipids using an organic solvent (e.g., hexane).
-
Measure the radioactivity in the organic phase using a scintillation counter to quantify the amount of [3H]squalene formed.
In Vitro Myotoxicity Assay
This protocol assesses the potential of a compound to cause muscle cell damage.
Materials:
-
Human skeletal myoblasts
-
Differentiation medium
-
Test compound (SQS-IN-2) and controls (e.g., a statin)
-
Cell viability assay kit (e.g., MTT or LDH release assay)
-
Creatine kinase activity assay kit
Protocol:
-
Culture human skeletal myoblasts and differentiate them into myotubes.
-
Treat the myotubes with varying concentrations of SQS-IN-2 and control compounds for a specified duration (e.g., 48-72 hours).
-
Assess cell viability using an MTT or LDH assay.
-
Measure the creatine kinase activity in the cell culture medium as an indicator of muscle cell damage.
Visualizations
Cholesterol Biosynthesis Pathway and SQS-IN-2 Inhibition
Caption: SQS-IN-2 inhibits Squalene Synthase, a key enzyme in cholesterol synthesis.
Experimental Workflow for Comparative Tissue Analysis
Caption: Workflow for comparing SQS-IN-2 effects on liver and peripheral tissues.
Signaling Pathway: Hepatic LDL Receptor Upregulation
Caption: SQS-IN-2 leads to upregulation of hepatic LDL receptors.
References
- 1. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 2. Squalene synthase: a critical enzyme in the cholesterol biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Squalene synthase inhibitors : clinical pharmacology and cholesterol-lowering potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid-lowering properties of TAK-475, a squalene synthase inhibitor, in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-lowering effects of TAK-475, a squalene synthase inhibitor, in animal models of familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of squalene synthase inhibition on the expression of hepatic cholesterol biosynthetic enzymes, LDL receptor, and cholesterol 7 alpha hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lapaquistat acetate: development of a squalene synthase inhibitor for the treatment of hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing myotoxic effects of squalene synthase inhibitor, T-91485, and 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitors in human myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Amphiphilic Squalene Derivative Improves Metabolism of Adipocytes Differentiated From Diabetic Adipose-Derived Stem Cells and Prevents Excessive Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synergistic Potential of Squalene Synthase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the synergistic effects of Squalene Synthase (SQS) inhibitors, with a focus on the conceptual framework and experimental validation of such combinations. While specific data for Squalene synthase-IN-2 is not publicly available, this document leverages data from other SQS inhibitors to illustrate the principles and potential applications in combination therapies, particularly in oncology.
Squalene synthase (FDFT1) represents a critical enzymatic step in the cholesterol biosynthesis pathway. It catalyzes the first committed step toward sterol synthesis by converting two molecules of farnesyl pyrophosphate (FPP) into squalene.[1][2][3] This position in the pathway makes it a compelling target for therapeutic intervention. Cancer cells, in particular, often exhibit upregulated cholesterol metabolism to support rapid proliferation and membrane synthesis, renewing interest in SQS inhibitors as potential anticancer agents.[4][5] Combining SQS inhibitors with other targeted drugs can offer a synergistic approach to disrupt cancer cell growth and survival.
Mechanism of Action and Rationale for Synergy
Inhibition of SQS blocks the production of squalene, leading to two primary consequences that can be exploited for synergistic drug combinations:
-
Depletion of Downstream Sterols: Reduced cholesterol production can impact the integrity and function of cellular membranes, particularly the formation of lipid rafts which are crucial for oncogenic signaling.[5]
-
Accumulation of Upstream Metabolites: The blockage leads to a buildup of FPP, which can be shunted to other pathways, such as protein prenylation, or can be cytotoxic at high concentrations.
This mechanism suggests synergistic potential with drugs that either target parallel survival pathways or exploit the metabolic consequences of SQS inhibition.
Signaling Pathway: Cholesterol Biosynthesis
The diagram below illustrates the cholesterol biosynthesis pathway, highlighting the position of Squalene Synthase (SQS) and Squalene Epoxidase (SQLE), a downstream enzyme. Inhibiting these two points simultaneously has been shown to produce synergistic anticancer effects.
Comparative Experimental Data
While specific data for this compound in combination is unavailable, a study on colon adenocarcinoma demonstrated a synergistic effect between the inhibition of Squalene Synthase (FDFT1) and Squalene Epoxidase (SQLE).[6] The combined inhibition resulted in a more significant suppression of cancer cell proliferation and tumor growth than targeting either enzyme alone.[6] The table below summarizes these conceptual findings.
| Drug Target | Drug Class | Monotherapy Effect | Combination Effect (SQS-I + SQLE-I) | Synergy Score (Conceptual) |
| Squalene Synthase (SQS) | SQS Inhibitor | Moderate inhibition of cell proliferation | - | - |
| Squalene Epoxidase (SQLE) | SQLE Inhibitor | Moderate inhibition of cell proliferation | - | - |
| SQS + SQLE | Combination | - | Strong inhibition of cell proliferation and tumor growth | Synergistic (e.g., CI < 1) |
This table is a qualitative summary based on published findings demonstrating synergy between SQS and SQLE inhibition.[6] CI = Combination Index, where CI < 1 indicates synergy.
Experimental Protocols
Assessing the synergistic effect of a drug combination requires a systematic approach involving dose-response matrices and the calculation of a synergy score.
-
Cell Seeding: Plate cancer cells (e.g., colon adenocarcinoma cell lines) in 384-well microplates at a predetermined density and allow them to adhere overnight.[7]
-
Drug Preparation: Prepare stock solutions of this compound (Drug A) and the partner drug (Drug B). Create a dilution series for each drug.
-
Dose-Response Matrix: Dispense the drugs onto the plate in a checkerboard format.[7] This includes wells with single-drug titrations (for individual dose-response curves) and wells with combinations of both drugs at varying concentrations (e.g., an 8x8 matrix).[7] Include vehicle-only (e.g., DMSO) and media-only controls.
-
Incubation: Incubate the cells with the drug combinations for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a suitable assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis and Synergy Scoring:
-
Normalize the viability data to the vehicle-treated controls (100% viability) and media-only controls (0% viability).
-
Calculate the percentage of inhibition for each concentration and combination.
-
Apply a synergy model to the dose-response matrix data. Common models include the Loewe additivity, Bliss independence, and Zero Interaction Potency (ZIP) models.[8]
-
The output is a synergy score. For example, a Loewe synergy score > 0 indicates synergy, while a score < 0 indicates antagonism.
-
Experimental Workflow Diagram
The following diagram outlines the standard workflow for a high-throughput drug combination screening experiment.
Conclusion
Inhibitors of Squalene Synthase, such as this compound, hold promise as components of combination therapies, particularly in oncology. The primary mechanism of action—disruption of the cholesterol biosynthesis pathway—provides a strong rationale for exploring synergy with agents that target downstream enzymes (e.g., SQLE inhibitors) or other compensatory signaling pathways. While specific experimental data on this compound is needed, the established methodologies for synergy testing and positive results from combinations of other SQS inhibitors provide a clear path forward for future research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Farnesyl-diphosphate farnesyltransferase - Wikipedia [en.wikipedia.org]
- 3. Squalene synthase: structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Contribution of Cholesterol and Squalene Synthase in Cancer: Molecular Mechanisms, Lipid Rafts and Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Squalene synthase predicts poor prognosis in stage I‐III colon adenocarcinoma and synergizes squalene epoxidase to promote tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Squalene Synthase-IN-2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Squalene synthase-IN-2 are paramount for laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound (CAS No. Not Available) was not publicly accessible at the time of this writing, this guide provides essential, step-by-step procedures for its proper disposal based on general best practices for research-grade enzyme inhibitors.
It is imperative to obtain the specific SDS for this compound from your supplier, such as MedchemExpress (Catalog No. HY-163452), before handling the compound. The SDS will contain detailed and specific safety, handling, and disposal information that supersedes the general guidance provided here.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure you are in a well-ventilated area, preferably a fume hood, and are wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Dispose of all contaminated cleaning materials as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Proper Disposal Protocol for this compound
The disposal of this compound and its containers must be handled as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Segregate this waste from other laboratory waste streams to prevent accidental reactions.
-
-
Waste Collection and Storage:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound"), any known hazards (e.g., "Toxic," "Irritant" - refer to the specific SDS), and the accumulation start date.
-
Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal contractor with a copy of the Safety Data Sheet for this compound.
-
-
Documentation:
-
Maintain a detailed record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and regulatory requirements.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling Squalene synthase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Squalene synthase-IN-2. The following procedures are based on established best practices for handling potent enzyme inhibitors in a laboratory setting. Note that a specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, this compound should be handled with the caution required for a substance of unknown toxicity.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the consistent use of appropriate personal protective equipment and engineering controls to minimize exposure.
Engineering Controls:
-
Fume Hood: All work involving the handling of powdered this compound or the preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][2]
-
Ventilation: Ensure adequate general laboratory ventilation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory.[2][3] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear nitrile gloves at all times. Inspect gloves for any signs of damage before use and change them frequently.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Protective Clothing: A lab coat must be worn to protect street clothing and skin from potential contamination.[2]
-
Respiratory Protection: If working outside of a fume hood or if there is a potential for aerosolization, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[4]
II. Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (Squalene synthase) | 3.4 nM | MedChemExpress[5][6] |
| IC50 (Cholesterol synthesis) | 99 nM | MedChemExpress[5][6] |
III. Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be tightly sealed and clearly labeled.
2. Preparation of Stock Solutions:
-
All weighing and solution preparation must be performed within a chemical fume hood.[1]
-
Use a dedicated, clean spatula for transferring the powdered compound.
-
To avoid generating dust, handle the powder gently.
-
When dissolving the compound, add the solvent slowly to the solid.
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
When transferring solutions, use appropriate tools such as calibrated pipettes to avoid spills and ensure accuracy.
-
Keep containers closed when not in use to prevent evaporation and contamination.
-
Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
4. Spill Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
For small powder spills within a fume hood, gently cover with a damp paper towel to avoid raising dust and then wipe clean.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7]
-
Decontaminate the spill area with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
All materials used for spill cleanup should be disposed of as hazardous waste.
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[8]
V. Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. General Lab Safety Rules – Laboratory Safety [wp.stolaf.edu]
- 2. cce.caltech.edu [cce.caltech.edu]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. enzymetechnicalassociation.org [enzymetechnicalassociation.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. enzymesolutions.com [enzymesolutions.com]
- 8. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
